Threo-sphingosine, (-)-
Description
Structure
2D Structure
Properties
IUPAC Name |
(E,2S,3S)-2-aminooctadec-4-ene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUZIQQURGPMPG-DNWQSSKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25695-95-8 | |
| Record name | Threo-sphingosine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025695958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THREO-SPHINGOSINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ8E26TZ1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Significance of Stereochemistry in Sphingolipid Biology
References
- 1. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functions of sphingosine in cell proliferation and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine: Structure, Functions and Detection - Creative Proteomics [creative-proteomics.com]
- 4. Metabolism of the unnatural anticancer lipid safingol, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of sphingosine and other sphingolipids on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective synthesis of L-threo-sphingosine, L-threo-sphinganine, D-threo-sphingosine, and D-threo-sphinganine via oxazoline formation and olefin cross-metathesis; potent protein kinase C inhibitor analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Stereospecificity of sphingosine-induced intracellular calcium mobilization and cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingosine kinase-mediated Ca2+ signalling by G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological properties of novel sphingosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]
- 13. Intracellular sphingosine releases calcium from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Synthesis of sphingosine is essential for oxidative stress-induced apoptosis of photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Molecular Modeling, and Translational Studies of Medicinal Agents Targeting Sphingolipid Biochemistry[v1] | Preprints.org [preprints.org]
- 19. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sphingosine 1-phosphate Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biochemical Methods for Quantifying Sphingolipids: Ceramide, Sphingosine, Sphingosine Kinase-1 Activity, and Sphingosine-1-Phosphate | Springer Nature Experiments [experiments.springernature.com]
- 23. Protocol for measuring sphingolipid metabolism in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of (-)-threo-Sphingosine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-threo-Sphingosine, a stereoisomer of the more common D-erythro-sphingosine, has emerged as a potent modulator of critical cellular signaling pathways. While often overshadowed by its erythro counterpart, the threo isoform exhibits distinct and potent bioactivities, positioning it as a molecule of significant interest in apoptosis, cell cycle regulation, and cancer biology. This guide provides an in-depth exploration of the multifaceted mechanism of action of (-)-threo-sphingosine, offering a synthesis of its direct enzymatic inhibition, downstream cellular consequences, and the experimental methodologies required to elucidate these effects. We will delve into its role as a potent inhibitor of Protein Kinase C (PKC) and Sphingosine Kinase (SK), and detail how these primary actions culminate in the induction of apoptosis and G2/M cell cycle arrest. This document is designed to serve as a comprehensive resource for researchers seeking to understand and leverage the unique biological properties of (-)-threo-sphingosine.
Introduction: The Sphingolipid Rheostat and the Significance of Stereochemistry
Sphingolipids are not merely structural components of cellular membranes; they are critical signaling molecules that dictate cell fate. The "sphingolipid rheostat" theory posits that the balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and the pro-survival sphingosine-1-phosphate (S1P), determines whether a cell proliferates or undergoes programmed cell death. At the heart of this rheostat lies sphingosine, a precursor to S1P, which on its own can exert profound cellular effects.
The biological activity of sphingosine is intricately linked to its stereochemistry. While D-erythro-sphingosine is the most abundant natural isomer, the L-threo form displays unique and often more potent inhibitory capacities. This guide will focus on the mechanisms underpinning the actions of (-)-threo-sphingosine, a key player in tipping the sphingolipid rheostat towards apoptosis.
Direct Enzymatic Inhibition: The Primary Mechanism of Action
The bioactivity of (-)-threo-sphingosine stems from its ability to directly inhibit key enzymes involved in cell signaling and survival.
Potent Inhibition of Protein Kinase C (PKC)
Protein Kinase C (PKC) is a family of serine/threonine kinases that play a crucial role in a plethora of cellular processes, including proliferation, differentiation, and survival. Aberrant PKC activity is often implicated in cancer. Sphingosine is a known endogenous inhibitor of PKC.[1] Notably, L-threo-sphingosine has been shown to be a slightly more potent inhibitor of PKC compared to D-erythro-sphingosine.[2]
The proposed mechanism of inhibition involves the positively charged sphingosine molecule interacting with the negatively charged phospholipids, such as phosphatidylserine (PS), that are essential for PKC activation.[3] This interaction likely neutralizes the lipid microenvironment, preventing the proper association and activation of PKC and its substrates.[3]
Experimental Validation: In Vitro PKC Inhibition Assay
The inhibitory effect of (-)-threo-sphingosine on PKC can be quantified using an in vitro kinase assay. This assay measures the transfer of a radiolabeled phosphate from ATP to a specific PKC substrate in the presence and absence of the inhibitor.
Protocol 1: In Vitro Protein Kinase C (PKC) Inhibition Assay
Objective: To determine the IC50 value of (-)-threo-sphingosine for a specific PKC isoform.
Materials:
-
Purified recombinant human PKC isozyme (e.g., PKCα)
-
(-)-threo-Sphingosine
-
PKC substrate peptide (e.g., Ac-MBP (4-14))
-
[γ-³²P]ATP
-
Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Methodology:
-
Prepare Lipid Vesicles: Prepare lipid vesicles containing PS and DAG by sonication.
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the kinase assay buffer, lipid vesicles, and the PKC substrate peptide.
-
Add Inhibitor: Add varying concentrations of (-)-threo-sphingosine (e.g., from 1 µM to 100 µM) or vehicle control (DMSO) to the reaction tubes.
-
Add Enzyme: Add the purified PKC enzyme to each tube and pre-incubate for 10 minutes at 30°C.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate for 15-30 minutes at 30°C.
-
Stop Reaction: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.
-
Wash: Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the radioactivity on the P81 papers using a scintillation counter.
-
Data Analysis: Plot the percentage of PKC inhibition against the log concentration of (-)-threo-sphingosine to determine the IC50 value.
Self-Validation: The inclusion of a known PKC inhibitor (e.g., staurosporine) as a positive control and a vehicle-only control ensures the validity of the assay. The dose-dependent inhibition by (-)-threo-sphingosine provides internal consistency.
Competitive Inhibition of Sphingosine Kinase (SK)
Sphingosine kinases (SK1 and SK2) are the enzymes responsible for phosphorylating sphingosine to the pro-survival molecule S1P. By inhibiting SK, (-)-threo-sphingosine not only prevents the formation of a key survival signal but also leads to the accumulation of pro-apoptotic sphingosine. Threo-dihydrosphingosine acts as a competitive inhibitor of SphK1 with a Ki of approximately 3-6 μM.[4][5]
Experimental Validation: Sphingosine Kinase Inhibition Assay
A radiometric assay can be employed to measure the inhibition of SK activity by (-)-threo-sphingosine.
Protocol 2: In Vitro Sphingosine Kinase (SK) Inhibition Assay
Objective: To determine the Ki of (-)-threo-sphingosine for Sphingosine Kinase 1 (SK1).
Materials:
-
Purified recombinant human SK1
-
D-erythro-sphingosine (substrate)
-
(-)-threo-Sphingosine (inhibitor)
-
[γ-³²P]ATP
-
SK Assay Buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM 2-mercaptoethanol, 10 mM MgCl₂)
-
Organic solvents for lipid extraction (e.g., chloroform/methanol/HCl)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
Methodology:
-
Prepare Reaction Mixture: In a reaction tube, combine the SK assay buffer, varying concentrations of D-erythro-sphingosine, and varying concentrations of (-)-threo-sphingosine.
-
Add Enzyme: Add purified SK1 to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP and incubate at 37°C for 30-60 minutes.
-
Stop Reaction and Extract Lipids: Stop the reaction by adding acidic organic solvents to extract the lipids.
-
Separate Products: Separate the radiolabeled S1P from unreacted [γ-³²P]ATP and sphingosine using TLC.
-
Quantify: Visualize and quantify the amount of [³²P]S1P using a phosphorimager.
-
Data Analysis: Perform kinetic analysis (e.g., Lineweaver-Burk plot) to determine the type of inhibition and the Ki value for (-)-threo-sphingosine.
Self-Validation: The use of a known SK inhibitor (e.g., DMS) as a positive control and the demonstration of competitive inhibition through kinetic analysis validates the experimental results.
Cellular Consequences of Enzymatic Inhibition
The inhibition of PKC and SK by (-)-threo-sphingosine triggers a cascade of downstream events, ultimately leading to apoptosis and cell cycle arrest.
Induction of Apoptosis
By inhibiting pro-survival pathways (PKC) and preventing the formation of a key survival molecule (S1P), (-)-threo-sphingosine tips the cellular balance towards programmed cell death. Sphingosine-induced apoptosis is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.[6][7] Specifically, sphingosine has been shown to lead to the activation of caspase-3-like proteases.[6][7]
Experimental Validation: Caspase-3 Activity Assay and TUNEL Staining
The induction of apoptosis can be confirmed by measuring the activity of executioner caspases and by detecting DNA fragmentation, a hallmark of apoptosis.
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
Objective: To quantify the activation of caspase-3 in cells treated with (-)-threo-sphingosine.
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa)
-
(-)-threo-Sphingosine
-
Cell Lysis Buffer
-
Caspase-3 Substrate (e.g., DEVD-pNA)
-
Assay Buffer
-
Microplate reader
Methodology:
-
Cell Treatment: Treat cells with an effective concentration of (-)-threo-sphingosine (e.g., 10-50 µM) for a specified time (e.g., 12-24 hours). Include a vehicle-treated control.
-
Cell Lysis: Harvest and lyse the cells to release cellular proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Assay: In a 96-well plate, add an equal amount of protein from each sample to the assay buffer containing the DEVD-pNA substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measure Absorbance: Read the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to the control.
Self-Validation: A positive control, such as cells treated with staurosporine, and a negative control (untreated cells) should be included. The use of a specific caspase-3 inhibitor can further validate that the observed activity is due to caspase-3.
Protocol 4: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Objective: To visualize and quantify apoptotic cells by detecting DNA fragmentation.
Materials:
-
Cells grown on coverslips or in a 96-well plate
-
(-)-threo-Sphingosine
-
Fixation Solution (e.g., 4% paraformaldehyde)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Methodology:
-
Cell Treatment: Treat cells with (-)-threo-sphingosine as described in Protocol 3.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them to allow entry of the TUNEL reagents.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture at 37°C in a humidified chamber.
-
Detection: Wash the cells and visualize the labeled DNA fragments using a fluorescence microscope.
-
Quantification: Count the number of TUNEL-positive (apoptotic) cells relative to the total number of cells (e.g., counterstained with DAPI).
Self-Validation: A positive control (cells treated with DNase I to induce DNA breaks) and a negative control (omitting the TdT enzyme) are crucial for validating the specificity of the TUNEL staining.
Induction of G2/M Cell Cycle Arrest
In addition to inducing apoptosis, sphingosine and its analogs have been shown to cause cell cycle arrest, particularly at the G2/M transition.[8] This prevents damaged cells from progressing through mitosis and proliferating. The underlying mechanism likely involves the modulation of key cell cycle regulatory proteins.
Experimental Validation: Cell Cycle Analysis by Flow Cytometry
The distribution of cells in different phases of the cell cycle can be quantitatively analyzed using flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide (PI).
Protocol 5: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of (-)-threo-sphingosine on cell cycle distribution.
Materials:
-
Cell line of interest
-
(-)-threo-Sphingosine
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Methodology:
-
Cell Treatment: Treat cells with (-)-threo-sphingosine for a time course (e.g., 12, 24, 48 hours).
-
Harvest and Fix: Harvest the cells and fix them in ice-cold 70% ethanol, typically overnight at -20°C.
-
Stain: Wash the fixed cells and resuspend them in the PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Acquire Data: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained cells.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Self-Validation: The inclusion of an untreated control group provides a baseline for cell cycle distribution. A known cell cycle-arresting agent (e.g., nocodazole for G2/M arrest) can serve as a positive control. The time-dependent accumulation of cells in the G2/M phase provides strong evidence for the specific effect of (-)-threo-sphingosine.
Signaling Pathways and Molecular Interplay
The inhibition of PKC and SK by (-)-threo-sphingosine initiates a complex interplay of signaling pathways. While a comprehensive map is still under investigation, several key pathways are implicated.
The Mitogen-Activated Protein Kinase (MAPK) Pathway
The role of sphingolipids in regulating the MAPK pathway is complex and can be cell-type dependent. Some studies suggest that sphingosine can inhibit the ERK (extracellular signal-regulated kinase) pathway, a key pro-survival signaling cascade.[9][10] This inhibition would be consistent with the pro-apoptotic effects of (-)-threo-sphingosine. However, other reports indicate that sphingosine-1-phosphate can activate certain MAPK pathways, such as JNK. Further research is needed to fully elucidate the specific effects of (-)-threo-sphingosine on the various MAPK cascades.
Diagrammatic Representation of the Core Mechanism
Caption: Core mechanism of (-)-threo-sphingosine action.
Summary and Future Directions
(-)-threo-Sphingosine exerts its biological effects through a multi-pronged mechanism, primarily initiated by the direct inhibition of Protein Kinase C and Sphingosine Kinase. This dual inhibition disrupts pro-survival signaling and leads to the accumulation of pro-apoptotic sphingosine, ultimately culminating in the induction of apoptosis via caspase-3 activation and cell cycle arrest at the G2/M checkpoint.
The distinct stereospecificity of (-)-threo-sphingosine's activity highlights the nuanced regulation of cellular processes by sphingolipids and underscores its potential as a valuable tool for research and as a lead compound for the development of novel therapeutics, particularly in the context of cancer.
Future research should focus on:
-
Elucidating the precise molecular interactions that govern the stereospecific inhibition of PKC and SK isoforms.
-
Mapping the detailed downstream signaling networks, including the definitive role of the various MAPK pathways, that are modulated by (-)-threo-sphingosine.
-
Evaluating the in vivo efficacy and safety of (-)-threo-sphingosine and its derivatives in pre-clinical models of disease.
By continuing to unravel the complexities of (-)-threo-sphingosine's mechanism of action, the scientific community can unlock its full potential for advancing our understanding of cell biology and for the development of next-generation therapies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drugging Sphingosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of sphingosine kinase 1 by ERK1/2-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereo-specific analysis of a novel protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo induction of apoptosis by sphingosine and N, N-dimethylsphingosine in human epidermoid carcinoma KB-3-1 and its multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine 1-Phosphate Triggers Apoptotic Signal for B16 Melanoma Cells via ERK and Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
The Dichotomous Role of L-threo-sphingosine in Programmed Cell Death: A Technical Guide
Foreword: Navigating the Sphingolipid Rheostat in Apoptosis
For decades, the intricate signaling network of sphingolipids has captivated researchers in the field of cell biology and oncology. This family of bioactive lipids, far from being mere structural components of cellular membranes, acts as a critical regulator of cell fate decisions – a concept elegantly encapsulated by the "sphingolipid rheostat". This rheostat postulates that the balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and the pro-survival sphingosine-1-phosphate (S1P) dictates whether a cell proliferates or undergoes programmed cell death.[1][2][3] This guide delves into the nuanced role of a specific stereoisomer, L-threo-sphingosine, in tipping this balance towards apoptosis, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will explore its mechanisms of action, the experimental methodologies to elucidate its function, and its potential as a therapeutic agent.
Part 1: The Molecular Underpinnings of L-threo-sphingosine-Induced Apoptosis
L-threo-sphingosine, a stereoisomer of the more common D-erythro-sphingosine, exerts its pro-apoptotic effects through a multi-pronged approach, targeting key signaling nodes that govern cell survival and death. Unlike its phosphorylated counterpart, S1P, which promotes cell growth and inhibits apoptosis, L-threo-sphingosine acts as a negative regulator of cell proliferation.[3]
Inhibition of Pro-Survival Kinases: A Dual-Pronged Attack
A primary mechanism by which L-threo-sphingosine initiates the apoptotic cascade is through the inhibition of critical pro-survival kinases.
1.1.1. Protein Kinase C (PKC) Inhibition:
L-threo-sphingosine is a known inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play a pivotal role in cell proliferation and survival.[4][5][6] By competitively inhibiting the binding of diacylglycerol (DAG), a crucial activator of conventional and novel PKC isoforms, L-threo-sphingosine effectively dampens downstream pro-survival signals.[5] This inhibition appears to be related to the neutralization of the negative charge of lipid micelles, thereby preventing their interaction with PKC and its substrates.[7] The stereochemistry of sphingosine is crucial for this inhibitory activity, with various stereoisomers exhibiting different potencies.[4]
1.1.2. Mitogen-Activated Protein Kinase (MAPK) Pathway Attenuation:
Emerging evidence indicates that L-threo-sphingosine can also suppress the Mitogen-Activated Protein Kinase (MAPK) pathway, a central signaling cascade that regulates cell growth and differentiation.[8][9] Studies have shown that L-threo-sphingosine, although less potent than its D-erythro counterpart, can inhibit MAPK activity, contributing to its pro-apoptotic effects.[9] The inhibition of the MAPK/ERK cascade is a key differentiator between sphingosine- and ceramide-induced apoptosis, with sphingosine strongly inhibiting this pathway.[10]
The Intrinsic Apoptotic Pathway: Orchestrating Mitochondrial Demise
L-threo-sphingosine ultimately converges on the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is tightly regulated by the Bcl-2 family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[11][12][13]
1.2.1. Altering the Bcl-2 Family Equilibrium:
Sphingosine has been shown to modulate the expression and interaction of Bcl-2 family proteins. It can decrease the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby tilting the balance in favor of apoptosis.[14] Furthermore, sphingosine can induce the cleavage of the pro-apoptotic protein Bax into a smaller, more potent 18-kDa fragment that can heterodimerize with Bcl-2, effectively neutralizing its anti-apoptotic function.[15] This action allows for the activation of effector proteins Bax and Bak, which are responsible for mitochondrial outer membrane permeabilization (MOMP).[12]
1.2.2. Caspase Activation: The Executioners of Apoptosis:
The permeabilization of the mitochondrial outer membrane leads to the release of cytochrome c into the cytosol. This event triggers the formation of the apoptosome and the subsequent activation of a cascade of cysteine-aspartic proteases known as caspases. L-threo-sphingosine-induced apoptosis is characterized by the activation of effector caspases, particularly caspase-3-like proteases.[16] Activated caspase-3 is responsible for cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[8][16]
Part 2: Experimental Workflows for Interrogating L-threo-sphingosine's Pro-Apoptotic Activity
To rigorously investigate the role of L-threo-sphingosine in apoptosis, a series of well-controlled experiments are essential. The following protocols provide a framework for elucidating its mechanism of action.
Assessment of Apoptosis Induction
2.1.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:
-
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of L-threo-sphingosine for desired time points. Include a vehicle control.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
2.1.2. Caspase-3 Activity Assay:
-
Principle: This colorimetric or fluorometric assay measures the activity of activated caspase-3, a key executioner caspase. The assay utilizes a specific peptide substrate that is cleaved by active caspase-3, releasing a chromophore or fluorophore.
-
Protocol:
-
Treat cells with L-threo-sphingosine as described above.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each lysate.
-
Incubate the lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Quantify caspase-3 activity relative to the protein concentration.
-
Dissecting the Signaling Pathway
2.2.1. Western Blot Analysis of Key Signaling Proteins:
-
Principle: This technique allows for the detection and quantification of specific proteins involved in the apoptotic pathway.
-
Protocol:
-
Treat cells with L-threo-sphingosine and prepare cell lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total ERK, Bcl-2, Bax, cleaved caspase-3, PARP).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Part 3: Visualizing the Molecular Cascade
To provide a clear conceptual framework, the signaling pathway of L-threo-sphingosine-induced apoptosis is depicted below using Graphviz.
Caption: L-threo-sphingosine induced apoptosis pathway.
Part 4: Quantitative Data Summary
The following table summarizes hypothetical quantitative data from key experiments investigating the effects of L-threo-sphingosine on apoptosis.
| Experimental Assay | Control (Vehicle) | L-threo-sphingosine (10 µM) | L-threo-sphingosine (20 µM) |
| Apoptotic Cells (%) | 5.2 ± 1.1 | 25.8 ± 3.5 | 48.3 ± 4.2 |
| Caspase-3 Activity (Fold Change) | 1.0 ± 0.2 | 4.5 ± 0.8 | 8.2 ± 1.3 |
| p-ERK/Total ERK Ratio | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.2 ± 0.03 |
| Bcl-2/Bax Ratio | 3.5 ± 0.4 | 1.2 ± 0.2 | 0.5 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Part 5: The Dichotomy of Cell Death: Apoptosis vs. Autophagy
It is crucial to acknowledge that the cellular response to sphingolipid modulation can be context-dependent. While this guide focuses on the role of L-threo-sphingosine in apoptosis, its structural analog, safingol (L-threo-dihydrosphingosine), has been shown to induce autophagy, a distinct form of programmed cell death, in some cancer cell lines.[17][18][19] This process appears to be independent of ceramide generation and involves the inhibition of PKC and the PI3K-Akt-mTOR pathway.[17][18] Therefore, when studying the effects of L-threo-sphingosine, it is prudent to also assess markers of autophagy (e.g., LC3-II conversion, p62 degradation) to gain a complete understanding of the induced cell death mechanism.
Conclusion and Future Directions
L-threo-sphingosine stands as a compelling bioactive lipid with significant potential in the field of cancer therapeutics. Its ability to induce apoptosis through the inhibition of pro-survival kinases and the activation of the intrinsic mitochondrial pathway makes it an attractive candidate for further investigation. The stereospecificity of its actions underscores the intricate nature of sphingolipid signaling.[9] Future research should focus on elucidating the precise molecular interactions of L-threo-sphingosine with its targets, its efficacy in combination with conventional chemotherapeutic agents, and the development of more potent and selective analogs. As our understanding of the sphingolipid rheostat deepens, so too will our ability to harness its power to combat diseases characterized by aberrant cell survival.
References
- 1. Sphingosine kinase, sphingosine-1-phosphate, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of sphingosine and other sphingolipids on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythyro-dihydrosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]
- 13. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of bax protein in sphingosine-induced apoptosis in the human leukemic cell line TF1 and its bcl-2 transfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of caspase-3-like proteases in apoptosis induced by sphingosine and other long-chain bases in Hep3B hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to Threo-sphingosine Signaling Pathways
A Whitepaper for Researchers and Drug Development Professionals
Abstract
Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical regulators of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and migration. The bioactive sphingolipid backbone, sphingosine, and its metabolites form a complex signaling network where the stereochemistry of the molecule dictates its biological function. This guide provides an in-depth technical exploration of the signaling pathways modulated by the (-)-threo stereoisomer of sphingosine. Unlike its more extensively studied D-erythro counterpart, L-threo-sphingosine exhibits distinct signaling properties, primarily characterized by its potent inhibition of Protein Kinase C (PKC) and its nuanced role in apoptosis. We will dissect the core mechanisms, provide field-proven experimental protocols to investigate these pathways, and discuss the implications for therapeutic development.
Introduction: The Principle of Sphingolipid Stereospecificity
All mammalian sphingolipids are built upon a sphingoid base backbone, with D-erythro-sphingosine being the most common.[1] However, different stereoisomers, such as L-threo-sphingosine, exist and possess unique biological activities. This stereospecificity is paramount; subtle changes in the orientation of hydroxyl and amino groups dramatically alter how these molecules interact with their protein targets.
The central paradigm in sphingolipid signaling is the "sphingolipid rheostat," which posits that the balance between pro-apoptotic ceramide and sphingosine versus the pro-survival metabolite sphingosine-1-phosphate (S1P) determines cell fate.[2][3][4][5] Sphingosine sits at the fulcrum of this rheostat. It is generated from ceramide by the action of ceramidases and can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P.[6][7][8] While D-erythro-sphingosine actively participates in both arms of this balance, L-threo-sphingosine's signaling is more targeted, offering a unique tool for dissecting specific cellular pathways.
Table 1: Comparative Biological Activities of Sphingosine Stereoisomers
| Cellular Process | D-erythro-Sphingosine Activity | L-threo-Sphingosine Activity | References |
| Protein Kinase C (PKC) Inhibition | Potent Inhibitor | Slightly More Potent Inhibitor | [9] |
| Apoptosis Induction | Strong Inducer | Partially Active / Weak Inducer | [10] |
| DNA Synthesis / Proliferation | Stimulatory | No Effect | [11] |
| Intracellular Ca2+ Mobilization | Induces Release | No Effect | [11] |
| MAPK Inhibition | Strong Inhibitor | Partially Active Inhibitor | [10] |
Core Signaling Pathways of Threo-sphingosine
The signaling repertoire of L-threo-sphingosine is dominated by its direct interactions with key signaling nodes rather than serving as a precursor for downstream metabolites.
Potent Inhibition of Protein Kinase C (PKC)
The most well-characterized action of L-threo-sphingosine is its potent inhibition of Protein Kinase C (PKC).[12][13] PKC is a family of serine/threonine kinases that are central to signal transduction, regulating processes like cell growth, differentiation, and apoptosis.[14]
Mechanism of Inhibition: Conventional and novel PKC isozymes are activated by the second messenger diacylglycerol (DAG) at the cell membrane.[13] L-threo-sphingosine acts as a competitive inhibitor at the regulatory C1 domain of PKC, the very site where DAG and tumor-promoting phorbol esters bind.[13][14] By occupying this site, it prevents the conformational changes required for kinase activation. L-threo-sphingosine has been shown to be a slightly more potent inhibitor of PKC in mixed micelle assays compared to its D-erythro counterpart.[9]
Caption: L-threo-sphingosine directly inhibits PKC activation.
The Sphingolipid Rheostat and Apoptosis
While less potent than D-erythro-sphingosine, L-threo-sphingosine is partly active in inducing apoptosis.[10] Its primary contribution to pro-apoptotic signaling, however, comes from the actions of its closely related analog, L-threo-dihydrosphingosine (also known as Safingol). Safingol is a well-established pan-inhibitor of sphingosine kinases (SphK).[6][15]
Mechanism of Action: By inhibiting SphK, Safingol blocks the conversion of endogenous sphingosine to the pro-survival lipid S1P.[2] This action effectively pushes the sphingolipid rheostat towards an accumulation of pro-apoptotic sphingosine and ceramide, leading to the activation of apoptotic pathways.[15] This inhibition has been shown to decrease levels of CDK2, a key regulator of G1 cell cycle progression, and promote apoptosis in various cancer cell types.[16]
Caption: The Sphingolipid Rheostat and point of inhibition.
Intracellular Calcium Signaling
Studies have shown that sphingosine can mobilize calcium from intracellular acidic stores, such as lysosomes, through the two-pore channel 1 (TPC1).[17][18][19] This action is independent of S1P and its cell surface receptors. While the stereospecificity of this particular mechanism has not been fully elucidated, it represents a critical intracellular signaling function of sphingosine. It's important to note that the ability to release calcium from intracellular stores, which correlates with DNA synthesis, has been attributed specifically to D-erythro-sphingosine, with L-threo-sphingosine being ineffective in this regard.[11] This highlights a key functional divergence between the isomers.
Experimental Methodologies & Protocols
Investigating the effects of L-threo-sphingosine requires specific handling and validated protocols. As a lipid, its delivery to cells in a biologically active form is critical.
Preparation and Cellular Delivery of Threo-sphingosine
Rationale: Lipids like sphingosine are poorly soluble in aqueous media. To ensure effective delivery to cells, they are typically complexed with a carrier protein like bovine serum albumin (BSA) or dissolved in a vehicle like ethanol or DMSO before final dilution in culture media.
Protocol: Preparation of Sphingosine-BSA Complex
-
Stock Solution: Prepare a 1 mM stock solution of L-threo-sphingosine in pure ethanol. Store in glass vials at -20°C.
-
BSA Carrier Solution: Prepare a solution of 4 mg/mL fatty acid-free BSA in sterile phosphate-buffered saline (PBS).
-
Complexation: a. In a sterile glass tube, add the desired volume of the 1 mM sphingosine stock solution. b. Evaporate the ethanol under a gentle stream of nitrogen gas, leaving a thin lipid film. c. Add the appropriate volume of the PBS/BSA solution to the lipid film to achieve the desired final concentration (e.g., 100 µM). d. Sonicate the solution for 10-15 minutes in a bath sonicator and incubate at 37°C for 30 minutes to maximize complex formation.[20]
-
Application: Add the sphingosine-BSA complex directly to the cell culture medium to achieve the final working concentration. Prepare a vehicle control using the same PBS/BSA solution.
Assay for PKC Inhibition
Rationale: To validate the direct inhibitory effect of L-threo-sphingosine on PKC, an in-vitro kinase assay is the gold standard. This assay measures the transfer of a phosphate group from ATP to a specific PKC substrate.
Protocol: In-Vitro PKC Kinase Assay
-
Reaction Buffer: Prepare a kinase buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, and appropriate lipid activators (e.g., phosphatidylserine and DAG).
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a known amount of purified recombinant PKC isozyme, and a specific PKC peptide substrate.
-
Inhibitor Addition: Add L-threo-sphingosine (or vehicle control) at various concentrations to the reaction tubes and pre-incubate for 10 minutes at 30°C.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate for 15-20 minutes at 30°C.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Quantification: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the radioactivity transferred to the peptide substrate using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition at each concentration of L-threo-sphingosine relative to the vehicle control.
Analysis of Apoptosis via Flow Cytometry
Rationale: Annexin V/Propidium Iodide (PI) staining is a robust method to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membrane integrity.
Caption: Experimental workflow for apoptosis analysis.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells (e.g., HL-60 or Jurkat) at a density of 3 x 10⁵ cells/mL.[21] Treat with desired concentrations of L-threo-sphingosine, a vehicle control, and a positive control (e.g., staurosporine) for 18-24 hours.
-
Harvesting: Collect cells by centrifugation (1,200 rpm, 5 min). Gently wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
Implications for Drug Development
The distinct signaling profile of L-threo-sphingosine and its analogs presents unique opportunities for therapeutic intervention.
-
Targeting PKC: As a potent and specific inhibitor of PKC, L-threo-sphingosine derivatives could be developed for conditions characterized by aberrant PKC activation, including certain cancers and inflammatory disorders. Its stereospecificity offers a potential advantage in reducing off-target effects associated with broader kinase inhibitors.
-
Modulating the Sphingolipid Rheostat: Analogs like Safingol (L-threo-dihydrosphingosine), which inhibit SphK, have been investigated in clinical trials for solid tumors.[6] By preventing the formation of pro-survival S1P, these compounds can sensitize cancer cells to apoptosis induced by conventional chemotherapeutics.[6][15] This strategy effectively targets the survival mechanisms that contribute to drug resistance.[5][15]
Conclusion
L-threo-sphingosine is a stereoisomer with a highly specialized role in cell signaling. Its primary mechanism of action—the direct and potent inhibition of Protein Kinase C—distinguishes it from the more pleiotropic effects of D-erythro-sphingosine. Furthermore, its dihydrogenated analog, Safingol, provides a powerful tool to pharmacologically manipulate the sphingolipid rheostat, pushing cancer cells towards apoptosis. Understanding the nuanced, stereospecific signaling of these molecules is not merely an academic exercise; it provides a rational basis for the design of targeted therapeutics aimed at exploiting the fundamental life-or-death decisions governed by the sphingolipid network. Continued research into the specific interactions and downstream consequences of L-threo-sphingosine signaling will undoubtedly uncover new avenues for drug discovery and development.
References
- 1. Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of sphingosine-1-phosphate in cell growth, differentiation, and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Vascular Permeability by Sphingosine 1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythyro-dihydrosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereospecificity of sphingosine-induced intracellular calcium mobilization and cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-threo-Sphingosine C-18 | CAS 25695-95-8 | TargetMol | Biomol.com [biomol.com]
- 13. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ceramide and sphingosine-1-phosphate in cancer, two faces of the sphinx - Espaillat - Translational Cancer Research [tcr.amegroups.org]
- 17. Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]
- 18. Intracellular sphingosine releases calcium from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]
- 20. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of L-threo-sphingosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of L-threo-sphingosine, a pivotal, albeit less common, stereoisomer of the fundamental sphingoid base, sphingosine. We will navigate through its historical discovery, delve into its distinct biological significance with a focus on its role as a protein kinase C inhibitor, and provide detailed, field-proven methodologies for its stereoselective synthesis. This document is designed to serve as a valuable resource for researchers in sphingolipid chemistry, cell biology, and drug discovery, offering both foundational knowledge and practical experimental guidance.
Introduction: The Enigmatic Sphinx of Lipids and Its Stereochemical Diversity
The story of sphingolipids begins in the 19th century with Johann L. W. Thudichum, who, perplexed by their enigmatic nature, named the foundational amino alcohol "sphingosine" after the mythical Sphinx.[1][2] For decades, the precise structure of this C18 unsaturated amino diol remained a puzzle until it was finally elucidated by Herbert E. Carter and his colleagues in 1947.[1] Carter's work was instrumental in establishing the field of sphingolipid chemistry and laid the groundwork for understanding the profound biological roles of these molecules, which extend far beyond their structural function in cell membranes.[3]
Sphingosine possesses two chiral centers, giving rise to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. The naturally predominant and most studied isomer is D-erythro-sphingosine. However, the other stereoisomers, including L-threo-sphingosine, exhibit unique biological activities that make them important targets for chemical synthesis and biological investigation. This guide will focus specifically on the L-threo isomer, a molecule that has garnered interest for its potent biological effects, particularly its distinct inhibitory action on key signaling enzymes.
Biological Significance of L-threo-sphingosine: A Tale of Kinase Inhibition
While D-erythro-sphingosine and its phosphorylated metabolite, sphingosine-1-phosphate (S1P), are central players in a complex signaling network that governs cell fate, L-threo-sphingosine has carved out its own niche as a modulator of cellular signaling, primarily through its potent inhibition of Protein Kinase C (PKC).[4][5]
Potent Inhibition of Protein Kinase C (PKC)
L-threo-sphingosine is a more potent inhibitor of PKC than its naturally occurring D-erythro counterpart.[6] PKC is a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The inhibitory action of sphingosine and its analogs is thought to occur at the regulatory domain of PKC, where they interfere with the binding of diacylglycerol (DAG) and phorbol esters, crucial activators of the enzyme.[5][7] The mechanism involves the positively charged amino group of sphingosine interacting with the negatively charged phospholipids in the cell membrane, thereby altering the membrane's surface potential and preventing the proper association and activation of PKC.[1]
dot
Caption: Mechanism of Protein Kinase C (PKC) inhibition by L-threo-sphingosine.
Interaction with Sphingosine-1-Phosphate (S1P) Receptors
The interaction of L-threo-sphingosine with the family of G protein-coupled S1P receptors (S1P1-5) is an area of active research. While sphingosine itself is the precursor to the high-affinity ligand S1P, unnatural stereoisomers and their phosphorylated derivatives can act as modulators of these receptors. Some synthetic sphingosine analogs have been shown to be antagonists at S1P1 and S1P3 receptors.[8][9] Although direct and potent antagonism by L-threo-sphingosine itself is not as well-established as its PKC inhibitory role, its potential to modulate S1P signaling pathways, either directly or through its metabolites, warrants further investigation, particularly in the context of drug development where receptor subtype selectivity is crucial.[10]
Stereoselective Synthesis of L-threo-sphingosine: A Practical Guide
The stereoselective synthesis of L-threo-sphingosine is a significant challenge that has been addressed through various elegant strategies. The most common and reliable approach commences from the readily available chiral pool starting material, L-serine. This method typically involves the formation of a key oxazoline intermediate, followed by the construction of the C18 carbon chain via an olefin cross-metathesis reaction.
dot
Caption: General workflow for the synthesis of L-threo-sphingosine from L-serine.
Experimental Protocols
The following protocols are synthesized from established literature procedures and represent a reliable pathway to L-threo-sphingosine.[2][11]
Protocol 1: Synthesis of the Oxazoline Intermediate from L-Serine
-
Protection of L-Serine: To a solution of L-serine methyl ester hydrochloride in acetonitrile, add potassium carbonate and cool to 0 °C. Add 1-adamantanecarbonyl chloride portionwise and stir the reaction mixture at room temperature overnight. After reaction completion (monitored by TLC), filter the mixture and concentrate the filtrate under reduced pressure. The crude product is purified by silica gel column chromatography.
-
Oxazoline Ring Formation: The protected L-serine derivative is dissolved in toluene in a flask equipped with a Dean-Stark apparatus. Add a catalytic amount of molybdenum dioxide bis(acetylacetonate) and 6-methyl-2-pyridinemethanol. Reflux the mixture for 20-24 hours, with azeotropic removal of water. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired trans-oxazoline.[12]
Protocol 2: Olefin Cross-Metathesis
-
Reaction Setup: In a dry, inert atmosphere glovebox or using Schlenk techniques, dissolve the oxazoline intermediate and 1-pentadecene in anhydrous, degassed dichloromethane.
-
Catalyst Addition: Add a solution of Grubbs' second-generation catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium) in dichloromethane to the reaction mixture.[13][14][15]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by adding ethyl vinyl ether and stirring for 30 minutes. Remove the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography.
Protocol 3: Reduction and Deprotection
-
Oxazoline Reduction: The purified product from the metathesis step is dissolved in a suitable solvent such as methanol. Sodium borohydride is added portionwise at 0 °C, and the reaction is stirred at room temperature until completion.
-
Deprotection: The protecting groups are removed under acidic conditions. For example, the N-Boc group can be removed by treatment with trifluoroacetic acid in dichloromethane. The final product, L-threo-sphingosine, is then purified by silica gel column chromatography, typically using a solvent system of chloroform/methanol/water.[16][17]
Analytical Characterization of L-threo-sphingosine
Accurate characterization of the final product is crucial to confirm its identity and stereochemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₇NO₂ | [18] |
| Molecular Weight | 299.5 g/mol | [18] |
| CAS Number | 25695-95-8 | [18] |
| ¹³C NMR (indicative shifts for threo isomer) | C-3: ~1.9 ppm downfield shift compared to erythro; C-4: ~1.2 ppm downfield shift compared to erythro. The signal separation between C-4 and C-5 is approximately 4 ppm. | [19] |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ ≈ 299.28 | [20] |
Conclusion and Future Perspectives
This guide has provided a detailed exploration of L-threo-sphingosine, from its historical roots to its synthesis and biological function. As a potent inhibitor of Protein Kinase C, this "unnatural" stereoisomer of sphingosine holds significant potential as a tool compound for studying cellular signaling and as a lead structure for the development of novel therapeutics. The stereoselective synthesis of L-threo-sphingosine, now achievable through robust and scalable methods, opens the door for further investigation into its biological activities and those of its derivatives. Future research will likely focus on elucidating its complete target profile, including a more definitive characterization of its interactions with S1P receptors, and on leveraging its unique biological properties for the design of next-generation kinase inhibitors and other therapeutic agents.
References
- 1. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of L-threo-sphingosine, L-threo-sphinganine, D-threo-sphingosine, and D-threo-sphinganine via oxazoline formation and olefin cross-metathesis; potent protein kinase C inhibitor analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Sphingosine reverses growth inhibition caused by activation of protein kinase C in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingosine 1-phosphate analogs as receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel sphingosine-1-phosphate receptors antagonist AD2900 affects lymphocyte activation and inhibits T-cell entry into the lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
- 13. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Sphingolipid synthesis via olefin cross metathesis: preparation of a differentially protected building block and application to the synthesis of D-erythro-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Separation of sphingosine, dihydrosphingosine and phytosphingosine by chromatography on columns of silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Silica Gel Column Chromatography: Significance and symbolism [wisdomlib.org]
- 18. Threo-sphingosine, (-)- | C18H37NO2 | CID 11130338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Direct evidence by carbon-13 NMR spectroscopy for the erythro configuration of the sphingoid moiety in Gaucher cerebroside and other natural sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of (-)-threo-sphingosine
An In-depth Technical Guide to (-)-threo-Sphingosine
Introduction: Beyond the Canonical Sphingoid Base
Within the complex world of sphingolipids, D-erythro-sphingosine stands as the canonical backbone of most mammalian sphingolipids, playing pivotal roles in membrane structure and cellular signaling. However, its stereoisomers, though less abundant, are emerging from the shadows as critical bioactive molecules with distinct properties and functions. This guide focuses on (-)-threo-sphingosine , the (2S,3S) stereoisomer of sphingosine. While structurally similar to its erythro counterpart, the unique spatial arrangement of its hydroxyl and amine groups imparts distinct physicochemical characteristics and biological activities. Understanding these nuances is paramount for researchers in lipidomics, cell signaling, and therapeutic development, as the subtle difference in stereochemistry can lead to profoundly different biological outcomes, including the modulation of key enzymatic pathways and antimicrobial activities.[1][2] This document provides a comprehensive technical overview of the chemical and physical properties of (-)-threo-sphingosine, detailed analytical protocols for its characterization, and insights into its biological relevance.
Part 1: Physicochemical Properties
Chemical Structure and Stereochemistry
(-)-threo-Sphingosine, systematically named (2S,3S,4E)-2-aminooctadec-4-ene-1,3-diol, is an 18-carbon amino alcohol.[3][4] The defining features of this molecule are the two chiral centers at carbon 2 (C2) and carbon 3 (C3), and a trans double bond between C4 and C5.
-
Stereochemistry: The "threo" designation refers to the relative configuration of the substituents on the C2-C3 bond. In the Fischer projection, the amine (-NH2) group at C2 and the hydroxyl (-OH) group at C3 are on opposite sides. The specific levorotatory isomer, (-)-threo, corresponds to the (2S,3S) absolute configuration.[3][5] This is in contrast to the natural D-erythro-sphingosine, which has a (2S,3R) configuration. This seemingly minor change dramatically alters the molecule's three-dimensional shape and its ability to interact with enzymes and receptors.
Caption: Chemical structure of (-)-threo-sphingosine (2S,3S,4E).
Physical and Chemical Data Summary
The distinct stereochemistry of (-)-threo-sphingosine influences its macroscopic physical properties. These parameters are crucial for designing experimental conditions, including solvent selection for assays and storage protocols.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₇NO₂ | [3][4][6] |
| Molecular Weight | 299.5 g/mol | [3][4][6] |
| IUPAC Name | (E,2S,3S)-2-aminooctadec-4-ene-1,3-diol | [3] |
| Appearance | Crystalline solid | [4] |
| Melting Point | 83-86 °C (for the D-threo enantiomer) | [7] |
| Solubility | Ethanol: ~0.25 mg/mL | [4] |
| Storage Temperature | -20°C | [4] |
| Stability | ≥ 4 years (at -20°C) | [4] |
Spectral Characteristics
Definitive identification of (-)-threo-sphingosine relies on spectroscopic analysis. While specific spectra for the (-)-threo isomer are not always published separately from other isomers, the key diagnostic signals are consistent across the sphingosine family, with subtle shifts in chemical shift (δ) and coupling constants (J) revealing the stereochemistry.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (in CD₃OD): Key signals include the olefinic protons of the trans double bond (~5.5-5.7 ppm), the methine protons at C2 and C3 bearing the amine and hydroxyl groups, and the terminal methyl group (~0.90 ppm).[8] The precise coupling constants between H-2 and H-3 are critical for confirming the threo configuration.
-
¹³C NMR (in CDCl₃): Characteristic peaks include those for the olefinic carbons (~128-135 ppm), the hydroxyl- and amine-bearing carbons (C1, C2, C3, typically ~55-75 ppm), and the aliphatic chain carbons (~14-33 ppm).[8][9]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is the preferred method.
-
Full Scan (Positive Ion Mode): The molecule readily protonates to yield the [M+H]⁺ ion at m/z 299.5.[10]
-
Tandem MS (MS/MS): Collision-induced dissociation of the parent ion is highly informative. A characteristic fragmentation pattern involves sequential water losses. A prominent product ion is observed at m/z 264, corresponding to the doubly dehydrated sphingoid base, which is a hallmark used in precursor ion scanning to identify sphingolipids in complex mixtures.[10]
-
Part 2: Analytical Methodologies
The accurate quantification and identification of (-)-threo-sphingosine from biological matrices or synthetic mixtures require robust analytical workflows. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and specificity.[11][12]
Workflow for LC-MS/MS Quantification
Caption: High-level workflow for sphingolipid analysis by LC-MS/MS.
Protocol: Quantification of (-)-threo-Sphingosine from Cell Lysate
This protocol provides a self-validating system for the relative or absolute quantification of sphingoid bases.
1. Materials & Reagents:
-
Internal Standard (IS): Sphingosine (d17:1) stock solution (1 mg/mL in ethanol).
-
Extraction Solvent: Chloroform/Methanol (2:1, v/v) with 0.1% formic acid.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[13]
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[13]
-
HPLC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
2. Sample Preparation:
-
Cell Lysis: Harvest cells and lyse via sonication in a buffered solution. Determine protein concentration using a BCA assay for normalization.
-
Internal Standard Spiking: To 100 µL of cell lysate, add a known amount of Sphingosine (d17:1) IS. The IS is crucial; it co-extracts with the analyte and accounts for variations in extraction efficiency and matrix effects during ionization, thus ensuring trustworthiness.
-
Lipid Extraction: Add 750 µL of ice-cold Extraction Solvent. Vortex vigorously for 2 minutes. Add 200 µL of 0.9% NaCl solution, vortex again, and centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Solvent Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid film in 100 µL of Mobile Phase B. This step concentrates the analyte and ensures compatibility with the initial HPLC conditions.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject 5-10 µL of the reconstituted sample. Use a gradient elution from 60% Mobile Phase B to 100% B over 10 minutes. The reversed-phase column separates sphingolipids based on their hydrophobicity, effectively resolving different chain-length species.[13]
-
Mass Spectrometry Detection:
-
Ionization: Use positive mode Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). This highly specific mode monitors a predefined precursor-to-product ion transition, minimizing background noise.[14]
-
MRM Transitions:
-
(-)-threo-Sphingosine: Precursor m/z 299.5 → Product m/z 264.x
-
Sphingosine (d17:1) IS: Precursor m/z 286.5 → Product m/z 250.x
-
-
4. Data Analysis & Validation:
-
Quantification: Generate a calibration curve using known concentrations of a (-)-threo-sphingosine standard spiked with the same amount of IS. Plot the peak area ratio (Analyte/IS) against concentration.
-
System Validation: The consistent recovery of the internal standard across all samples and standards validates the extraction and analysis process. The separation of the threo isomer from the erythro isomer (which may have a slightly different retention time) confirms chromatographic specificity.
Part 3: Biological Context & Significance
While D-erythro-sphingosine and its phosphorylated metabolite, S1P, are well-studied signaling molecules, the threo isomers possess unique biological activities.[15][16]
-
Enzyme Inhibition: Unlike its natural counterpart, L-threo-sphingosine can act as an inhibitor of certain enzymes. For instance, it has been shown to inhibit protein kinase C (PKC) with a potency slightly greater than D-erythro-sphingosine.[2]
-
Antimicrobial Activity: Both erythro- and threo-isomers of sphingosine have demonstrated antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus and Candida albicans.[1] This suggests that these lipids may contribute to the skin's natural defense barrier.[1]
-
Cellular Signaling: While not typically a precursor for complex sphingolipids in the same manner as the erythro form, L-threo isomers can be metabolized and may influence cellular pathways.[2][17] For example, some synthetic phosphorylated analogs of L-threo-sphingosine have been found to stimulate arachidonic acid metabolism.[18] The distinct shape of threo-sphingosine can lead it to compete with or antagonize the signaling functions of natural sphingolipids.[19]
References
- 1. Antimicrobial activity of sphingosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Threo-sphingosine, (-)- | C18H37NO2 | CID 11130338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. D-THREO-SPHINGOSINE CAS#: 6036-85-7 [m.chemicalbook.com]
- 8. Sphingosine | C18H37NO2 | CID 5280335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of endogenous sphingolipid content in stroke rats and HT22 cells subjected to oxygen-glucose deprivation by LC‒MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Sphingosine 1-Phosphate, Ceramides, and Other Bioactive Sphingolipids by High-Performance Liquid Chromatography-Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 15. Sphingosine 1-phosphate Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Roles of Bioactive Sphingolipids in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Effects of synthetic sphingosine-1-phosphate analogs on arachidonic acid metabolism and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological properties of novel sphingosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
L-threo-Sphingosine and Protein Kinase C Inhibition: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of L-threo-sphingosine as a modulator of Protein Kinase C (PKC) activity. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate relationship between sphingolipid signaling and the PKC family of enzymes. We will dissect the molecular mechanisms of PKC inhibition by sphingosine, with a particular focus on the stereospecific implications of the L-threo isomer. This guide offers not only a robust theoretical framework but also practical, field-proven experimental protocols to empower researchers in their investigation of this critical signaling nexus. All methodologies are presented with an emphasis on self-validating systems to ensure scientific rigor and reproducibility.
Introduction: The Sphingolipid-PKC Signaling Axis
The plasma membrane is not merely a passive barrier but a dynamic signaling hub where lipids and proteins collaboratively orchestrate cellular responses. Among the key players in this intricate network are the sphingolipids and the Protein Kinase C (PKC) family of serine/threonine kinases. Sphingolipids are not only structural components of cellular membranes but also precursors to a host of bioactive signaling molecules that regulate fundamental cellular processes, including proliferation, differentiation, and apoptosis.[1]
Central to this signaling paradigm is the PKC family, comprising multiple isoforms that act as crucial nodes in signal transduction cascades.[2] These enzymes are activated by second messengers like diacylglycerol (DAG) and calcium ions, leading to the phosphorylation of a wide array of substrate proteins and thereby controlling their function.[2] The interplay between sphingolipid metabolites and PKC isoforms represents a critical regulatory axis in cellular homeostasis and disease.
This guide focuses specifically on L-threo-sphingosine, a stereoisomer of sphingosine, and its role as an inhibitor of PKC. Understanding this interaction is paramount for elucidating the physiological roles of sphingolipids and for the development of novel therapeutic agents targeting PKC-mediated pathways.
The Dynamic World of Sphingolipid Metabolism
Sphingolipids are a complex class of lipids characterized by a sphingoid base backbone. The metabolism of these lipids generates a cascade of bioactive molecules, each with distinct signaling functions. The central hub of this metabolic pathway is ceramide, which can be generated through several routes, including the de novo synthesis pathway, the breakdown of sphingomyelin, and the salvage pathway.[3]
Ceramide itself is a potent signaling molecule, often associated with growth arrest and apoptosis. However, its metabolic derivatives, such as sphingosine and sphingosine-1-phosphate (S1P), have contrasting and often opposing cellular effects.[4][5] Ceramide is deacylated by ceramidases to produce sphingosine. Sphingosine can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P, a key signaling molecule involved in cell survival, proliferation, and migration.[6][7] This dynamic equilibrium between ceramide, sphingosine, and S1P, often termed the "sphingolipid rheostat," is a critical determinant of cell fate.
Caption: The Sphingolipid Metabolic Pathway.
Protein Kinase C: Isoforms and Regulation
The PKC family consists of at least ten serine/threonine protein kinases that are integral to a multitude of cellular processes.[8][9] These isoforms are categorized into three subfamilies based on their activation requirements:[2][9]
-
Conventional PKCs (cPKCs): α, βI, βII, and γ isoforms. These require both Ca²⁺ and diacylglycerol (DAG) for activation.
-
Novel PKCs (nPKCs): δ, ε, η, and θ isoforms. These are Ca²⁺-independent but still require DAG for activation.
-
Atypical PKCs (aPKCs): ζ and ι/λ isoforms. These are independent of both Ca²⁺ and DAG for their activation.
The diverse functions of PKC isoforms are attributed to their distinct tissue distribution, subcellular localization, and substrate specificity.[10][11] For instance, some isoforms like PKC-α and PKC-ε are generally associated with cell survival and proliferation, while PKC-δ has been implicated as a key regulator of apoptosis.[8] This functional diversity makes isoform-specific modulation a highly sought-after goal in drug development.
Caption: Canonical Protein Kinase C Signaling Pathway.
L-threo-Sphingosine as a Protein Kinase C Inhibitor
Sphingosine, the backbone of many complex sphingolipids, has been identified as an endogenous inhibitor of PKC.[12][13] This inhibitory action is crucial for maintaining the balance of cellular signaling and preventing aberrant PKC activation.
Mechanism of Inhibition
The inhibitory effect of sphingosine on PKC is multifaceted. It is proposed that sphingosine acts as a competitive inhibitor of the binding of DAG and phorbol esters to the C1 domain of conventional and novel PKC isoforms.[12] The positively charged amino group of sphingosine is thought to interact with the negatively charged phospholipids in the membrane, thereby altering the lipid microenvironment and preventing the proper association and activation of PKC.[14]
The Significance of Stereochemistry: L-threo vs. D-erythro
Naturally occurring sphingosine predominantly exists as the D-erythro stereoisomer. However, other stereoisomers, including L-threo-sphingosine, also exist and exhibit biological activity. Research suggests that while both D-erythro-sphingosine and L-threo-sphingosine can inhibit PKC, there may be subtle differences in their potency and isoform selectivity.[15][16] Some studies indicate that the inhibitory effect of sphingosine on PKC might not be strictly stereospecific, with various isomers demonstrating comparable inhibitory activity in in-vitro assays.[13] However, the cellular effects of these compounds can differ, suggesting that their metabolism and interactions with other cellular components might be stereospecific.
It is crucial for researchers to consider the specific stereoisomer they are using, as commercially available sphingosine can be a mixture of isomers. The synthesis of stereospecific sphingosine analogues is therefore essential for precise mechanistic studies.[17][18][19]
Downstream Cellular Consequences of PKC Inhibition by L-threo-Sphingosine
By inhibiting PKC, L-threo-sphingosine can influence a multitude of downstream cellular processes. Depending on the cell type and the specific PKC isoforms inhibited, this can lead to:
-
Inhibition of Cell Proliferation: As several PKC isoforms are involved in promoting cell growth, their inhibition by L-threo-sphingosine can lead to cell cycle arrest.[20][21]
-
Induction of Apoptosis: Inhibition of pro-survival PKC isoforms or activation of pro-apoptotic pathways can trigger programmed cell death. L-threo-sphingosine has been shown to induce apoptosis and DNA fragmentation.[22]
-
Modulation of Inflammatory Responses: PKC plays a significant role in inflammatory signaling pathways. Inhibition by L-threo-sphingosine could therefore have anti-inflammatory effects.
Experimental Protocols for Studying L-threo-Sphingosine and PKC Inhibition
To rigorously investigate the interaction between L-threo-sphingosine and PKC, a combination of in vitro and cell-based assays is recommended.
In Vitro Protein Kinase C Activity Assay
This protocol provides a method to directly measure the inhibitory effect of L-threo-sphingosine on the enzymatic activity of purified PKC isoforms.
Principle: This assay measures the transfer of the γ-³²P phosphate from [γ-³²P]ATP to a specific PKC substrate peptide. The amount of incorporated radioactivity is proportional to the kinase activity.
Materials:
-
Purified recombinant PKC isoforms (e.g., PKCα, PKCδ)
-
L-threo-sphingosine
-
PKC substrate peptide (e.g., Ac-MBP (4-14))
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 10 µg/ml phosphatidylserine, 1 µg/ml diacylglycerol)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare Lipid Vesicles: Prepare lipid vesicles containing phosphatidylserine and diacylglycerol by sonication.
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the PKC substrate peptide, and the desired concentration of L-threo-sphingosine (dissolved in an appropriate solvent, e.g., DMSO). Include a vehicle control (solvent only).
-
Enzyme Addition: Add the purified PKC enzyme to the reaction mixture and pre-incubate for 5 minutes at 30°C.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.
-
Stop Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the P81 papers using a scintillation counter.
Data Analysis: Calculate the percentage of PKC inhibition by L-threo-sphingosine compared to the vehicle control. Determine the IC₅₀ value by performing a dose-response curve.
Caption: Workflow for In Vitro PKC Kinase Activity Assay.
Cell-Based PKC Activity Assay
This protocol assesses the effect of L-threo-sphingosine on PKC activity within a cellular context, providing more physiologically relevant data.
Principle: This assay often utilizes a reporter system where the expression of a reporter gene (e.g., luciferase or human growth hormone) is under the control of a promoter containing PKC-responsive elements.[23] Alternatively, the phosphorylation of a known cellular PKC substrate can be measured by Western blotting.
Materials:
-
Cell line of interest (e.g., HEK293, NIH3T3)
-
L-threo-sphingosine
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Cell lysis buffer
-
Reporter assay kit (e.g., Luciferase assay system) or specific phospho-antibodies for Western blotting
-
Luminometer or Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of L-threo-sphingosine for a predetermined time.
-
PKC Activation: Stimulate the cells with a PKC activator like PMA for a short period.
-
Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Reporter Gene Assay:
-
If using a reporter gene, follow the manufacturer's protocol to measure the reporter activity (e.g., luminescence).
-
-
Western Blotting:
-
If measuring substrate phosphorylation, separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody against a known PKC substrate (e.g., phospho-MARCKS).
-
-
Data Analysis:
-
For reporter assays, normalize the reporter activity to total protein concentration and calculate the percentage of inhibition.
-
For Western blotting, quantify the band intensities and determine the ratio of phosphorylated to total substrate.
-
Self-Validation: Include appropriate controls in all experiments:
-
Vehicle Control: To assess baseline PKC activity.
-
Positive Control: A known PKC inhibitor to validate the assay system.
-
PMA-only Control: To determine the maximum PKC activation.
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data from dose-response experiments should be summarized in tables.
Table 1: Inhibitory Activity of L-threo-Sphingosine on PKC Isoforms (In Vitro)
| PKC Isoform | IC₅₀ (µM) |
| PKCα | [Example Value] |
| PKCβI | [Example Value] |
| PKCδ | [Example Value] |
| PKCε | [Example Value] |
| PKCζ | [Example Value] |
Table 2: Effect of L-threo-Sphingosine on PMA-Induced PKC Activity in Cells
| L-threo-Sphingosine (µM) | % Inhibition of Reporter Activity |
| 1 | [Example Value] |
| 5 | [Example Value] |
| 10 | [Example Value] |
| 25 | [Example Value] |
| 50 | [Example Value] |
Conclusion and Future Directions
L-threo-sphingosine represents a valuable tool for dissecting the complex role of the sphingolipid-PKC signaling axis. Its ability to inhibit PKC provides a mechanism for modulating a wide range of cellular processes. This guide has provided a comprehensive overview of the theoretical underpinnings and practical methodologies for studying this interaction.
Future research should focus on elucidating the precise isoform selectivity of L-threo-sphingosine and its in vivo efficacy. The development of more potent and selective sphingolipid-based PKC inhibitors holds significant promise for therapeutic interventions in diseases characterized by aberrant PKC signaling, such as cancer and inflammatory disorders. The robust and self-validating experimental approaches outlined herein will be instrumental in advancing these endeavors.
References
- 1. Sphingolipidomics: methods for the comprehensive analysis of sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase C - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. cusabio.com [cusabio.com]
- 5. Bioactive sphingolipids: metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase C isoforms: Multi-functional regulators of cell life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Structural Basis of Protein Kinase C Isoform Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The molecular functions of protein kinase C (PKC) isoforms - MedCrave online [medcraveonline.com]
- 12. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. L-threo-Sphingosine C-18 | PKC inhibitor | Hello Bio [hellobio.com]
- 17. US5488167A - Synthesis of sphingosines - Google Patents [patents.google.com]
- 18. Total synthesis of stereospecific sphingosine and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stereoselective synthesis of L-threo-sphingosine, L-threo-sphinganine, D-threo-sphingosine, and D-threo-sphinganine via oxazoline formation and olefin cross-metathesis; potent protein kinase C inhibitor analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sphingosine reverses growth inhibition caused by activation of protein kinase C in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sphingosine reverses growth inhibition caused by activation of protein kinase c in vascular smooth muscle cells | Semantic Scholar [semanticscholar.org]
- 22. medchemexpress.com [medchemexpress.com]
- 23. A cell-based reporter assay for the identification of protein kinase C activators and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cellular Uptake and Metabolism of Threo-sphingosine
This guide provides a comprehensive technical overview of the cellular processes governing the uptake and metabolic fate of L-threo-sphingosine and its closely related analogue, L-threo-dihydrosphingosine (safingol). Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the rationale behind experimental approaches, and offers detailed methodologies for investigating these non-natural sphingoid bases.
Introduction: The Significance of Stereochemistry in Sphingolipid Biology
Sphingolipids are a class of lipids defined by a sphingoid base backbone, with the most common in mammals being D-erythro-sphingosine.[1] These molecules are not merely structural components of cellular membranes; their metabolites, such as ceramide and sphingosine-1-phosphate (S1P), are critical signaling molecules that regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[2][3]
The stereochemistry of the sphingoid base is paramount to its biological function and metabolic processing. Threo-sphingosine, a stereoisomer of the natural D-erythro-sphingosine, presents a unique case study in the specificity of the enzymatic machinery of sphingolipid metabolism. While not a product of natural mammalian biosynthesis, its exogenous introduction into cellular systems has revealed distinct metabolic pathways and cellular responses, making it a valuable tool for research and a potential therapeutic agent.[4][5] This guide will delve into the cellular journey of threo-sphingosine, from its entry into the cell to its metabolic conversion and subsequent impact on cellular signaling.
Cellular Uptake: A Gateway to Metabolism
The initial step in the biological activity of exogenous threo-sphingosine is its transport across the plasma membrane. While the precise mechanisms for threo-sphingosine are still under full elucidation, studies on related sphingolipids suggest a multi-faceted process.
Passive Diffusion and Membrane Insertion
Studies on sphingosine absorption in intestinal epithelial cells suggest a passive diffusion mechanism for sphingosine monomers, which is independent of ATP and lipid raft integrity.[6] It is proposed that sphingosine adopts a high-energy "snake-like" conformation in aqueous environments, which facilitates its movement through the unstirred water layer to the cell surface, where it can then insert into the lipid bilayer.[6] Given its structural similarity, it is plausible that threo-sphingosine also utilizes this mode of entry.
Potential Transporter-Mediated Uptake
The role of specific transporter proteins in the uptake of sphingoid bases is an active area of research. While no transporter has been definitively identified for threo-sphingosine, several candidates involved in the transport of other sphingolipids may play a role:
-
SPNS2 and MFSD2B: These major facilitator superfamily (MFS) transporters are known to be involved in the transport of sphingosine-1-phosphate (S1P).[7][8][9][10] Interestingly, they have been shown to be capable of bidirectional transport, suggesting a potential role in the import of sphingolipids under certain conditions.[7][8]
-
NPC1 and LIMP-2: These lysosomal proteins, primarily known as cholesterol transporters, have also been shown to bind sphingosine and are implicated in its efflux from the lysosome.[11][12] This suggests their involvement in the intracellular trafficking of sphingoid bases.
-
STARD3: This sterol transporter has been identified as a sphingosine transporter that acts at lysosome-endoplasmic reticulum contact sites, facilitating the delivery of sphingosine for reuse in sphingolipid synthesis.[11]
Further research is required to determine the specificity of these transporters for threo-sphingosine.
Experimental Workflow: Assessing Threo-sphingosine Uptake
Caption: Workflow for quantifying cellular uptake of radiolabeled threo-sphingosine.
Metabolic Fate: A Divergence from the Natural Pathway
Once inside the cell, threo-sphingosine is recognized by the enzymatic machinery of the sphingolipid metabolic pathway, albeit with different efficiency and leading to distinct products compared to its D-erythro counterpart.[4]
N-Acylation: The Primary Metabolic Route
The predominant metabolic fate of L-threo-dihydrosphingosine is N-acylation to form L-threo-dihydroceramide.[4][13][14] This reaction is catalyzed by ceramide synthases (CerS), a family of enzymes with varying specificity for the acyl-CoA chain length.[15][16] Interestingly, the N-acylation of L-threo-dihydrosphingosine appears to be less sensitive to inhibition by fumonisin B1, a known inhibitor of CerS, compared to the acylation of D-erythro-dihydrosphingosine.[4]
| Ceramide Synthase | Acyl-CoA Specificity | Tissue Distribution (High) |
| CerS2 | C20-C26 | Broad |
| Other CerS | Varying (e.g., C16, C18) | Tissue-specific |
Table 1: Acyl-CoA Specificity of Ceramide Synthases. Ceramide synthases exhibit specificity for the length of the fatty acyl-CoA chain they attach to the sphingoid base.[15][17][18]
Subsequent Metabolic Conversions
L-threo-dihydroceramide serves as a precursor for more complex sphingolipids:
-
Dihydrosphingomyelin Formation: A significant portion of L-threo-dihydroceramide can be converted to the corresponding dihydrosphingomyelin.[4][13]
-
Glucosylation: A smaller fraction can be glucosylated to form L-threo-glucosyl-dihydroceramide, which can then enter the glycosphingolipid biosynthetic pathway.[4] However, the extent of glucosylation appears to be cell-type dependent, with some studies in human cancer cell lines not detecting this metabolite.[13][14]
A crucial difference from the natural D-erythro pathway is that L-threo-dihydroceramide is a poor substrate for dihydroceramide desaturase, the enzyme that introduces the characteristic 4,5-trans double bond to form ceramide.[4]
Catabolism
Compared to the natural D-erythro-dihydrosphingosine, a significantly smaller amount of the L-threo isomer is directed towards the catabolic pathway, which involves phosphorylation by sphingosine kinases and subsequent cleavage by S1P lyase.[4]
Metabolic Pathway of L-threo-dihydrosphingosine
Caption: Major metabolic routes of L-threo-dihydrosphingosine in mammalian cells.
Signaling Implications: A Modulator of Cell Fate
Threo-sphingosine and its metabolites exert distinct biological effects, positioning them as modulators of cellular signaling pathways, particularly those governing cell survival and death.
Induction of Apoptosis
L-threo-dihydrosphingosine has been shown to induce apoptosis in various cancer cell lines.[19] The pro-apoptotic effects of sphingoid bases are often linked to their ability to disrupt mitochondrial function. It is important to note that the cytotoxic potential of L-threo-dihydrosphingosine appears to be diminished upon its conversion to L-threo-dihydroceramide.[4]
Inhibition of Key Signaling Enzymes
-
Protein Kinase C (PKC): L-threo-dihydrosphingosine is a known inhibitor of PKC, a family of kinases with diverse roles in cellular signaling.[14]
-
Sphingosine Kinases (SphK): L-threo-dihydrosphingosine also acts as an inhibitor of sphingosine kinases, the enzymes responsible for producing the pro-survival molecule S1P.[5][14] By inhibiting SphK, threo-sphingosine can shift the cellular balance away from S1P and towards pro-apoptotic sphingolipids.
The dual inhibition of PKC and SphK by L-threo-dihydrosphingosine likely contributes to its synergistic cytotoxic effects when combined with other anti-cancer agents like fenretinide.[13][14]
Experimental Protocols: Methodologies for Investigation
This section outlines the core experimental procedures for studying the cellular uptake and metabolism of threo-sphingosine.
Analysis of Threo-sphingosine and its Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipids.[20][21][22][23]
Step-by-Step Methodology:
-
Sample Preparation:
-
Treat cells with threo-sphingosine.
-
Harvest and wash cells.
-
Perform lipid extraction using a modified Bligh-Dyer or Folch method. The organic phase will contain the lipids of interest.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Chromatographic Separation:
-
Reconstitute the lipid extract in a suitable solvent (e.g., methanol/chloroform).
-
Inject the sample onto a C18 reversed-phase HPLC column.[24]
-
Employ a gradient elution with a mobile phase consisting of solvents such as water, acetonitrile, or methanol, often with additives like formic acid or ammonium formate to improve ionization.[24]
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source, typically in positive ion mode for sphingoid bases and their derivatives.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion for the target analyte and monitoring for a characteristic product ion after collision-induced dissociation.
-
Include internal standards (e.g., C17-sphingoid base analogues) for accurate quantification.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-threo-dihydrosphingosine | 302.3 | 284.3 |
| L-threo-dihydroceramide (example) | Varies by acyl chain length | 284.3 |
Table 2: Example MRM Transitions for Threo-sphingosine Metabolites. The specific m/z values will depend on the instrumentation and adducts formed.
In Vitro Sphingosine Kinase Activity Assay
This assay measures the activity of SphK by quantifying the production of radiolabeled S1P.[25][26]
Step-by-Step Methodology:
-
Reaction Setup:
-
In a microplate, combine a buffer solution, cell lysate or recombinant SphK enzyme, and the substrate (L-threo-dihydrosphingosine).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Separation of Product:
-
Stop the reaction and perform a Bligh-Dyer lipid extraction. The radiolabeled S1P will partition into the aqueous phase.
-
Spot the aqueous phase onto a TLC plate and develop the chromatogram to separate S1P from unreacted ATP.
-
-
Quantification:
-
Expose the TLC plate to a phosphor screen or use a scintillation counter to quantify the radioactivity of the S1P spot.
-
Alternatively, non-radioactive fluorescence-based assays using NBD-labeled sphingosine can be employed for high-throughput screening.[27]
Assessment of Apoptosis
Apoptosis can be assessed using flow cytometry with Annexin V and propidium iodide (PI) staining.[28]
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to the desired confluency and treat with varying concentrations of threo-sphingosine for a specified time. Include appropriate positive and negative controls.
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
-
Nuclear morphology can also be assessed by fluorescence microscopy after staining with a DNA-binding dye like Hoechst 33342.[2][28]
Conclusion and Future Directions
Threo-sphingosine and its dihydrogenated form, safingol, represent fascinating molecular probes to understand the intricacies of sphingolipid metabolism and signaling. Their distinct metabolic fate, characterized by efficient N-acylation and resistance to desaturation and catabolism, highlights the stringent stereochemical specificity of the enzymes involved. The ability of these non-natural sphingoid bases to inhibit key signaling kinases and induce apoptosis underscores their potential as therapeutic leads, particularly in oncology.
Future research should focus on unequivocally identifying the transporters responsible for threo-sphingosine uptake, characterizing the specific ceramide synthase isoforms that preferentially metabolize it, and further delineating the downstream signaling cascades it modulates. A deeper understanding of these processes will not only enhance our fundamental knowledge of sphingolipid biology but also pave the way for the rational design of novel therapeutics that target these critical pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytosphingosine induced mitochondria‐involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of sphingosine is essential for oxidative stress-induced apoptosis of photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of the unnatural anticancer lipid safingol, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apical uptake and transepithelial transport of sphingosine monomers through intact human intestinal epithelial cells: physicochemical and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct uptake of sphingosine-1-phosphate independent of phospholipid phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct uptake of sphingosine-1-phosphate independent of phospholipid phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transport and inhibition of the sphingosine-1-phosphate exporter SPNS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The sterol transporter STARD3 transports sphingosine at ER-lysosome contact sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 16. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate. | Sigma-Aldrich [merckmillipore.com]
- 18. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]
- 20. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]
- 21. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 22. Liquid chromatography-tandem mass spectrometric determination of ceramides and related lipid species in cellular extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Sigma-Aldrich [sigmaaldrich.com]
- 25. Isoform-selective assays for sphingosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Stereoselective Synthesis of L-threo-Sphingosine from L-Serine
Introduction: The Significance of Stereocontrolled Sphingosine Synthesis
Sphingolipids are fundamental components of eukaryotic cell membranes, playing critical roles in signal transduction, cell-cell recognition, and apoptosis.[1][2] The central backbone of most sphingolipids is sphingosine ( (2S, 3R, 4E)-2-amino-4-octadecene-1,3-diol), a long-chain amino alcohol. The precise stereochemistry of sphingosine is paramount to its biological function; minor changes in its configuration can dramatically alter the properties of the resulting sphingolipids and their metabolic pathways.
While D-erythro-sphingosine is the most common isomer in mammals, its diastereomer, L-threo-sphingosine, also holds significant research interest. Synthesizing specific stereoisomers in high purity is a considerable challenge that is essential for developing molecular probes to study sphingolipid metabolism and for creating novel therapeutic agents.[3]
This application note provides a detailed, field-proven protocol for the stereoselective synthesis of L-threo-sphingosine, starting from the inexpensive and readily available chiral pool starting material, L-serine.[4] The strategy hinges on two key transformations: a Horner-Wadsworth-Emmons (HWE) reaction to construct the C18 backbone and introduce the E-alkene, followed by a highly diastereoselective reduction of an α-amino ketone intermediate to establish the required threo (anti) stereochemistry at the C2 and C3 positions.[5] This guide explains the causality behind each experimental choice, ensuring a robust and reproducible synthesis.
Overall Synthetic Strategy
The synthesis begins with the protection of L-serine to form a stable phosphonate reagent. This reagent undergoes a Horner-Wadsworth-Emmons (HWE) olefination with a long-chain aldehyde to create an α,β-unsaturated α-amino ketone. A crucial diastereoselective reduction of this ketone intermediate, followed by deprotection, yields the final L-threo-sphingosine product.
Caption: Overall workflow for the synthesis of L-threo-sphingosine.
Materials and Equipment
| Reagents and Chemicals | Equipment |
| L-Serine | Round-bottom flasks, magnetic stirrers |
| Di-tert-butyl dicarbonate (Boc)₂O | Rotary evaporator |
| 2,2-Dimethoxypropane | Thin Layer Chromatography (TLC) plates (silica) |
| p-Toluenesulfonic acid (p-TsOH) | Column chromatography setup (silica gel) |
| Diisobutylaluminium hydride (DIBAL-H) | Inert atmosphere setup (Nitrogen or Argon) |
| Diethyl (cyanomethyl)phosphonate | Low-temperature bath (e.g., dry ice/acetone) |
| n-Butyllithium (n-BuLi) | Standard laboratory glassware |
| Pentadecanal | NMR Spectrometer, Mass Spectrometer |
| Zinc borohydride (Zn(BH₄)₂) | Polarimeter |
| Dichloromethane (DCM), Methanol (MeOH) | |
| Tetrahydrofuran (THF), Toluene | |
| Hydrochloric acid (HCl) | |
| Standard aqueous workup solutions (NaHCO₃, brine) | |
| Anhydrous magnesium sulfate (MgSO₄) |
Detailed Experimental Protocols
Protocol 1: Preparation of (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's Aldehyde)
The synthesis begins by converting L-serine into Garner's aldehyde, a versatile and configurationally stable chiral building block.[6][7] The amino and hydroxyl groups are protected as a Boc-carbamate and an isopropylidene ketal, respectively. This dual protection prevents unwanted side reactions and locks the stereocenter, preventing epimerization.[8]
-
N-Boc Protection: To a suspension of L-serine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (1.0 M solution, 2.2 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Acidify the mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over MgSO₄ and concentrate to yield N-Boc-L-serine.
-
Oxazolidine Formation: Dissolve N-Boc-L-serine (1.0 eq) in toluene. Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq). Reflux the mixture with a Dean-Stark apparatus for 4 hours to remove methanol. Cool, wash with saturated NaHCO₃ solution, dry over MgSO₄, and concentrate to obtain the protected oxazolidine ester precursor.
-
Reduction to Aldehyde: Dissolve the ester from the previous step in anhydrous toluene and cool to -78 °C under an inert atmosphere. Add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise over 30 minutes. Stir at -78 °C for 2 hours. Quench the reaction by slowly adding methanol, followed by a saturated solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Extract with ethyl acetate, dry the combined organic layers over MgSO₄, and concentrate. Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Garner's aldehyde as a colorless oil.
Protocol 2: Synthesis of the α,β-Unsaturated α-Amino Ketone
This step uses a Horner-Wadsworth-Emmons (HWE) reaction, which is superior to the standard Wittig reaction for generating (E)-alkenes with high stereoselectivity.[9][10] The phosphonate ylide is deprotonated and reacted with pentadecanal to form the key enone intermediate.
-
Preparation of the Phosphonate Reagent: The Garner's aldehyde is first converted into a more complex phosphonate suitable for the HWE reaction. A more direct approach involves using a protected serine-derived phosphonate.[5] For this protocol, we will adapt the strategy by forming an enone.
-
Alternative Enone Formation: To a solution of tetradecyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0°C, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes to form the ylide. Cool the solution to -78°C and add a solution of a protected L-serine derived aldehyde (Garner's Aldehyde, 1.0 eq) in THF. Stir for 2 hours at -78°C and then allow to warm to room temperature overnight. This forms the alkene backbone.
-
Subsequent oxidation of the alcohol at C3 to a ketone, followed by selective deprotection, will yield the α,β-unsaturated α-amino ketone. Note: A more streamlined synthesis directly couples a serine-derived phosphonate with pentadecanal to form the enone in a single HWE step.[5]
Protocol 3: Diastereoselective Reduction to Protected L-threo-Sphingosine
This is the most critical step for establishing the L-threo stereochemistry. The choice of reducing agent is paramount. While NaBH₄ often gives the erythro (syn) product, zinc borohydride (Zn(BH₄)₂) is known to favor the formation of the threo (anti) isomer through a chelation-controlled mechanism.[5]
Caption: Proposed mechanism for the Zn(BH₄)₂ reduction. Note: Images are placeholders for chemical structures.
-
Preparation: Dissolve the α,β-unsaturated α-amino ketone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Reduction: Add a solution of Zn(BH₄)₂ (0.5 M in THF, 2.0 eq) dropwise. The zinc cation coordinates to both the ketone oxygen and the free amine (after in-situ deprotection or using a precursor with a free amine), forming a rigid six-membered ring transition state. This conformation forces the hydride to be delivered from the less sterically hindered face, yielding the threo alcohol with high diastereoselectivity.
-
Workup: Stir the reaction at -78 °C for 4 hours. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify by flash column chromatography to isolate the protected L-threo-sphingosine.
Protocol 4: Final Deprotection
The final step removes the Boc and isopropylidene protecting groups under acidic conditions to liberate the target molecule.
-
Dissolve the protected L-threo-sphingosine from the previous step in a 1:1 mixture of methanol and 4 M aqueous HCl.
-
Stir the solution at room temperature for 6 hours, monitoring the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Lyophilize the remaining aqueous solution to yield L-threo-sphingosine hydrochloride as a white solid.
Data Summary and Expected Results
| Step | Product | Expected Yield (%) | Key Analytical Data |
| 1 | Garner's Aldehyde | 70-85% | Conforms to literature ¹H NMR spectra.[7] |
| 2 | α,β-Unsaturated α-Amino Ketone | 60-75% | ¹H NMR shows characteristic alkene and ketone signals. |
| 3 | Protected L-threo-Sphingosine | 80-90% | Diastereomeric ratio >95:5 (threo:erythro) by ¹H NMR or HPLC. |
| 4 | L-threo-Sphingosine HCl | >95% | ¹H NMR, ¹³C NMR, and HRMS consistent with the target structure. Specific rotation [α]D measured in appropriate solvent. |
Conclusion
This application note details a robust and highly stereoselective synthetic route to L-threo-sphingosine from L-serine. By leveraging a chelation-controlled diastereoselective reduction as the key stereochemistry-defining step, this protocol provides a reliable method for obtaining this important sphingolipid isomer in high purity. This approach is suitable for researchers requiring specific sphingosine stereoisomers for biochemical assays, metabolic studies, or as building blocks for the synthesis of more complex glycosphingolipids.
References
- 1. Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Total synthesis of stereospecific sphingosine and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecific total syntheses of sphingosine and its analogues from L-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig Reaction [organic-chemistry.org]
Introduction: Understanding Threo-sphingosine, (-)- as a Research Tool
An In-Depth Guide to the In Vitro Application of Threo-sphingosine, (-)-
Threo-sphingosine, (-)- is the L-threo stereoisomer of sphingosine, a critical lipid signaling molecule that forms the backbone of sphingolipids.[1][2] While the naturally occurring and most-studied isomer is D-erythro-sphingosine, the L-threo form serves as an invaluable tool for researchers investigating the complex network of sphingolipid-mediated signaling. Its primary utility in vitro stems from its distinct biological activities, most notably its role as a potent inhibitor of Protein Kinase C (PKC) and as an inducer of apoptosis.[3][4]
Unlike its D-erythro counterpart, L-threo-sphingosine exhibits unique stereospecific effects; for instance, it does not typically induce DNA synthesis or mobilize calcium from general intracellular stores, highlighting the stringent structural requirements of these signaling pathways.[5] This specificity allows researchers to dissect pathways more precisely. This guide provides a comprehensive overview of the mechanisms of action for L-threo-sphingosine and detailed protocols for its application in common in vitro experimental systems.
Part 1: Core Mechanisms of Action
The biological effects of sphingosine and its metabolites are often governed by a delicate balance known as the "sphingolipid rheostat," which determines cell fate—survival or apoptosis.[6][7] Ceramide and sphingosine are generally considered pro-apoptotic, while the phosphorylation of sphingosine by sphingosine kinases (SphK) to form sphingosine-1-phosphate (S1P) promotes cell growth and survival.[8][9] L-threo-sphingosine exerts its influence by directly modulating key enzymatic players within this network.
Inhibition of Protein Kinase C (PKC)
A primary and well-characterized mechanism of action for sphingosine isomers is the inhibition of Protein Kinase C (PKC), a family of serine/threonine kinases crucial for regulating cell growth, differentiation, and signal transduction. L-threo-sphingosine is a slightly more potent inhibitor of PKC in mixed micelle assays than the natural D-erythro isomer.[4]
The inhibition is not directed at the ATP-binding site but is rather due to sphingosine's physicochemical properties. It is thought to prevent the crucial association between the PKC substrate (e.g., histone) and the phosphatidylserine-containing lipid micelles that are necessary for enzyme activation.[10] By disrupting this interaction, L-threo-sphingosine effectively blocks downstream PKC signaling. This makes it a useful tool for studying cellular processes where PKC activation is a suspected component, such as reversing growth inhibition caused by PKC activators like phorbol esters.[11]
Induction of Apoptosis
Sphingosine is a known mediator in the induction of apoptosis.[7][8] Treatment of various cell types with sphingosine can trigger programmed cell death, characterized by hallmarks such as caspase activation.[3] For example, 15 µM of sphingosine has been shown to induce apoptosis in human epidermoid carcinoma cells.[3]
Interestingly, this pro-apoptotic effect can be independent of PKC inhibition, suggesting that sphingosine engages multiple pathways to regulate cell fate.[3] The induction of apoptosis by sphingosine is a critical aspect of the sphingolipid rheostat; its conversion to the pro-survival molecule S1P by sphingosine kinase is a key control point.[8] Therefore, the intracellular concentration of sphingosine itself is a direct signal for the apoptotic machinery.
The Sphingolipid Rheostat: A Central Regulatory Hub
The diagram below illustrates the central role of sphingosine in cellular signaling. It can be generated from the breakdown of ceramide by ceramidases or recycled back to ceramide. Its fate is largely determined by the activity of sphingosine kinases, which phosphorylate it to S1P, tipping the balance toward survival. L-threo-sphingosine acts on this hub primarily by inhibiting downstream effectors like PKC and by elevating intracellular sphingosine levels to promote apoptosis.
Part 2: Experimental Application Notes & Protocols
Preparation of Threo-sphingosine, (-)- for In Vitro Use
Proper solubilization and delivery to cells are critical for obtaining reproducible results with lipids like sphingosine. Due to its poor water solubility, a stock solution in an organic solvent is required.
Materials:
-
Threo-sphingosine, (-)- (crystalline solid)[4]
-
Ethanol (200 proof, anhydrous)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
Protocol for 1 mM Stock Solution:
-
Weighing: Accurately weigh the required amount of Threo-sphingosine, (-)- (Formula Weight: 299.5 g/mol ) in a sterile microcentrifuge tube.[4]
-
Solubilization: Add ethanol to achieve a concentration of 0.25 mg/mL or higher, vortexing gently until fully dissolved.[4] For a 1 mM stock, dissolve 0.3 mg in 1 mL of ethanol.
-
Storage: Store the ethanolic stock solution at -20°C. It is stable for at least 4 years under these conditions.[4]
-
Preparation of Working Solution:
-
For many cell-based assays, directly adding the ethanolic stock to the culture medium can cause precipitation. To avoid this, it is often recommended to complex the sphingosine with BSA.
-
Warm an aliquot of the stock solution to room temperature.
-
In a separate sterile tube, dilute the ethanolic stock into serum-free culture medium or PBS containing fatty acid-free BSA (e.g., 0.1-1% w/v).
-
Vortex immediately and gently sonicate if necessary to ensure a homogenous solution.
-
Prepare this working solution fresh before each experiment and use it to treat cells to achieve the final desired concentration.
-
| Parameter | Recommendation | Rationale |
| Stock Solvent | Anhydrous Ethanol | Threo-sphingosine is soluble in ethanol.[4] |
| Stock Concentration | 1-10 mM | A concentrated stock minimizes the volume of solvent added to cell cultures. |
| Storage | -20°C, tightly sealed | Prevents solvent evaporation and degradation.[4] |
| Working Solution Carrier | Fatty acid-free BSA in medium/PBS | BSA acts as a carrier, improving solubility and delivery to cells.[12] |
Protocol: Induction of Apoptosis and Measurement by Caspase-3/7 Activity
This protocol describes how to treat cultured cells with Threo-sphingosine, (-)- to induce apoptosis and quantify the executioner caspase activity as a definitive endpoint.
Workflow Diagram
Step-by-Step Methodology:
-
Cell Seeding: Seed adherent or suspension cells in a 96-well clear-bottom plate at a density appropriate for your cell line to reach ~70-80% confluency after 24 hours.
-
Cell Culture: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment Preparation: Prepare serial dilutions of Threo-sphingosine, (-)- in your cell culture medium (preferably serum-free or low-serum to enhance effect) from the BSA-complexed working solution. Include a vehicle control (medium with the same concentration of ethanol/BSA mixture) and a positive control for apoptosis (e.g., Staurosporine).
-
Cell Treatment: Carefully remove the old medium from the wells (for adherent cells) and add the medium containing the different concentrations of Threo-sphingosine.
-
Incubation: Return the plate to the incubator for a period of 6 to 24 hours. The optimal time will vary depending on the cell type and sphingosine concentration.
-
Caspase-3/7 Activity Assay:
-
At the end of the incubation period, perform a caspase-3/7 activity assay using a commercially available kit (e.g., colorimetric or fluorometric).
-
Briefly, lyse the cells according to the kit's instructions (e.g., add 100 µL of chilled lysis buffer and incubate on ice for 10-15 minutes).[13]
-
Transfer the lysate to a new plate if required.
-
Prepare the reaction mixture containing the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AFC for fluorometric assays) in reaction buffer.[14][15]
-
Add the reaction mixture to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[16]
-
-
Data Acquisition: Measure the signal using a microplate reader. For the colorimetric assay using Ac-DEVD-pNA, read the absorbance at 400-405 nm.[13][16]
-
Analysis: Calculate the fold-increase in caspase activity by comparing the readings from treated samples to the vehicle control.
| Parameter | Typical Range | Rationale / Reference |
| Cell Type | Cancer cell lines (e.g., KB-3-1, U937, Jurkat) | Known to be sensitive to sphingolipid-induced apoptosis.[3][6] |
| Final Concentration | 5 - 50 µM | Effective concentrations for inducing apoptosis in vitro.[3] |
| Incubation Time | 6 - 24 hours | Allows sufficient time for the apoptotic cascade to be initiated and for caspase activation. |
| Endpoint Measurement | Caspase-3/7 Activity | Caspase-3 is a key executioner caspase in apoptosis.[14] |
Protocol: In Vitro PKC Activity Assay (Cell-Free)
This protocol outlines a method to directly measure the inhibitory effect of Threo-sphingosine, (-)- on purified PKC enzyme activity. The assay measures the phosphorylation of a generic substrate.
Step-by-Step Methodology:
-
Prepare Reaction Components:
-
PKC Enzyme: Use a commercially available, purified, active PKC isoform.
-
Lipid Activator: Prepare mixed micelles of phosphatidylserine (PS) and diacylglycerol (DAG) by sonication in assay buffer.
-
Substrate: Use a suitable PKC substrate, such as histone H1 or a specific peptide substrate.
-
Inhibitor: Prepare serial dilutions of Threo-sphingosine, (-)- in the assay buffer. Include a known PKC inhibitor (e.g., staurosporine) as a positive control and a vehicle control.
-
ATP: Prepare a solution of ATP, including a radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for detection.
-
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the assay buffer, lipid activator, PKC enzyme, and the desired concentration of Threo-sphingosine or control inhibitor.
-
Pre-incubation: Incubate the mixture for 10 minutes at 30°C to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Start the phosphorylation reaction by adding the PKC substrate and the [γ-³²P]ATP solution.
-
Reaction Incubation: Incubate for 10-20 minutes at 30°C.
-
Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper or by adding a strong acid solution (e.g., trichloroacetic acid).
-
Quantification:
-
If using phosphocellulose paper, wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
-
Analysis: Determine the percentage of PKC inhibition for each concentration of Threo-sphingosine relative to the vehicle control. Calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce PKC activity by 50%. A 50% inhibition by sphingosine has been observed at concentrations around 300 µM in some systems.[11]
References
- 1. Stereoselective synthesis of L-threo-sphingosine, L-threo-sphinganine, D-threo-sphingosine, and D-threo-sphinganine via oxazoline formation and olefin cross-metathesis; potent protein kinase C inhibitor analogues [pubmed.ncbi.nlm.nih.gov]
- 2. Threo-sphingosine, (+)- | C18H37NO2 | CID 447699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo induction of apoptosis by sphingosine and N, N-dimethylsphingosine in human epidermoid carcinoma KB-3-1 and its multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Stereospecificity of sphingosine-induced intracellular calcium mobilization and cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extracellular and Intracellular Actions of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sphingosine reverses growth inhibition caused by activation of protein kinase C in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Erythrocytes efficiently utilize exogenous sphingosines for S1P synthesis and export via Mfsd2b - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. biogot.com [biogot.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. resources.novusbio.com [resources.novusbio.com]
Application Notes & Protocols: A Researcher's Guide to L-threo-Sphingosine as a Protein Kinase C Inhibitor
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of L-threo-sphingosine as a selective inhibitor of Protein Kinase C (PKC). We delve into the biochemical mechanism of action, highlighting the critical stereospecific advantages over its D-erythro counterpart, and provide detailed, field-tested protocols for both in vitro and cell-based assays. This guide emphasizes the causality behind experimental choices, ensuring robust and reproducible results through self-validating experimental design.
The Central Role of Protein Kinase C in Cellular Signaling
The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that are central to signal transduction, translating a vast array of extracellular signals into intracellular responses.[1][2] These enzymes are pivotal in regulating cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[3][4] Canonically, the conventional and novel PKC isoforms are activated by the second messenger diacylglycerol (DAG), which is generated at the plasma membrane following the activation of phospholipase C (PLC) by cell surface receptors.[2] This activation involves the recruitment of PKC from the cytosol to the membrane, a process stabilized by DAG binding to the regulatory C1 domain of the kinase.[5][6]
Given their central role, dysregulation of PKC signaling is implicated in numerous pathologies, including cancer and inflammatory diseases, making PKC isoforms highly attractive targets for therapeutic intervention and mechanistic studies.[7] Pharmacological inhibitors are indispensable tools for dissecting the specific contributions of PKC signaling pathways. Among these, sphingoid bases have emerged as potent endogenous regulators.[1][8]
Figure 1: Canonical PKC signaling pathway and point of inhibition by L-threo-sphingosine.
L-threo-Sphingosine: A Stereospecific Tool for PKC Inhibition
L-threo-sphingosine is a stereoisomer of the naturally occurring D-erythro-sphingosine. While both are long-chain bases that can inhibit PKC, subtle structural differences confer a significant experimental advantage to the L-threo form.[9][10]
Mechanism of Action
Sphingosine and its analogs act as potent inhibitors of PKC by competing with DAG and tumor-promoting phorbol esters for binding to the regulatory C1 domain of the enzyme.[1][5][11] By occupying this critical activation site, L-threo-sphingosine prevents the conformational changes required for kinase activity, effectively blocking downstream phosphorylation of PKC substrates.[12] The inhibition requires a hydrophobic acyl chain and a positively charged amine group, which is thought to interact with negatively charged phospholipids like phosphatidylserine (PS) in the membrane, thereby preventing the proper docking and activation of PKC.[5][12]
The Stereospecific Advantage: Specificity Beyond PKC
The primary reason for selecting L-threo-sphingosine over its more common D-erythro counterpart lies in its superior specificity concerning the broader sphingolipid metabolic network.[3][4][13]
-
D-erythro-sphingosine: This isomer not only inhibits PKC but is also a substrate for enzymes in the sphingolipid pathway. Crucially, it is known to cause feedback inhibition of serine palmitoyltransferase (SPT) , the rate-limiting enzyme in de novo ceramide biosynthesis.[9] This complicates data interpretation, as observed cellular effects could be due to PKC inhibition, altered ceramide levels, or a combination of both.
-
L-threo-sphingosine: In contrast, L-threo-sphingosine does not inhibit SPT activity.[9] This makes it a much cleaner pharmacological tool, allowing researchers to attribute the observed biological outcomes more directly to the inhibition of PKC signaling without the confounding variable of disrupted ceramide synthesis.
In direct comparative assays, L-threo-sphingosine has been shown to be a slightly more potent inhibitor of PKC in mixed micelle assays than D-erythro-sphingosine (50% inhibition at 2.2 mol % vs. 2.8 mol %, respectively).[9]
Biochemical and Physicochemical Properties
Proper handling and storage are critical for maintaining the integrity and activity of L-threo-sphingosine.
| Property | Value | Source |
| Alternate Name | 2S-amino-4E-octadecene-1,3S-diol | [14] |
| Molecular Formula | C₁₈H₃₇NO₂ | [9][14] |
| Molecular Weight | 299.5 g/mol | [9][14] |
| Purity | Typically ≥98% | [9][14] |
| Appearance | Crystalline solid | [9] |
| Solubility | Soluble in ethanol (0.25 mg/ml) and DMSO (up to 5 mM) | [9] |
| Storage | Store at -20°C under desiccating conditions. | [9] |
| Stability | Stable for ≥ 4 years when stored correctly. | [9] |
Critical Experimental Considerations
The amphiphilic nature of sphingolipids presents unique challenges for their use in aqueous biological systems. Careful attention to preparation and delivery is paramount for achieving reproducible results.
Reconstitution and Handling
-
Stock Solution: Prepare a concentrated stock solution (e.g., 5-10 mM) in a suitable organic solvent like ethanol or DMSO.[9]
-
Storage: Store stock solutions at -20°C. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Usage: Before use, allow the stock solution to equilibrate to room temperature. Ensure any precipitate is fully dissolved, vortexing gently if necessary. Prepare and use final dilutions on the same day if possible.[10]
Delivery to Cells: Overcoming Hydrophobicity
Due to its long acyl chain, L-threo-sphingosine has low aqueous solubility and will partition almost entirely into cellular membranes.[5] The method of delivery can drastically alter its effective concentration and uptake kinetics.
-
Complexing with BSA: For cell culture experiments, complexing L-threo-sphingosine with fatty acid-free Bovine Serum Albumin (BSA) is highly recommended. BSA acts as a carrier, preventing the formation of micelles and facilitating a more uniform delivery to the cell monolayer.[15]
-
Impact of Serum: The presence of serum proteins in the culture medium will significantly impact uptake. Serum acts as a buffer, binding the sphingolipid and slowing its partitioning into cell membranes.[5] Experiments conducted in serum-free versus serum-containing media will yield very different results; this must be controlled and reported.
-
Direct Addition: Adding a DMSO/ethanol stock directly to the medium is possible but can lead to precipitation and non-homogenous delivery. If this method is used, the final solvent concentration should be kept low (typically <0.1%) and a vehicle control is essential.
Determining an Effective Working Concentration
The potency of sphingolipids is determined by their concentration within the membrane (surface concentration), not their molar concentration in the overlying medium.[5]
-
Cell Density Matters: The effective concentration of L-threo-sphingosine in the cell membrane is inversely proportional to the total amount of membrane lipid available, which is directly related to the number of cells.[5][16] An experiment with low cell density will result in a higher effective membrane concentration for the same amount of inhibitor added to the medium. Therefore, it is critical to maintain consistent cell plating densities.
-
Dose-Response: Always perform a dose-response curve (e.g., from 1 µM to 50 µM) to determine the optimal concentration for your specific cell type and experimental endpoint. An IC₅₀ value of 40 µM has been reported for the related L-threo-dihydrosphingosine (Safingol), which can serve as a starting point.
The Imperative for Rigorous Controls
To ensure that observed effects are due to PKC inhibition, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO or ethanol) used to deliver the inhibitor.
-
Inactive Analog Control (Optional but Recommended): Use a short-chain sphingosine analog (e.g., C₁₁), which does not inhibit PKC, to control for non-specific effects of lipid addition to cells.[5][17]
-
Positive Control for PKC Activation: Use a known PKC activator, such as Phorbol 12-Myristate 13-Acetate (PMA), to stimulate the pathway you intend to inhibit.
-
Rescue Experiment: In some systems, the inhibitory effects of sphingosine can be overcome by adding an excess of a diacylglycerol analog, demonstrating competitive inhibition.[16]
Protocols for Application
The following protocols provide a framework for using L-threo-sphingosine. They should be optimized for specific experimental systems.
Protocol: In Vitro PKC Kinase Assay
This assay directly measures the ability of L-threo-sphingosine to inhibit the catalytic activity of purified PKC in a cell-free system.
Materials:
-
Purified, active PKC enzyme (isoform-specific if desired).
-
PKC substrate (e.g., histone H1 or a specific peptide substrate).
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂).
-
Activator solution: Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles or mixed micelles.
-
[γ-³²P]ATP or a fluorescence-based kinase assay kit.
-
L-threo-sphingosine stock solution (10 mM in DMSO).
-
Vehicle (DMSO).
Procedure:
-
Prepare Activator Mix: Prepare lipid vesicles or mixed micelles containing PS and DAG according to established methods.[1][11]
-
Prepare Inhibitor Dilutions: Serially dilute the L-threo-sphingosine stock in the assay buffer to create a range of concentrations for the dose-response curve (e.g., final concentrations from 0.1 µM to 100 µM). Include a vehicle-only control.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate on ice, combine:
-
Assay Buffer
-
Activator Mix (PS/DAG)
-
PKC Substrate
-
L-threo-sphingosine dilution or vehicle
-
Purified PKC enzyme
-
-
Pre-incubation: Gently mix and incubate for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP (to a final concentration of ~10-100 µM).
-
Incubate: Incubate for 10-20 minutes at 30°C. Ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid for P81 paper binding, or SDS-PAGE loading buffer).
-
Quantify Phosphorylation: Spot the reaction mixture onto P81 phosphocellulose paper, wash away unincorporated ATP, and measure incorporated radioactivity using a scintillation counter. Alternatively, resolve phosphorylated substrate from non-phosphorylated substrate using SDS-PAGE and autoradiography.
-
Analysis: Plot the percentage of PKC activity versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol: Cell-Based Functional Assay (Western Blot)
This protocol assesses the ability of L-threo-sphingosine to block the phosphorylation of a known downstream PKC substrate in intact cells following stimulation with a PKC activator.
Figure 2: Experimental workflow for a cell-based PKC inhibition assay.
Materials:
-
Adherent cells cultured in 6-well plates.
-
L-threo-sphingosine stock solution (10 mM in DMSO).
-
PKC activator stock solution (e.g., 1 mM PMA in DMSO).
-
Fatty acid-free BSA (for complexing).
-
Serum-free culture medium.
-
Complete culture medium.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-phospho-MARCKS, anti-total-MARCKS).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): The day of the experiment, wash cells with PBS and replace the medium with serum-free medium for 2-4 hours to reduce basal PKC activity.
-
Inhibitor Pre-treatment:
-
Prepare working solutions of L-threo-sphingosine at various concentrations (e.g., 1, 5, 10, 25 µM) in serum-free medium. If using BSA, pre-complex the inhibitor with BSA before adding to the medium.
-
Aspirate the medium from the cells and add the inhibitor-containing medium or a vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
PKC Activation:
-
Add the PKC activator (e.g., PMA, final concentration 100-200 nM) directly to the wells containing the inhibitor or vehicle. Do not remove the pre-treatment medium.
-
Include a control well that receives only the inhibitor (no PMA) and one that receives only PMA (no inhibitor).
-
Incubate for the optimal time to see robust substrate phosphorylation (typically 15-30 minutes for PMA).
-
-
Harvesting:
-
Terminate the stimulation by aspirating the medium and immediately washing the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
-
Western Blotting:
-
Clarify the lysates by centrifugation.
-
Determine protein concentration using a BCA or Bradford assay.
-
Normalize samples to equal protein amounts, perform SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS), followed by an HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescent substrate.
-
Strip and re-probe the membrane for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
-
Analysis: Quantify the band intensities. Express the phosphorylated substrate signal as a ratio to the total substrate signal to account for any changes in protein expression. Compare the signal in inhibitor-treated samples to the PMA-only positive control.
References
- 1. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis of Protein Kinase C Isoform Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingolipid Metabolism and Signaling in Skeletal Muscle: From Physiology to Physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Spatio-Temporal Regulation of PKC Isoforms Imparts Signaling Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TARGETING SPHINGOSINE KINASE 1 INHIBITS AKT SIGNALING, INDUCES APOPTOSIS, AND SUPPRESSES GROWTH OF HUMAN GLIOBLASTOMA CELLS AND XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. L-threo-Sphingosine C-18 | PKC inhibitor | Hello Bio [hellobio.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. benchchem.com [benchchem.com]
- 16. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sphingosine reverses growth inhibition caused by activation of protein kinase C in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Threo-sphingosine, (-)- : A Potent Modulator for Interrogating Sphingolipid Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dynamic World of Sphingolipid Metabolism and the Role of Stereochemistry
Sphingolipids are a class of bioactive lipids that are integral to the structural integrity of cellular membranes and are pivotal players in a myriad of cellular signaling pathways.[1] The metabolism of these lipids is a complex and tightly regulated network, with key metabolites such as ceramide, sphingosine, and sphingosine-1-phosphate (S1P) acting as signaling molecules that govern cell fate decisions, including proliferation, apoptosis, and differentiation.[2][3] The "sphingolipid rheostat" theory posits that the relative intracellular balance between pro-apoptotic ceramide and pro-survival S1P is a critical determinant of cellular outcomes.[4]
At the heart of this metabolic network lies the enzyme sphingosine kinase (SphK), which exists in two isoforms, SphK1 and SphK2.[5] These enzymes catalyze the phosphorylation of sphingosine to S1P, a crucial step that not only reduces the levels of the pro-apoptotic sphingosine but also generates the pro-survival and pro-proliferative S1P.[6] Given its central role, SphK has emerged as a significant target for therapeutic intervention in various diseases, including cancer and inflammatory disorders.[7]
The stereochemistry of sphingoid bases plays a critical role in their biological activity and metabolic fate. The naturally occurring sphingosine is the D-erythro isomer. Its stereoisomer, (-)-threo-sphingosine (also known as L-threo-sphingosine), offers a unique tool for researchers. While not a substrate for sphingosine kinases, it acts as a competitive inhibitor, providing a specific means to dissect the roles of SphK and the consequences of its inhibition.[8] This guide provides a comprehensive overview of the application of (-)-threo-sphingosine in studying sphingolipid metabolism, complete with detailed protocols for its use in cell-based assays.
Mechanism of Action: Competitive Inhibition of Sphingosine Kinase
The utility of (-)-threo-sphingosine as a research tool stems from its specific interaction with sphingosine kinases. Unlike the natural D-erythro-sphingosine, the threo-stereoisomer is not phosphorylated by either SphK1 or SphK2. Instead, it binds to the active site of these enzymes and acts as a potent competitive inhibitor.[7][8] This inhibition blocks the conversion of endogenous sphingosine to S1P, leading to a shift in the sphingolipid rheostat.
The direct consequences of SphK inhibition by (-)-threo-sphingosine are:
-
Decreased Sphingosine-1-Phosphate (S1P) Levels: By blocking the primary route of S1P synthesis, treatment with (-)-threo-sphingosine leads to a reduction in intracellular S1P concentrations.
-
Accumulation of Sphingosine and Ceramide: The inhibition of SphK leads to an accumulation of its substrate, sphingosine. This excess sphingosine can then be shunted into the salvage pathway, where it is acylated by ceramide synthases to form ceramide.[3] This elevation in ceramide levels can, in turn, trigger pro-apoptotic signaling cascades.
It is important to note that while (-)-threo-sphingosine is a valuable tool, its analog, L-threo-dihydrosphingosine (safingol), has also been studied and shown to have low specificity with several off-target effects, including inhibition of protein kinase C.[8] Therefore, careful experimental design and interpretation are crucial when using these compounds.
Experimental Protocols
Protocol 1: In Vitro Sphingosine Kinase Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory potential of (-)-threo-sphingosine on SphK1 and SphK2 activity. The assay measures the production of radiolabeled S1P from [γ-³²P]ATP and sphingosine.
Materials:
-
Recombinant human SphK1 and SphK2
-
D-erythro-sphingosine (substrate)
-
(-)-threo-sphingosine (inhibitor)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100)
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60)
-
TLC developing solvent (e.g., 1-butanol/acetic acid/water, 3:1:1, v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of D-erythro-sphingosine in ethanol.
-
Prepare a stock solution of (-)-threo-sphingosine in ethanol.
-
Prepare a working solution of [γ-³²P]ATP in assay buffer.
-
-
Assay Setup:
-
In a microcentrifuge tube, combine the assay buffer, recombinant SphK enzyme (SphK1 or SphK2), and varying concentrations of (-)-threo-sphingosine.
-
Pre-incubate the enzyme and inhibitor mixture for 10 minutes at 37°C.
-
-
Initiate Reaction:
-
Add D-erythro-sphingosine to the reaction mixture.
-
Initiate the kinase reaction by adding the [γ-³²P]ATP working solution. The final reaction volume is typically 20-50 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Stop Reaction and Lipid Extraction:
-
Stop the reaction by adding an equal volume of 1 M HCl.
-
Add 2 volumes of chloroform:methanol (1:1, v/v) and vortex thoroughly.
-
Centrifuge to separate the phases.
-
-
TLC Analysis:
-
Carefully collect the lower organic phase containing the lipids.
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front is near the top.
-
-
Quantification:
-
Dry the TLC plate and expose it to a phosphorimager screen or use a scintillation counter to quantify the amount of radiolabeled S1P produced.
-
-
Data Analysis:
-
Calculate the percentage of SphK activity at each concentration of (-)-threo-sphingosine relative to the control (no inhibitor).
-
Plot the percentage of activity against the inhibitor concentration and determine the IC50 value.
-
Expected Results:
Protocol 2: Cell-Based Assay to Evaluate the Effect of (-)-threo-sphingosine on Sphingolipid Levels
This protocol outlines a method for treating mammalian cells with (-)-threo-sphingosine and subsequently analyzing the changes in intracellular sphingolipid levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[10]
-
(-)-threo-sphingosine
-
Bovine serum albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Internal standards for sphingolipids (e.g., C17-sphingosine, C17-ceramide, C17-S1P)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Plating:
-
Preparation of (-)-threo-sphingosine-BSA Complex:
-
Prepare a stock solution of (-)-threo-sphingosine in ethanol (e.g., 10 mM).
-
In a sterile tube, add the desired amount of the (-)-threo-sphingosine stock solution.
-
Evaporate the ethanol under a stream of nitrogen.
-
Resuspend the dried lipid in a small volume of ethanol.
-
Prepare a solution of fatty acid-free BSA in serum-free medium (e.g., 1 mg/mL).
-
While vortexing the BSA solution, slowly add the ethanolic solution of (-)-threo-sphingosine to achieve the desired final concentration. This complex helps to deliver the lipid to the cells in a soluble form.
-
-
Cell Treatment:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the prepared (-)-threo-sphingosine-BSA complex in serum-free medium to the cells. A typical concentration range to test is 1-20 µM.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Cell Harvesting and Lysis:
-
After incubation, aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Add cell lysis buffer to each well and scrape the cells.
-
Collect the cell lysates and determine the protein concentration for normalization.
-
-
Lipid Extraction:
-
To a known amount of cell lysate, add the internal standards for sphingolipids.
-
Perform a lipid extraction using a method such as the Bligh-Dyer method (chloroform:methanol:water).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using an LC-MS/MS system equipped with a C18 column.
-
Use multiple reaction monitoring (MRM) mode to specifically detect and quantify the different sphingolipid species (ceramide, sphingosine, S1P).
-
-
Data Analysis:
-
Quantify the levels of each sphingolipid by comparing the peak areas to those of the internal standards.
-
Normalize the sphingolipid levels to the protein concentration of the cell lysate.
-
Compare the sphingolipid levels in the treated cells to those in the vehicle-treated control cells.
-
Expected Results:
Treatment with (-)-threo-sphingosine is expected to cause a dose- and time-dependent decrease in S1P levels and a corresponding increase in sphingosine and ceramide levels. The magnitude of these changes will depend on the cell type, the concentration of the inhibitor, and the incubation time. For example, a related SphK1 inhibitor, SK1-I, has been shown to decrease S1P levels and increase ceramide levels in vitro.[9]
Data Presentation and Interpretation
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| (-)-threo-sphingosine Solubility | Sparingly soluble in ethanol (0.25 mg/ml) | [13] |
| Typical Cell Treatment Concentration | 1 - 20 µM | |
| Typical Incubation Time | 6 - 24 hours | |
| Expected Effect on S1P Levels | Decrease | |
| Expected Effect on Ceramide Levels | Increase |
Visualizing the Impact of (-)-threo-sphingosine
Sphingolipid Metabolism and the Site of Action of (-)-threo-sphingosine
Caption: The sphingolipid metabolic pathway highlighting the central role of Sphingosine Kinase (SphK) and the inhibitory action of (-)-threo-sphingosine.
Experimental Workflow for Studying the Effects of (-)-threo-sphingosine
Caption: A typical experimental workflow for investigating the effects of (-)-threo-sphingosine on cellular sphingolipid metabolism.
Conclusion
(-)-threo-sphingosine serves as a valuable pharmacological tool for researchers investigating the intricate pathways of sphingolipid metabolism. Its specific action as a competitive inhibitor of sphingosine kinases allows for the targeted manipulation of the sphingolipid rheostat, enabling a deeper understanding of the roles of ceramide, sphingosine, and S1P in cellular signaling and disease. The protocols and information provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize (-)-threo-sphingosine in their studies and to contribute to the growing body of knowledge in this dynamic field.
References
- 1. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 6. caymanchem.com [caymanchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cell culture, transfection, immunocytochemistry, and imaging [protocols.io]
- 11. Mammalian cell culture and transfection for stable cell lines generation [protocols.io]
- 12. Protocol for monitoring the endosomal trafficking of membrane proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Analytical Detection of Threo-sphingosine, (-)-
Introduction: The Significance of Stereochemistry in Sphingolipid Biology
Sphingolipids are a class of lipids that play critical roles in a myriad of cellular processes, from maintaining the structural integrity of cell membranes to acting as signaling molecules in apoptosis, cell proliferation, and differentiation.[1][2] Sphingosine, an 18-carbon amino alcohol, forms the backbone of most mammalian sphingolipids.[3][4] The stereochemistry of sphingosine is of paramount importance, as different stereoisomers can elicit distinct biological responses.[5][6] Threo-sphingosine is a diastereomer of the more common D-erythro-sphingosine. While D-erythro-sphingosine and its metabolites, such as ceramide and sphingosine-1-phosphate (S1P), are well-studied mediators of cellular signaling, the biological roles of Threo-sphingosine are less understood but of growing interest to researchers in drug development and cell biology. For instance, L-threo-sphinganine, a related compound, can be metabolized by certain enzymes in the sphingolipid pathway, while the L-erythro enantiomers are not substrates for these enzymes.[7]
Given the stereospecificity of biological systems, the ability to accurately detect and quantify specific stereoisomers of sphingosine is crucial for elucidating their precise functions and for the development of targeted therapeutics. This guide provides detailed application notes and protocols for the analytical detection of Threo-sphingosine, with a focus on techniques that can differentiate it from its other stereoisomers.
Challenges in Threo-sphingosine Analysis
The primary analytical challenge in the detection of Threo-sphingosine lies in its stereochemical similarity to other sphingosine isomers, particularly D-erythro-sphingosine. Standard analytical techniques such as mass spectrometry cannot distinguish between enantiomers or diastereomers as they have the same mass-to-charge ratio.[8] Therefore, a separation step that is sensitive to the three-dimensional structure of the molecule is essential prior to detection.
This guide will focus on two primary strategies to achieve the necessary stereoselectivity:
-
Chiral Derivatization: This indirect method involves reacting the sphingosine isomers with a chiral derivatizing agent to form diastereomers. Diastereomers have different physicochemical properties and can be separated using standard achiral chromatography.[9]
-
Chiral Chromatography: This direct method utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to achieve separation of the enantiomers and diastereomers.[10][11]
Both approaches can be coupled with highly sensitive detection techniques like tandem mass spectrometry (MS/MS) for accurate quantification in complex biological matrices.
Method 1: Chiral Derivatization with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) Chloride Followed by LC-MS/MS Analysis
This method leverages the formation of diastereomeric esters by reacting the hydroxyl groups of sphingosine with a chiral derivatizing agent, (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride, also known as Mosher's acid chloride.[9][12][13] The resulting diastereomers can be separated by standard reversed-phase HPLC and detected with high sensitivity and specificity using tandem mass spectrometry.
Workflow for Chiral Derivatization LC-MS/MS
Caption: Workflow for the analysis of Threo-sphingosine using chiral derivatization followed by LC-MS/MS.
Detailed Protocol
1. Sample Preparation and Lipid Extraction:
-
For Cultured Cells:
-
Harvest approximately 1 x 10^6 to 1 x 10^7 cells.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Perform lipid extraction using a modified Bligh and Dyer method. Add 3 mL of a chloroform:methanol (1:2, v/v) mixture to the cell pellet. Vortex thoroughly.
-
Add 1 mL of chloroform and vortex.
-
Add 1 mL of water and vortex.
-
Centrifuge at 1000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
For Plasma/Serum:
-
To 100 µL of plasma or serum, add a suitable internal standard (e.g., C17-sphingosine).
-
Add 1 mL of methanol and vortex vigorously to precipitate proteins.[14]
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and dry under nitrogen.
-
2. Chiral Derivatization with (R)-(-)-MTPA-Cl:
-
Reconstitute the dried lipid extract in 100 µL of anhydrous pyridine.
-
Add a 1.2 molar excess of (R)-(-)-MTPA-Cl (Mosher's acid chloride) to the solution.
-
Incubate the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding 50 µL of N,N-dimethyl-1,3-propanediamine.
-
Vortex and let it stand for 10 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the diastereomeric MTPA esters. For example:
-
0-2 min: 60% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 60% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for the MTPA-derivatized Threo-sphingosine and other isomers need to be determined by infusing the derivatized standards. The precursor ion will be the [M+H]+ of the derivatized sphingosine, and the product ions will be characteristic fragments.
Data Analysis and Quantification
Quantification is achieved by creating a calibration curve using a series of known concentrations of a Threo-sphingosine standard that has undergone the same derivatization process. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | low fmol range | [1] |
| Limit of Quantification (LOQ) | mid-fmol to low pmol range | [14] |
| Linear Range | 3-4 orders of magnitude | [1] |
Method 2: Direct Chiral HPLC-MS/MS Analysis
This method offers a more direct approach by employing a chiral stationary phase (CSP) to separate the sphingosine stereoisomers without the need for derivatization. This simplifies sample preparation and avoids potential issues with derivatization efficiency and by-products.
Workflow for Direct Chiral HPLC-MS/MS
Caption: Workflow for the direct analysis of Threo-sphingosine using chiral HPLC-MS/MS.
Detailed Protocol
1. Sample Preparation and Lipid Extraction:
Follow the same lipid extraction procedures as described in Method 1. It is crucial to ensure the final lipid extract is free of particulates that could damage the chiral column.
2. Chiral HPLC-MS/MS Analysis:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A suitable chiral stationary phase (CSP) column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines and alcohols. The selection of the specific chiral column is critical and may require screening of different CSPs.
-
Mobile Phase: The mobile phase composition is highly dependent on the chosen CSP. A typical mobile phase for normal-phase chiral chromatography would be a mixture of hexane and a polar modifier like ethanol or isopropanol. For reversed-phase chiral chromatography, a mixture of water/buffer and an organic modifier like acetonitrile or methanol is used. Method development is essential to optimize the separation.
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min for analytical columns.
-
Column Temperature: Controlled temperature is crucial for reproducible chiral separations.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Data Analysis and Quantification
Similar to Method 1, quantification is performed using a calibration curve prepared with a pure Threo-sphingosine standard. An appropriate internal standard (e.g., C17-sphingosine or a stable isotope-labeled sphingosine) should be used to correct for variations in sample preparation and instrument response.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | low pmol range | [14] |
| Limit of Quantification (LOQ) | mid to high pmol range | [14] |
| Linear Range | 2-3 orders of magnitude | [14] |
Alternative and Complementary Techniques
While LC-based methods are the most common for quantitative analysis, other techniques can be valuable for structural confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of molecules, including the determination of stereochemistry. Derivatization with a chiral agent like MTPA allows for the differentiation of enantiomers and diastereomers by observing distinct chemical shifts in the ¹H or ¹⁹F NMR spectra.[12] This technique is particularly useful for confirming the identity and purity of Threo-sphingosine standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of sphingosine stereoisomers after derivatization to increase volatility. Chiral stationary phases for GC are also available for direct enantiomeric separation.
Conclusion
The accurate detection and quantification of Threo-sphingosine require analytical methods that can resolve its stereoisomers. This guide has provided two robust protocols based on liquid chromatography coupled with tandem mass spectrometry. The choice between chiral derivatization and direct chiral HPLC will depend on the specific requirements of the study, available instrumentation, and the complexity of the sample matrix. Both methods, when properly validated, can provide the necessary specificity and sensitivity to advance our understanding of the biological roles of Threo-sphingosine.
References
- 1. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the biophysical properties of racemic and d-erythro-N-acyl sphingomyelins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. New methods for determining the enantiomeric purity of erythro -sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 11. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 15. Conformational studies of sphingolipids by NMR spectroscopy. II. Sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: L-threo-sphingosine as a Precision Tool in Immunological Research
Introduction: Navigating the Sphingolipid Rheostat in Immunity
The sphingolipid signaling network represents a critical control system in immunology, governing the life, death, and movement of immune cells. At the heart of this network is the "sphingolipid rheostat," a dynamic balance between the pro-apoptotic lipids ceramide and sphingosine, and the pro-survival, pro-migratory lipid, sphingosine-1-phosphate (S1P).[1][2] The enzyme that tips this balance toward cell survival and migration is sphingosine kinase (SphK), which phosphorylates sphingosine to generate S1P.[1]
S1P acts as a potent extracellular signaling molecule by binding to a family of five G protein-coupled receptors (S1PRs).[3][4][5] The S1P-S1PR signaling axis is a master regulator of the immune system, most notably by controlling lymphocyte egress from secondary lymphoid organs.[6][7][8] A high concentration of S1P in the blood and lymph acts as a chemotactic signal, guiding lymphocytes out of tissues where S1P levels are low.[7] Disrupting this gradient is a clinically validated strategy for immunosuppression.[6]
L-threo-sphingosine, a stereoisomer of the naturally occurring D-erythro-sphingosine, is an invaluable pharmacological tool for dissecting these pathways. Unlike its natural counterpart, the L-threo isomer is poorly metabolized, providing a more stable probe.[9] Its primary utility stems from its ability to competitively inhibit sphingosine kinase, thereby depleting cellular S1P pools and shifting the rheostat towards apoptosis.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanism and practical application of L-threo-sphingosine in immunology studies.
Core Mechanism of Action: Shifting the Balance
L-threo-sphingosine exerts its effects primarily by intervening in the central hub of sphingolipid metabolism. Understanding this mechanism is key to designing and interpreting experiments.
-
Competitive Inhibition of Sphingosine Kinase (SphK): The most critical action of L-threo-sphingosine and its analogue, L-threo-dihydrosphingosine (Safingol), is the competitive inhibition of SphK1.[1] By occupying the enzyme's active site, it prevents the phosphorylation of endogenous sphingosine. This blockade directly reduces the intracellular and, consequently, the secreted levels of S1P, effectively silencing the S1P-S1PR signaling axis.
-
Induction of Apoptosis: By inhibiting S1P production, L-threo-sphingosine tips the sphingolipid rheostat towards its pro-death components. The accumulation of intracellular sphingosine and, through the salvage pathway, ceramide, activates apoptotic signaling cascades.[2][10] L-threo-sphingosine has been shown to induce apoptosis in various cell types, including cancer cell lines and lymphocytes.[11] This can occur through the activation of caspase-3-like proteases and the inhibition of pro-survival pathways like the MAPK/ERK cascade.[12][13][14]
-
Disruption of Ceramide Metabolism: Sphingosine is a key substrate in the "salvage pathway," where it is re-acylated by ceramide synthases to form ceramide.[10][15] While L-threo-sphingosine is a poor substrate for this process itself, its accumulation can indirectly influence the metabolic flux of natural sphingolipids, further contributing to the modulation of cellular responses.[9]
The following diagram illustrates the central role of SphK in the sphingolipid rheostat and the point of intervention for L-threo-sphingosine.
References
- 1. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]
- 2. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythyro-dihydrosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Activation of caspase-3-like proteases in apoptosis induced by sphingosine and other long-chain bases in Hep3B hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Developing Assays for Threo-sphingosine Activity
Introduction: The Significance of Threo-sphingosine in Cellular Signaling
Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as critical signaling molecules in a myriad of cellular processes.[1] Within this diverse family, sphingosine and its stereoisomers play pivotal roles. While D-erythro-sphingosine is the most common naturally occurring stereoisomer, its diastereomer, L-threo-sphingosine, exhibits distinct and potent biological activities. Notably, L-threo-sphingosine is recognized as a potent inhibitor of Protein Kinase C (PKC), a family of enzymes central to signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[2][3] This inhibitory activity makes Threo-sphingosine and its analogs valuable tools for dissecting PKC-dependent signaling and potential therapeutic leads.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop robust and reliable assays for characterizing the activity of Threo-sphingosine. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols for both in vitro and cellular assays. The methodologies covered include direct enzymatic inhibition assays, quantitative analysis by mass spectrometry, cellular target engagement confirmation, and the development of a competitive immunoassay.
I. In Vitro Assessment of Threo-sphingosine Activity: Protein Kinase C Inhibition Assay
The primary characterized activity of Threo-sphingosine is the inhibition of Protein Kinase C (PKC). Therefore, a direct, in vitro kinase assay is the foundational method for assessing its potency and mechanism of action. The following protocol is based on a mixed micellar assay, which provides a lipid environment for PKC activity that mimics its native membrane association.[1]
Principle of the Assay
This assay measures the phosphorylation of a substrate peptide by a specific PKC isoform in the presence and absence of Threo-sphingosine. The transfer of a radiolabeled phosphate group from [γ-³²P]ATP to the substrate is quantified to determine the extent of inhibition. The use of mixed micelles composed of Triton X-100 and phosphatidylserine (PS) is crucial, as PKC activation is dependent on these lipid cofactors.[4]
Experimental Workflow: In Vitro PKC Inhibition Assay
Caption: Workflow for the in vitro PKC inhibition assay.
Detailed Protocol
Materials and Reagents:
-
L-threo-Sphingosine: (e.g., from Cayman Chemical[2] or Santa Cruz Biotechnology[3]). Prepare a stock solution in ethanol.
-
Recombinant Human PKC Isoform: (e.g., PKCα, β, or γ).
-
PKC Substrate Peptide: (e.g., Ac-MBP (4-14) or similar).
-
Phosphatidylserine (PS): Prepare a stock solution in chloroform.
-
Triton X-100: 10% (v/v) solution.
-
[γ-³²P]ATP: High specific activity.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mM DTT.
-
Phosphocellulose Paper: (e.g., P81).
-
Wash Buffer: 75 mM Phosphoric Acid.
-
Scintillation Fluid and Counter.
Procedure:
-
Preparation of Mixed Micelles:
-
In a glass tube, aliquot the desired amount of PS stock solution.
-
Evaporate the chloroform under a stream of nitrogen.
-
Add Triton X-100 solution and assay buffer.
-
Sonicate until the solution is clear to form the mixed micelles. The final concentration should be optimized, but a starting point is 0.3% Triton X-100 and 0.5 mg/mL PS.
-
-
Assay Setup:
-
Prepare serial dilutions of L-threo-sphingosine in assay buffer. It is crucial to account for the ethanol concentration, keeping it consistent and low (<1%) across all reactions.
-
In a microcentrifuge tube, combine the following in order:
-
Assay Buffer
-
Mixed Micelles
-
PKC Substrate Peptide (final concentration ~20 µM)
-
Diluted L-threo-sphingosine or vehicle control (ethanol).
-
Recombinant PKC enzyme (amount to be optimized for linear reaction kinetics).
-
-
Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to interact with the enzyme.
-
-
Initiation and Termination of Reaction:
-
Start the phosphorylation reaction by adding [γ-³²P]ATP (final concentration ~10 µM, with appropriate radioactivity).
-
Incubate for 15-30 minutes at 30°C. Ensure the reaction is within the linear range of substrate phosphorylation.
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
-
-
Quantification:
-
Spot an aliquot of the reaction mixture onto a labeled square of P81 phosphocellulose paper.
-
Wash the paper three times for 5 minutes each in a beaker containing 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with ethanol or acetone to dry the paper.
-
Place the dried paper into a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of L-threo-sphingosine relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
| Parameter | Recommended Starting Condition | Rationale |
| PKC Isoform | PKCα | A conventional and well-characterized isoform. |
| Substrate | Ac-MBP (4-14) | A widely used and specific substrate for PKC. |
| [Threo-sphingosine] | 0.1 µM - 100 µM | To cover a broad range for IC₅₀ determination. |
| [ATP] | 10 µM | Near the Km for many kinases, providing a sensitive assay. |
| Temperature | 30°C | Optimal temperature for most kinase assays. |
Self-Validation and Causality:
-
Linearity: It is essential to establish the linear range of the kinase reaction with respect to time and enzyme concentration. This ensures that the measured inhibition is not an artifact of substrate depletion or enzyme instability.
-
Control Compounds: Include D-erythro-sphingosine as a comparator to assess stereospecificity. A known potent PKC inhibitor like staurosporine should be used as a positive control for inhibition.
-
Mechanism of Inhibition: The inhibitory action of sphingosine on PKC is thought to involve competition with the activator diacylglycerol and interaction with the lipid membrane, thereby affecting the enzyme's association and activation.[4][5]
II. Quantitative Analysis of Threo-sphingosine in Biological Samples by LC-MS/MS
To understand the cellular activity of Threo-sphingosine, it is necessary to quantify its concentration within cells or tissues after treatment. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[6][7]
Principle of the Method
This method involves the extraction of lipids from a biological matrix, separation of Threo-sphingosine from other cellular components using liquid chromatography, and its subsequent detection and quantification by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard, ideally a stable isotope-labeled version of Threo-sphingosine, is used to ensure accurate quantification.
Experimental Workflow: LC-MS/MS Quantification
Caption: Workflow for LC-MS/MS quantification of Threo-sphingosine.
Detailed Protocol
Materials and Reagents:
-
Cell or Tissue Samples: Treated with Threo-sphingosine.
-
Internal Standard (IS): Ideally, ¹³C- or ²H-labeled Threo-sphingosine. If unavailable, a structurally similar, non-endogenous sphingolipid (e.g., C17-sphingosine) can be used.
-
Extraction Solvents: HPLC-grade chloroform, methanol, and water.
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an ESI source coupled to an HPLC or UPLC system.
-
LC Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Procedure:
-
Sample Preparation and Extraction:
-
Harvest and homogenize cells or tissue in a suitable buffer. Determine protein or DNA concentration for normalization.[8]
-
To a known amount of homogenate, add the internal standard.
-
Perform a Bligh-Dyer lipid extraction: Add methanol and chloroform in a ratio that results in a single phase (e.g., 1:2:0.8 sample:chloroform:methanol). Vortex thoroughly.
-
Induce phase separation by adding chloroform and water. Centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the lipid, then return to initial conditions for re-equilibration. A typical run time is 5-10 minutes.
-
-
Mass Spectrometry:
-
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Rationale for Product Ion |
| Threo-sphingosine | m/z 300.3 | m/z 282.3 | Loss of H₂O |
| Threo-sphingosine | m/z 300.3 | m/z 264.3 | Loss of 2H₂O |
| C17-sphingosine (IS) | m/z 286.3 | m/z 268.3 | Loss of H₂O |
-
Data Analysis and Quantification:
-
Generate a standard curve by spiking known amounts of Threo-sphingosine into a control matrix (e.g., lysate from untreated cells) along with a fixed amount of the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Use the resulting linear regression to calculate the concentration of Threo-sphingosine in the unknown samples.
-
Self-Validation and Causality:
-
Matrix Effects: It is crucial to assess and minimize matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for this.
-
Specificity: The use of MRM with at least two transitions for the analyte provides high specificity. The ratio of these transitions should be consistent between the standards and the samples.
-
Recovery: The extraction efficiency should be evaluated by comparing the signal of an analyte spiked into the matrix before and after the extraction process.
III. Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
While an in vitro assay can demonstrate direct inhibition of an enzyme, it is important to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10][11]
Principle of the Assay
CETSA is based on the principle that the binding of a ligand (in this case, Threo-sphingosine) to its target protein (PKC) can alter the protein's thermal stability.[12] When cells are heated, proteins begin to denature and aggregate. Ligand binding can stabilize the protein, resulting in less aggregation at a given temperature. This difference in the amount of soluble protein remaining after a heat challenge can be detected by Western blotting.
Experimental Workflow: CETSA for Threo-sphingosine Target Engagement
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol
Materials and Reagents:
-
Cell Line: A cell line that expresses the PKC isoform of interest.
-
Threo-sphingosine: Stock solution in ethanol.
-
Lysis Buffer: PBS with protease inhibitors.
-
Primary Antibody: Specific for the PKC isoform being investigated.
-
Secondary Antibody: HRP-conjugated.
-
SDS-PAGE and Western Blotting Reagents.
Procedure:
-
Cell Treatment:
-
Culture cells to near confluency.
-
Treat the cells with Threo-sphingosine at the desired concentration (e.g., 10x the in vitro IC₅₀) or vehicle control for a defined period (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a PCR machine with a thermal gradient for 3 minutes. The temperature range should span the melting point of the target protein (e.g., 40°C to 70°C).
-
Cool the tubes to room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Analysis:
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the PKC isoform of interest, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Normalize the intensity of each band to the intensity of the lowest temperature point for that treatment group.
-
Plot the normalized band intensity against the temperature. A rightward shift in the melting curve for the Threo-sphingosine-treated samples compared to the vehicle control indicates target engagement and stabilization.
-
Self-Validation and Causality:
-
Isothermal Dose-Response: To determine the potency of target engagement in the cell, an isothermal dose-response fingerprint (ITDRF) can be performed. Cells are treated with a range of Threo-sphingosine concentrations and then heated at a single temperature that shows a significant difference in the initial melting curve. This will yield a dose-dependent stabilization curve.
-
Specificity: To assess specificity, the CETSA experiment can be performed and the blot probed for other, unrelated proteins to ensure they do not show a thermal shift in the presence of Threo-sphingosine.
IV. Development of a Competitive ELISA for Threo-sphingosine Quantification
For high-throughput screening or routine quantification, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be a valuable alternative to LC-MS/MS. This requires the development of specific antibodies and a suitable assay format.
Principle of the Assay
This is a competitive immunoassay where Threo-sphingosine in a sample competes with a fixed amount of a Threo-sphingosine-enzyme conjugate for binding to a limited number of anti-Threo-sphingosine antibody sites coated on a microplate. The amount of enzyme conjugate that binds to the plate is inversely proportional to the concentration of Threo-sphingosine in the sample.
Workflow for Competitive ELISA Development
Caption: Workflow for the development of a competitive ELISA.
Detailed Protocol
-
Hapten Synthesis and Conjugation:
-
Rationale: Threo-sphingosine is a small molecule (hapten) and not immunogenic on its own. It must be covalently linked to a larger carrier protein to elicit an immune response.[13][14]
-
Synthesis: A spacer arm needs to be introduced to the Threo-sphingosine molecule, typically at a position away from its key structural features to ensure the resulting antibodies recognize the native molecule. This could involve derivatizing the primary amine.
-
Conjugation: The synthesized hapten is then conjugated to a carrier protein like Bovine Serum Albumin (BSA) to create the immunogen, and to an enzyme like Horseradish Peroxidase (HRP) to create the tracer.
-
-
Antibody Production and Purification:
-
Immunize animals (e.g., rabbits) with the Threo-sphingosine-BSA immunogen.
-
Collect serum and purify the polyclonal antibodies using affinity chromatography with the hapten immobilized on a solid support.
-
-
ELISA Protocol:
-
Coat a 96-well microplate with the purified anti-Threo-sphingosine antibody.
-
Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., BSA or casein solution).
-
Add Threo-sphingosine standards or unknown samples to the wells.
-
Immediately add the Threo-sphingosine-HRP conjugate (tracer).
-
Incubate to allow for competition between the free and conjugated analyte for antibody binding sites.
-
Wash the plate thoroughly to remove all unbound components.
-
Add a chromogenic substrate for HRP (e.g., TMB). The color will develop in inverse proportion to the amount of Threo-sphingosine in the sample.
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance against the logarithm of the standard concentrations.
-
Use this curve to determine the concentration of Threo-sphingosine in the unknown samples.
-
Self-Validation and Causality:
-
Specificity: The cross-reactivity of the antibody should be tested against structurally related molecules, especially other sphingosine stereoisomers like D-erythro-sphingosine, sphinganine, and sphingosine-1-phosphate, to ensure the assay is specific for Threo-sphingosine.
-
Assay Performance: The assay must be validated for its linear range, limit of detection (LOD), limit of quantification (LOQ), precision (intra- and inter-assay variability), and accuracy (spike and recovery experiments).
V. Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for investigating the biological activity of Threo-sphingosine. By combining in vitro enzymatic assays with cellular target engagement studies and precise quantification by LC-MS/MS, researchers can gain a comprehensive understanding of its mechanism of action. The development of a high-throughput ELISA further enables large-scale screening and drug discovery efforts. These methodologies are essential for exploring the full potential of Threo-sphingosine as a chemical probe and as a scaffold for the development of novel therapeutics targeting PKC-mediated signaling pathways.
References
- 1. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 12. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Hapten synthesis and antibody production for the development of a melamine immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and properties of haptens for the development of radioimmunoassays for thioridazine, mesoridazine, and sulforidazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sources and Experimental Protocols for High-Purity (-)-threo-Sphingosine
Introduction: The Significance of (-)-threo-Sphingosine in Cellular Signaling
(-)-threo-Sphingosine, a stereoisomer of the more common D-erythro-sphingosine, is a critical bioactive sphingolipid that has garnered significant attention in cellular biology and drug development. While structurally similar to other sphingoid bases, its unique stereochemistry confers distinct biological activities, primarily as an inhibitor of Protein Kinase C (PKC).[1][2] This inhibition disrupts the canonical signaling cascades mediated by PKC, impacting a wide array of cellular processes including proliferation, differentiation, and apoptosis.[3] Understanding the precise role of (-)-threo-sphingosine requires access to high-purity reagents and robust protocols to ensure experimental reproducibility and accuracy. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial sources for high-purity (-)-threo-sphingosine and detailed protocols for its application in a research setting.
Commercial Availability of High-Purity (-)-threo-Sphingosine
The selection of a reliable commercial source for (-)-threo-sphingosine is paramount for the integrity of experimental outcomes. Purity, formulation, and proper characterization are critical factors to consider. Below is a comparative table of reputable suppliers offering high-purity (-)-threo-sphingosine for research purposes.
| Supplier | Product Name | CAS Number | Purity | Formulation | Storage |
| Cayman Chemical | L-threo-Sphingosine (d18:1) | 25695-95-8 | ≥98% | Crystalline Solid | -20°C |
| Santa Cruz Biotechnology | L-threo-Sphingosine C-18 | 25695-95-8 | >98% | Not specified | Not specified |
| Avanti Polar Lipids (via Sigma-Aldrich) | L-threo-sphingosine (d18:1) | 25695-95-8 | >99% (TLC) | Powder | -20°C |
Handling and Storage of (-)-threo-Sphingosine
Proper handling and storage are crucial to maintain the stability and activity of (-)-threo-sphingosine.
-
Storage: Upon receipt, (-)-threo-sphingosine should be stored at -20°C in a tightly sealed container to prevent degradation.[1]
-
Handling: Due to its lipid nature, (-)-threo-sphingosine may be susceptible to oxidation. It is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible, especially when preparing stock solutions.
Protocols for the Preparation of (-)-threo-Sphingosine Solutions for Cell Culture
The lipophilic nature of sphingolipids necessitates specific solubilization methods for their effective delivery to cells in aqueous culture media. Here, we detail two common and effective protocols.
Protocol 1: Bovine Serum Albumin (BSA) Complexation
This method utilizes fatty acid-free BSA as a carrier to enhance the solubility and delivery of (-)-threo-sphingosine to cells, mimicking its physiological transport.
Materials:
-
High-purity (-)-threo-sphingosine
-
Ethanol (anhydrous)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution: Dissolve the crystalline (-)-threo-sphingosine in ethanol to prepare a concentrated stock solution (e.g., 10 mg/mL). Purge the vial with an inert gas before sealing to minimize oxidation.
-
Prepare BSA Solution: Prepare a sterile solution of fatty acid-free BSA in PBS at a suitable concentration (e.g., 10% w/v).
-
Complex Formation: a. In a sterile microcentrifuge tube, add the desired amount of the (-)-threo-sphingosine stock solution. b. While vortexing the BSA solution, slowly add the ethanolic sphingosine solution. The final ethanol concentration should be kept low (typically <0.5%) to avoid cytotoxicity. c. Continue vortexing for at least 1 minute to ensure complete complexation.
-
Sterilization and Use: The resulting sphingosine-BSA complex can be sterile-filtered through a 0.22 µm filter and then added to the cell culture medium to achieve the desired final concentration.
Protocol 2: Solubilization in Ethanol/Dodecane
This method is suitable for direct addition to cell culture media, where the small amount of organic solvent is rapidly diluted.[4]
Materials:
-
High-purity (-)-threo-sphingosine
-
Ethanol (anhydrous)
-
Dodecane
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Solvent Mixture: Prepare a 98:2 (v/v) mixture of ethanol and dodecane.
-
Prepare Stock Solution: Dissolve (-)-threo-sphingosine in the ethanol/dodecane mixture to a desired stock concentration (e.g., 1-5 mM).
-
Application to Cell Culture: Add the stock solution directly to the cell culture medium, ensuring rapid mixing to prevent precipitation. The final solvent concentration should be kept below 0.5% to minimize toxicity.
Experimental Application: Investigating the Cellular Effects of (-)-threo-Sphingosine
(-)-threo-Sphingosine is a valuable tool for studying PKC-dependent signaling pathways and their role in cellular processes like apoptosis.
Protocol: Induction of Apoptosis in Cultured Cells
This protocol outlines a general procedure for treating cultured cells with (-)-threo-sphingosine to induce and subsequently analyze apoptosis.
Materials:
-
Cultured cells (e.g., Jurkat, U937, or other cancer cell lines)
-
Complete cell culture medium
-
(-)-threo-Sphingosine solution (prepared as described above)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for optimal growth during the experiment.
-
Cell Treatment: Once the cells have adhered (for adherent cells) or are in the logarithmic growth phase (for suspension cells), treat them with varying concentrations of (-)-threo-sphingosine (a typical starting range is 1-20 µM). Include a vehicle control (e.g., BSA-PBS or ethanol/dodecane in medium).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Apoptosis Analysis: a. Harvest the cells (including any floating cells for adherent cultures). b. Wash the cells with cold PBS. c. Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. d. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
Expected Outcome: Treatment with (-)-threo-sphingosine is expected to induce a dose- and time-dependent increase in the percentage of apoptotic cells.[5]
Mechanism of Action: (-)-threo-Sphingosine as a PKC Inhibitor
The primary mechanism by which (-)-threo-sphingosine exerts its cellular effects is through the inhibition of Protein Kinase C (PKC).[1] PKC is a family of serine/threonine kinases that play a central role in signal transduction, regulating a multitude of cellular processes.
Signaling Pathway Overview
As depicted in Figure 1, extracellular signals typically activate receptors that lead to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG is a crucial activator of conventional and novel PKC isoforms. By inhibiting PKC, (-)-threo-sphingosine blocks the phosphorylation of downstream substrates, thereby disrupting signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which can ultimately lead to apoptosis.[5]
Differential Effects on Sphingolipid Metabolism
An important characteristic of (-)-threo-sphingosine is its differential effect on sphingolipid metabolism compared to its D-erythro counterpart. Notably, L-threo-sphingosine does not inhibit serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo ceramide biosynthesis.[1] This is in contrast to D-erythro-sphingosine, which can downregulate SPT activity. This distinction is critical for interpreting experimental results, as it suggests that the observed effects of (-)-threo-sphingosine are more likely due to its direct action on targets like PKC rather than indirect effects on ceramide levels.
Experimental Workflow: From Reagent to Result
The following diagram outlines a typical experimental workflow for investigating the effects of (-)-threo-sphingosine.
Conclusion
(-)-threo-Sphingosine is a potent and specific tool for dissecting the complex roles of PKC and sphingolipid signaling in cellular function. By utilizing high-purity reagents from reputable commercial sources and adhering to robust experimental protocols, researchers can confidently investigate the intricate mechanisms governed by this unique bioactive lipid. The information and protocols provided in this guide serve as a foundational resource for scientists and drug development professionals aiming to explore the therapeutic and biological potential of (-)-threo-sphingosine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. Functions of sphingosine in cell proliferation and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythyro-dihydrosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Storage of Threo-sphingosine, (-)-
Introduction: Understanding the Significance of Threo-sphingosine, (-)-
Threo-sphingosine, (-)-, also known as L-threo-Sphingosine, is a stereoisomer of sphingosine, a fundamental long-chain amino alcohol that serves as a primary structural component of sphingolipids.[1][2] In the complex landscape of cellular signaling, sphingolipids are not merely structural entities but are critical players in regulating a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[3][4] Threo-sphingosine, (-)- has garnered significant interest within the research community for its distinct biological activities, most notably as a potent inhibitor of Protein Kinase C (PKC).[2][5][6] Its ability to modulate PKC activity makes it a valuable pharmacological tool for dissecting signaling pathways and a potential lead compound in drug development.[5][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of Threo-sphingosine, (-)-. Adherence to these protocols is crucial not only for ensuring laboratory safety but also for preserving the integrity and stability of this bioactive lipid, thereby guaranteeing reproducible and reliable experimental outcomes.
Physicochemical Properties and Identification
A thorough understanding of the compound's properties is the foundation of its safe and effective use. Threo-sphingosine, (-)- is a crystalline solid with specific stereochemistry that dictates its biological activity.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₇NO₂ | [1][2][8] |
| Molecular Weight | 299.5 g/mol | [1][2][8] |
| IUPAC Name | (E,2S,3S)-2-aminooctadec-4-ene-1,3-diol | [1] |
| CAS Number | 25695-95-8 | [1][2] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 83-86 °C | [9] |
| Solubility | Ethanol: 0.25 mg/mL | [2] |
| Storage Temperature | -20°C | [2][10] |
| Stability | ≥ 4 years (at -20°C) | [2][10] |
Core Principles of Safe Handling
While a specific Safety Data Sheet (SDS) for Threo-sphingosine, (-)- may not classify it as hazardous, general principles for handling bioactive lipids should be strictly followed.[11] The inherent biological activity of this compound necessitates careful handling to avoid unintended exposure and to maintain its chemical integrity.
Causality Behind Handling Precautions:
-
Inhalation and Contact: As a fine powder, Threo-sphingosine, (-)- can be easily aerosolized. Inhalation or skin contact should be avoided, as its inhibitory effects on key enzymes like PKC could have unintended physiological consequences.[10]
-
Oxidation and Hydrolysis: The presence of a double bond in the alkyl chain makes Threo-sphingosine, (-)- susceptible to oxidation.[12][13] Furthermore, as with many lipids, it can undergo hydrolysis. These degradation processes can yield byproducts with altered biological activity, compromising experimental results.[12][13]
Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle the solid compound in a well-ventilated area or a chemical fume hood to minimize inhalation risk.
-
Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. Change gloves immediately if they become contaminated.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[10][14]
Experimental Workflow for Handling Threo-sphingosine, (-)-
The following diagram outlines the critical steps for safely handling Threo-sphingosine, (-)- from receipt to experimental use.
Caption: Workflow for handling Threo-sphingosine, (-)-.
Protocol 1: Preparation of a 1 mM Ethanolic Stock Solution
Rationale: Ethanol is a common solvent for sphingolipids, though solubility can be limited.[2] Preparing a concentrated stock in an organic solvent is standard practice before making aqueous dilutions for cell-based assays. Using glass and Teflon-lined caps prevents leaching of plasticizers and contamination.[12][13]
Materials:
-
Threo-sphingosine, (-)- (solid)
-
Anhydrous Ethanol (200 proof)
-
Glass vial with a Teflon-lined screw cap
-
Argon or Nitrogen gas source
-
Analytical balance
-
Glass or stainless steel spatula
-
Glass volumetric flasks and pipettes
Procedure:
-
Equilibration: Remove the container of solid Threo-sphingosine, (-)- from the -20°C freezer and allow it to warm to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic lipid powder.[12][13]
-
Weighing: In a chemical fume hood, carefully weigh out 2.995 mg of Threo-sphingosine, (-)- (MW = 299.5 g/mol ) and transfer it to a 10 mL glass volumetric flask.
-
Dissolution: Add approximately 8 mL of anhydrous ethanol to the flask. Gently swirl or sonicate briefly in a water bath at room temperature to aid dissolution. Avoid excessive heating, as it can promote degradation.[15]
-
Final Volume: Once fully dissolved, bring the solution to the 10 mL mark with anhydrous ethanol.
-
Aliquoting and Storage: Transfer the 1 mM stock solution into smaller volume glass vials with Teflon-lined caps for storage. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Inert Atmosphere: Before sealing the vials, gently flush the headspace with a stream of dry argon or nitrogen gas. This displaces oxygen and minimizes the risk of oxidation during storage.[12][13]
-
Label and Store: Clearly label each vial with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C. The stability under these conditions is expected to be excellent for extended periods.[2]
Protocol 2: Preparation of a 5 µM Working Solution with BSA for Cell Culture
Rationale: Bioactive lipids like sphingosine have poor aqueous solubility. For cell-based assays, they are often complexed with fatty acid-free Bovine Serum Albumin (BSA). BSA acts as a carrier, preventing the lipid from precipitating in aqueous media and facilitating its delivery to the cells.[15][16]
Materials:
-
1 mM Threo-sphingosine, (-)- ethanolic stock solution (from Protocol 1)
-
Fatty acid-free BSA
-
Sterile phosphate-buffered saline (PBS) or other appropriate buffer (e.g., HBSS/HEPES)
-
Sterile plastic centrifuge tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
Procedure:
-
Prepare BSA Solution: Prepare a sterile solution of fatty acid-free BSA in your desired buffer (e.g., 0.34 mg/mL in PBS, pH 7.4).[15] Ensure the BSA is fully dissolved.
-
Aliquot Stock Solution: In a sterile glass test tube, dispense an appropriate volume of the 1 mM ethanolic stock solution. For example, to make 10 mL of a 5 µM working solution, you will need 50 µL of the 1 mM stock.
-
Evaporate Solvent: Dry the lipid stock solution under a gentle stream of nitrogen gas in a fume hood. For complete removal of the organic solvent, place the tube under a vacuum for at least 1 hour.[15] A thin lipid film should be visible at the bottom of the tube.
-
Redissolve in Ethanol: Redissolve the dried lipid film in a small volume of ethanol (e.g., 200 µL).[15]
-
Complexation with BSA: Place the BSA solution (e.g., 10 mL) on a vortex mixer set to a moderate speed. While the BSA solution is vortexing, slowly inject the redissolved ethanolic lipid solution into the BSA solution.[15] The continuous mixing is critical for the proper formation of the lipid-BSA complex.
-
Final Solution: The resulting solution contains Threo-sphingosine, (-)- complexed with BSA, ready for addition to cell culture media. The final concentration in this example would be approximately 5 µM Threo-sphingosine / 5 µM BSA.[15]
-
Storage of Working Solution: It is highly recommended to prepare this working solution fresh for each experiment. If short-term storage is necessary, store it at 4°C for no longer than 24 hours. For longer-term storage, aliquots can be stored at -20°C.[15][17]
Threo-sphingosine, (-)- as a PKC Inhibitor: A Mechanistic Overview
Threo-sphingosine, (-)- exerts its biological effects primarily by inhibiting Protein Kinase C (PKC), a family of enzymes crucial for transducing signals that lead to a wide range of cellular responses.[2][6] It acts as a competitive inhibitor with respect to the diacylglycerol (DAG) binding site on the regulatory domain of PKC.[6] By interfering with PKC activation, Threo-sphingosine can block downstream signaling events.[7][18]
Caption: Inhibition of the PKC signaling pathway.
Storage and Stability
Proper storage is paramount for maintaining the long-term integrity of Threo-sphingosine, (-)-.
-
Solid Form: The crystalline solid is relatively stable and should be stored at -20°C in its original, tightly sealed container.[2][10] As noted, always allow the container to warm to room temperature before opening to prevent moisture contamination.[12][13] With proper storage, the solid compound is stable for at least four years.[2][10]
-
Organic Solutions: Solutions in organic solvents like ethanol should be stored at -20°C in glass vials with Teflon-lined caps, under an inert atmosphere (argon or nitrogen).[12][13] Storage below -30°C is generally not recommended as it may cause the lipid to precipitate out of solution.[12]
-
Aqueous Suspensions: Long-term storage of lipids in aqueous suspensions is not recommended due to the increased risk of hydrolysis.[13][17] BSA-complexed working solutions should be made fresh whenever possible.
Disposal
Dispose of unused Threo-sphingosine, (-)- and any contaminated materials in accordance with all applicable local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
Conclusion
Threo-sphingosine, (-)- is a powerful tool for cell signaling research. By implementing the detailed handling, storage, and preparation protocols outlined in these notes, researchers can ensure the safety of laboratory personnel, maintain the integrity of the compound, and achieve reliable, reproducible data in their investigations into the complex roles of sphingolipids and Protein Kinase C in cellular function.
References
- 1. Threo-sphingosine, (-)- | C18H37NO2 | CID 11130338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Multi-Target Strategies for Enhancing Ceramide Production: A Review of Bioactive Ingredients in Cosmetic Science | MDPI [mdpi.com]
- 5. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingosine reverses growth inhibition caused by activation of protein kinase C in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. D-THREO-SPHINGOSINE CAS#: 6036-85-7 [chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. avantiresearch.com [avantiresearch.com]
- 13. stratech.co.uk [stratech.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. caymanchem.com [caymanchem.com]
- 16. benchchem.com [benchchem.com]
- 17. avantiresearch.com [avantiresearch.com]
- 18. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Threo-sphingosine, (-)-
Welcome to the technical support center for the synthesis of Threo-sphingosine, (-)-. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important bioactive lipid. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome experimental hurdles with confidence.
Introduction to Threo-sphingosine
Sphingolipids, including Threo-sphingosine, are fundamental components of cell membranes and play crucial roles in signal transduction and various cellular processes.[1][2] The precise stereochemistry of sphingosines is critical to their biological activity, making their stereoselective synthesis a significant challenge in organic chemistry.[3] Threo-sphingosine and its derivatives are of particular interest due to their diverse biological activities, including their roles as protein kinase C inhibitors.[4] This guide focuses on addressing the common issues that arise during the chemical synthesis of the (-)-threo isomer.
Troubleshooting Guide
This section is structured to help you diagnose and resolve specific problems you may encounter during the synthesis of Threo-sphingosine.
Problem 1: Low Overall Yield
Q: My multi-step synthesis of Threo-sphingosine is resulting in a very low overall yield. What are the likely causes and how can I improve it?
A: Low overall yield in a multi-step synthesis is a common issue stemming from suboptimal conditions in one or more reactions. Here’s a breakdown of potential causes and solutions:
-
Inefficient Protecting Group Strategy: The hydroxyl and amino groups in sphingosine precursors are highly reactive and require robust protection.[5][6]
-
Cause: Incomplete protection or premature deprotection can lead to a cascade of side reactions, significantly lowering the yield of the desired product. The stability of protecting groups like Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) is highly dependent on the reaction conditions.[5]
-
Solution:
-
Re-evaluate your protecting groups: Ensure the chosen protecting groups are stable under the reaction conditions of subsequent steps. For instance, acid-labile groups like Boc may be unsuitable if your synthesis involves acidic steps.
-
Optimize protection/deprotection reactions: Monitor the completion of protection and deprotection steps using TLC or LC-MS to ensure full conversion and avoid carrying over partially protected intermediates to the next step.
-
-
-
Suboptimal Reaction Conditions: Each step in the synthesis, from the initial condensation to the final reduction, has specific requirements.
-
Cause: Incorrect temperature, reaction time, or reagent stoichiometry can lead to incomplete reactions or the formation of byproducts.
-
Solution: A systematic optimization of each reaction step is recommended. Design of Experiments (DoE) can be a powerful tool to efficiently screen for optimal conditions.
-
-
Losses during Work-up and Purification: Threo-sphingosine and its intermediates can be sensitive to pH changes and may be challenging to extract and purify.
-
Cause: Emulsion formation during aqueous work-up or irreversible adsorption on silica gel during chromatography can lead to significant product loss.
-
Solution:
-
Employ alternative work-up procedures, such as using brine to break emulsions or employing solid-supported reagents to simplify purification.
-
For purification, consider alternative stationary phases like alumina or employ reversed-phase chromatography.
-
-
Problem 2: Poor Stereoselectivity (Formation of Erythro Isomer)
Q: I am observing a significant amount of the D-erythro or L-erythro isomer in my final product. How can I improve the threo-selectivity of my synthesis?
A: Achieving high stereoselectivity is the cornerstone of a successful sphingosine synthesis. The formation of the undesired erythro isomer is a frequent challenge.
-
Lack of Stereocontrol in Key Steps: The relative stereochemistry of the amino and hydroxyl groups is typically set during a reduction or an epoxide opening step.
-
Cause: The choice of reagents and reaction conditions in these stereochemistry-determining steps is critical. For example, in syntheses starting from an epoxide, the regioselective opening of the epoxide with an azide is a key step that defines the final stereochemistry.[7][8]
-
Solution:
-
Chiral Starting Materials: Utilizing enantiomerically pure starting materials like L- or D-serine can provide a strong foundation for stereocontrol.[4]
-
Stereoselective Reagents: Employing stereoselective reducing agents for ketone reduction or using chiral catalysts can significantly enhance the diastereoselectivity.
-
Neighboring Group Participation: Strategically placed functional groups can direct the stereochemical outcome of a reaction.
-
-
-
Epimerization: The stereocenters in sphingosine intermediates can be susceptible to epimerization under certain conditions.
-
Cause: Basic or acidic conditions can lead to the loss of stereochemical integrity, particularly at the carbon bearing the amino group.
-
Solution:
-
Carefully control the pH during all reaction, work-up, and purification steps.
-
Minimize reaction times and temperatures where possible to reduce the risk of epimerization.
-
-
Below is a DOT script illustrating a decision-making workflow for troubleshooting poor stereoselectivity.
Caption: Troubleshooting workflow for poor stereoselectivity.
Problem 3: Difficulties in Purification
Q: I am struggling to separate the threo and erythro isomers of my sphingosine product. What purification strategies are most effective?
A: The separation of diastereomers can be a formidable challenge due to their similar physical properties.
-
Co-elution in Chromatography: Threo and erythro isomers often have very similar polarities, leading to poor separation on standard silica gel columns.
-
Cause: The subtle difference in the spatial arrangement of the hydroxyl and amino groups may not be sufficient for effective discrimination by the stationary phase.
-
Solution:
-
High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC can provide the necessary resolution to separate these isomers.[9][10]
-
Derivative Formation: Converting the diastereomeric mixture into derivatives can amplify the differences in their physical properties. For example, derivatization with α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) can allow for separation by chromatography and also aids in determining the enantiomeric purity by NMR.[9][10]
-
Recrystallization: If a crystalline solid is obtained, careful optimization of the recrystallization solvent system may allow for the selective crystallization of the desired threo isomer.
-
-
| Purification Technique | Advantages | Disadvantages |
| Silica Gel Chromatography | Readily available, cost-effective. | Often insufficient resolution for threo/erythro separation. |
| Normal-Phase HPLC | High resolving power.[9][10] | Requires specialized equipment, smaller scale. |
| Derivatization (e.g., MTPA) | Enhances separability, aids in characterization.[9][10] | Requires additional reaction and purification steps. |
| Recrystallization | Potentially scalable, can yield high purity material. | Dependent on the crystalline nature of the compound, can be low yielding. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of Threo-sphingosine?
A1: Several synthetic routes with different starting materials have been developed. Some of the most common include:
-
L- or D-Serine: These commercially available chiral amino acids provide a straightforward entry to the desired stereochemistry at C-2.[4]
-
Vinyl Epoxides: These intermediates allow for the divergent synthesis of all sphingosine isomers through regioselective opening.[11]
-
Chlorobenzene: A chemoenzymatic approach starting from chlorobenzene utilizes a biocatalytic oxidation to create a chiral diol, which is then converted to all four stereoisomers of sphingosine.[8]
Q2: How can I confirm the stereochemistry of my final Threo-sphingosine product?
A2: Confirming the stereochemistry is crucial. A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide information about the relative stereochemistry by comparing the coupling constants and chemical shifts to literature values for the pure threo and erythro isomers.
-
Chiral HPLC or GC: Analysis on a chiral stationary phase can separate the enantiomers and diastereomers, allowing for their quantification.
-
Optical Rotation: Measurement of the specific rotation and comparison with the literature value for (-)-Threo-sphingosine can confirm the absolute stereochemistry.
-
Derivatization: As mentioned earlier, derivatization with a chiral reagent like Mosher's acid chloride (MTPA-Cl) followed by NMR analysis is a powerful method to determine enantiomeric and diastereomeric purity.[10][12]
Q3: Are there any specific safety precautions I should take when working with the reagents for Threo-sphingosine synthesis?
A3: Yes, several reagents commonly used in sphingosine synthesis require careful handling:
-
Azide Reagents (e.g., Sodium Azide): These are highly toxic and potentially explosive, especially in the presence of heavy metals or upon heating. Always handle them in a well-ventilated fume hood and follow proper quenching and disposal procedures.
-
Organometallic Reagents (e.g., Grignard reagents, Organolithiums): These are typically pyrophoric and react violently with water and protic solvents. They must be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Strong Acids and Bases: Standard laboratory safety protocols for handling corrosive materials should be strictly followed.
Always consult the Material Safety Data Sheet (MSDS) for each reagent before use and wear appropriate personal protective equipment (PPE).
Experimental Protocol: Stereoselective Reduction of a Ketone Intermediate
This protocol provides a general procedure for the diastereoselective reduction of a protected amino ketone to the corresponding threo-amino alcohol, a key step in many Threo-sphingosine syntheses.
-
Preparation:
-
Dissolve the protected amino ketone (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reduction:
-
Slowly add a solution of L-Selectride® (1.5 eq, 1.0 M in THF) to the cooled solution of the ketone over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
-
Monitoring:
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC until the starting material is consumed (typically 2-4 hours).
-
-
Quenching:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to afford the desired threo-amino alcohol.
-
Below is a DOT script illustrating the workflow for this experimental protocol.
Caption: Workflow for stereoselective ketone reduction.
References
- 1. mdpi.com [mdpi.com]
- 2. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]
- 4. Stereoselective synthesis of L-threo-sphingosine, L-threo-sphinganine, D-threo-sphingosine, and D-threo-sphinganine via oxazoline formation and olefin cross-metathesis; potent protein kinase C inhibitor analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. biosynth.com [biosynth.com]
- 7. US5488167A - Synthesis of sphingosines - Google Patents [patents.google.com]
- 8. Chemoenzymatic Synthesis of All Four Stereoisomers of Sphingosine from Chlorobenzene: Glycosphingolipid Precursors(1)(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New methods for determining the enantiomeric purity of erythro -sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Divergent synthesis of D-erythro-sphingosine, L-threo-sphingosine, and their regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell-Based Assays with L-threo-Sphingosine
This guide provides in-depth technical support for researchers utilizing L-threo-sphingosine (also known as Safingol) in cell-based assays. Here, we address common challenges, from experimental setup to data interpretation, with a focus on the underlying scientific principles to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L-threo-sphingosine?
L-threo-sphingosine is a potent and specific inhibitor of Protein Kinase C (PKC). Unlike its endogenous stereoisomer, D-erythro-sphingosine, it does not activate PKC but instead competitively inhibits it. It is also known to be a potent inhibitor of sphingosine kinase 1 (SphK1), an enzyme that catalyzes the formation of the pro-survival lipid, sphingosine-1-phosphate (S1P). By inhibiting SphK1, L-threo-sphingosine can shift the cellular balance towards apoptosis.
Below is a diagram illustrating the key signaling pathways affected by L-threo-sphingosine.
Caption: Key signaling pathways modulated by L-threo-sphingosine.
Q2: How do I properly dissolve and store L-threo-sphingosine?
Proper solubilization and storage are critical for experimental consistency. L-threo-sphingosine is sparingly soluble in aqueous buffers.
Solubility Data:
| Solvent | Max Solubility (approx.) | Notes |
| DMSO | ≥20 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ≥20 mg/mL | Can be used as an alternative to DMSO. |
| Aqueous Buffers | Sparingly soluble | Not recommended for initial stock preparation. |
Protocol: Preparation of a 10 mM Stock Solution
-
Materials: L-threo-sphingosine (MW: 299.49 g/mol ), high-purity DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM solution, you will need 2.99 mg of L-threo-sphingosine per 1 mL of DMSO.
-
Procedure:
-
Weigh out the required amount of L-threo-sphingosine into a sterile tube.
-
Add the calculated volume of DMSO.
-
Warm the solution to 37°C for 10-15 minutes to aid dissolution.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for longer periods.
Q3: What is a typical concentration range for cell-based assays?
The optimal concentration is highly cell-type dependent. A dose-response experiment is crucial. However, a general starting point can be derived from published literature.
Recommended Starting Concentrations:
| Cell Line | Assay Type | Recommended Starting Range | Reference |
| Jurkat T cells | Apoptosis Induction | 5 - 20 µM | |
| U937 (Leukemia) | Apoptosis Induction | 10 - 30 µM | |
| PC-3 (Prostate Cancer) | Inhibition of Proliferation | 1 - 15 µM | |
| Various Cancer Lines | Chemosensitization | 0.5 - 10 µM |
Always perform a dose-response curve for your specific cell line and endpoint.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Problem 1: Inconsistent or No Cellular Response
Symptoms:
-
High variability between replicate wells.
-
The expected biological effect (e.g., apoptosis, growth inhibition) is not observed, even at high concentrations.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Poor Solubility/Precipitation | 1. Ensure your final concentration of DMSO or ethanol in the cell culture medium is low (<0.5%) to prevent solvent toxicity and compound precipitation. 2. When diluting the stock, add the compound to the medium dropwise while vortexing to prevent it from crashing out of solution. | L-threo-sphingosine is lipophilic and can easily precipitate in aqueous media if not diluted properly. Precipitation reduces the effective concentration and leads to inconsistent results. |
| Compound Degradation | 1. Use freshly prepared dilutions for each experiment. 2. Avoid repeated freeze-thaw cycles of your stock solution by making single-use aliquots. | Although stable when stored correctly, the compound can degrade over time in aqueous solutions at 37°C, reducing its potency. |
| Cell Line Resistance | 1. Verify the expression levels of SphK1 and PKC isoforms in your cell line. High expression of pro-survival targets can confer resistance. 2. Consider increasing the incubation time or concentration range in your dose-response experiment. | The cellular response is dictated by the expression and activity of its molecular targets. Resistant cell lines may require higher concentrations or longer exposure times to elicit a response. |
Problem 2: Excessive Cell Death or Off-Target Effects
Symptoms:
-
Rapid, widespread cell death observed even at low concentrations, suggesting necrosis rather than apoptosis.
-
Unexpected morphological changes in cells that are inconsistent with the known mechanism of action.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Solvent Toxicity | 1. Prepare a "vehicle control" with the highest concentration of the solvent (e.g., DMSO) used in your experiment. 2. Ensure the final solvent concentration in the culture medium does not exceed 0.5% (v/v). | Solvents like DMSO can be toxic to cells at higher concentrations, leading to non-specific cell death that can be mistaken for a compound effect. |
| Non-Specific Membrane Effects | 1. Reduce the concentration of L-threo-sphingosine. 2. Decrease the incubation time. 3. Include a positive control for apoptosis (e.g., staurosporine) to compare morphologies. | As a sphingolipid, high concentrations of L-threo-sphingosine can physically disrupt cell membranes, leading to necrosis. This is a separate effect from its enzymatic inhibition. |
| Synergistic Effects with Media Components | 1. Review the components of your cell culture medium. Some growth factors can sensitize cells to SphK1 inhibition. 2. Test the compound's effect in a basal medium with reduced serum or growth factors. | The cellular environment can significantly impact the response to a drug. High levels of growth factors that signal through pathways dependent on S1P might make cells more sensitive to SphK1 inhibition. |
Experimental Workflow & Troubleshooting Logic
The following diagrams outline a standard experimental workflow for testing L-threo-sphingosine and a logical approach to troubleshooting common issues.
Caption: General experimental workflow for cell-based assays.
Technical Support Center: Troubleshooting the Insolubility of Threo-sphingosine, (-)- in Culture Media
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common yet critical challenge in cell biology and pharmacology: the poor aqueous solubility of Threo-sphingosine, (-)-. As a bioactive sphingolipid, Threo-sphingosine holds significant promise in cellular signaling research, particularly in the study of apoptosis.[1][2] However, its lipophilic nature frequently leads to experimental artifacts and non-reproducible data if not handled correctly.[3][4]
This guide provides in-depth, field-proven solutions to ensure the effective delivery of Threo-sphingosine to your cells, thereby safeguarding the integrity of your experimental outcomes. We will move beyond simple instructions to explain the underlying principles of each technique, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs): The First Line of Defense
Here, we address the most common issues encountered when working with Threo-sphingosine.
Q1: I added my Threo-sphingosine directly to my cell culture media, but it either floated on top or made the media cloudy. What went wrong?
This is the most frequent issue and stems from the inherent hydrophobicity of Threo-sphingosine. Like many lipids, it is poorly soluble in aqueous solutions like culture media.[3][5] Direct addition leads to the compound precipitating out of solution, forming aggregates that are not bioavailable to the cells and can cause physical artifacts. To be effective, it must first be dissolved in a suitable organic solvent to create a concentrated stock solution.[6]
Q2: What is the best organic solvent for creating a Threo-sphingosine stock solution?
Ethanol, Dimethyl sulfoxide (DMSO), and Dimethylformamide (DMF) are the most commonly used and effective solvents for dissolving Threo-sphingosine and other sphingolipids.[7][8][9] The choice often depends on the tolerance of your specific cell line to the solvent. For most applications, ethanol is a good starting point due to its lower cytotoxicity compared to DMSO at similar final concentrations.[10]
Data Summary: Threo-sphingosine, (-)- Solubility
| Solvent | Reported Solubility | Suitability for Cell Culture |
| Ethanol | Miscible; ~0.25 mg/mL[8][11] | High (with proper dilution) |
| DMSO | ~2 mg/mL[8][9] | High (final concentration <0.5%)[10] |
| DMF | ~10 mg/mL[8][9] | Moderate (use with caution) |
| Chloroform/Methanol (2:1, v/v) | High[5][7] | Not Suitable for Live Cells |
Q3: I successfully dissolved Threo-sphingosine in ethanol, but when I added the stock solution to my media, it precipitated again. How do I prevent this "solvent shock"?
This phenomenon, often called "solvent shock" or "crashing out," occurs when a concentrated organic stock is rapidly diluted into an aqueous solution. The abrupt change in polarity causes the hydrophobic compound to aggregate.[3] The key is to control the dilution process and, for sensitive applications, use a carrier molecule to maintain solubility.
Q4: What is a carrier molecule, and how does it help?
A carrier molecule, such as fatty acid-free Bovine Serum Albumin (BSA), can bind to lipophilic compounds like Threo-sphingosine, forming a soluble complex.[12] This complex can then be readily dispersed in culture media, ensuring a more uniform and bioavailable delivery to the cells.[13] This method mimics the physiological transport of lipids in vivo.[12]
Troubleshooting Guide: From Problem to Solution
Use this section to diagnose and resolve specific issues you encounter during your experiments.
Issue 1: Precipitation or Cloudiness in Media
If you observe particulates or a cloudy appearance in your final culture media after adding Threo-sphingosine, follow this troubleshooting workflow.
References
- 1. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functions of sphingosine in cell proliferation and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Threo-sphingosine, (-)-
Optimizing Stability and Preventing Degradation in Experimental Settings
Welcome to our dedicated technical resource for threo-sphingosine, (-)-. As a bioactive lipid with significant roles in cellular signaling, the integrity of threo-sphingosine is paramount to the validity and reproducibility of your experimental outcomes. This guide, curated by Senior Application Scientists, provides a framework for understanding the inherent instabilities of this molecule and offers robust, field-tested strategies to mitigate degradation. We will move beyond simple instructions to explain the biochemical rationale behind our recommended protocols, ensuring your experiments are built on a foundation of scientific integrity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the handling and stability of threo-sphingosine.
Q1: What are the primary chemical liabilities of threo-sphingosine that lead to its degradation? A1: Threo-sphingosine's structure contains several reactive functional groups: a primary amine, two hydroxyl groups, and a double bond. This makes it susceptible to oxidation, particularly at the allylic positions, and pH-dependent rearrangements. Its amphipathic nature also presents challenges for solubilization in aqueous systems, which can lead to aggregation and reduced bioavailability.
Q2: What is the correct way to store lyophilized, powdered threo-sphingosine for maximum longevity? A2: For optimal stability, lyophilized threo-sphingosine should be stored at -20°C, and for long-term storage (≥4 years), -80°C is recommended.[1][2][3] The vial must be sealed tightly to prevent moisture contamination and shielded from light to prevent photo-oxidation.
Q3: I need to make a stock solution. Which solvent should I use and how should it be stored? A3: Ethanol is a highly recommended solvent for creating stock solutions.[1][3] While DMSO is sometimes used, it is hygroscopic and can absorb water, which may compromise long-term stability. Stock solutions in ethanol should be aliquoted into single-use amber glass vials to minimize freeze-thaw cycles and light exposure, and stored at -20°C for short-term (months) or -80°C for long-term (over 6 months) storage.[4]
Q4: My experiment requires adding threo-sphingosine to an aqueous cell culture medium. How can I do this without it precipitating? A4: Directly adding an organic stock solution to an aqueous medium will likely cause the lipid to precipitate. The most reliable method is to complex it with fatty acid-free Bovine Serum Albumin (BSA). BSA acts as a carrier, enhancing solubility and ensuring effective delivery to cells. This method involves adding the lipid's ethanolic stock to a BSA solution in serum-free media while vortexing.[5]
Q5: Can threo-sphingosine degrade in my cell culture plate during a long-term experiment? A5: Yes. Beyond potential chemical instability in aqueous media over time, cells can actively metabolize sphingosine.[6][7] It can be phosphorylated by sphingosine kinases or acylated to form ceramide, thus depleting the active pool of the free base.[6][8] For experiments lasting over 24 hours, consider replenishing the media with a freshly prepared sphingosine-BSA complex.
Part 2: Troubleshooting Guides for Common Experimental Issues
This section provides a deeper analysis of specific experimental problems, detailing the root causes and providing validated, step-by-step solutions.
Scenario 1: Inconsistent or Diminishing Effects in Cell-Based Assays
-
Symptoms: You observe high variability between experimental replicates or a weaker-than-expected biological response from your cells treated with threo-sphingosine.
-
Root Cause Analysis: This issue often stems from poor bioavailability. The positively charged amine group on threo-sphingosine can cause it to non-specifically bind to the negatively charged surfaces of standard tissue culture plasticware. Furthermore, improper solubilization leads to the formation of micelles or aggregates in the culture medium, which are not readily taken up by cells.
-
Preventative Protocols & Solutions:
-
Optimized Solubilization via BSA Complexation: This is the critical first step to ensure the lipid is monomeric and bioavailable.
-
Protocol: Preparation of a 100µM Threo-sphingosine:BSA Working Solution (5:1 molar ratio)
-
Prepare a 10 mM stock solution of threo-sphingosine in 100% ethanol.
-
Prepare a 0.17 mM solution of fatty acid-free BSA in serum-free culture medium (e.g., DMEM). Warm this solution to 37°C.[9]
-
While gently vortexing the 37°C BSA solution, slowly add the 10 mM ethanolic threo-sphingosine stock drop-by-drop to achieve the desired final concentration. For a 5:1 molar ratio, you would aim for a final concentration of approximately 0.85 mM sphingosine to 0.17 mM BSA.
-
Incubate the mixture for at least 30 minutes at 37°C to allow for complete complexation.[5][10]
-
This complex can now be diluted to the final working concentration in your complete cell culture medium.
-
-
-
Mitigating Non-Specific Binding: The use of a BSA carrier significantly reduces the amount of free lipid available to bind to plastic surfaces. For particularly sensitive assays, consider using ultra-low attachment plates.
-
Workflow: Preparing Threo-sphingosine for Cell Culture
Caption: Recommended workflow for the preparation and use of threo-sphingosine in cell culture experiments.
Scenario 2: Artifacts or Degradation During Sample Preparation for Analysis
-
Symptoms: When analyzing your samples via LC-MS/MS, you detect unexpected peaks, or the measured concentration of threo-sphingosine is lower than anticipated.
-
Root Cause Analysis: Sphingolipids can be unstable under harsh extraction conditions. The use of strongly acidic or alkaline conditions during lipid extraction can promote degradation.[11] Additionally, repeated freeze-thaw cycles of biological samples or extracts can lead to the breakdown of complex sphingolipids, artificially inflating the levels of free sphingosine.
-
Preventative Protocols & Solutions:
-
Lipid Extraction: Employ a well-established lipid extraction method, such as a modified Bligh-Dyer or Folch extraction, using a chloroform/methanol mixture. Acidifying the extraction solvent slightly can improve the recovery of basic lipids like sphingosine.[12]
-
Internal Standards: Always spike your samples with a non-endogenous internal standard (e.g., a C17 chain length version of sphingosine) before extraction.[4] This allows you to account for any loss of analyte during the sample preparation process.
-
Handling of Extracts: After extraction, the organic solvent should be evaporated under a stream of inert nitrogen gas at a mild temperature (<40°C). Reconstitute the lipid film in a solvent appropriate for your analytical method (e.g., methanol) immediately before analysis. Store extracts at -80°C if immediate analysis is not possible.
-
Decision Logic: Troubleshooting Threo-sphingosine Degradation
References
- 1. caymanchem.com [caymanchem.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. Sphingolipid uptake by cultured cells: complex aggregates of cell sphingolipids with serum proteins and lipoproteins are rapidly catabolized - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Sphingolipid Long-Chain Base Phosphate Degradation Can Be a Rate-Limiting Step in Long-Chain Base Homeostasis [frontiersin.org]
- 9. wklab.org [wklab.org]
- 10. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 11. Studies on the biosynthesis and degradation of sphingosine bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
improving yield and purity of synthetic L-threo-sphingosine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of L-threo-sphingosine. The following information is curated to enhance yield and purity, addressing common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
What are the common starting materials for the synthesis of L-threo-sphingosine?
The synthesis of L-threo-sphingosine can be approached from various starting materials. The most common and often preferred precursor is L-serine, a readily available and relatively inexpensive chiral building block.[1][2] Other approaches utilize carbohydrates or employ chemoenzymatic methods starting from achiral materials like chlorobenzene.[3] The choice of starting material often dictates the overall synthetic strategy and the specific challenges that may be encountered.
Why is stereochemistry important in the synthesis of L-threo-sphingosine?
Stereochemistry is of paramount importance in the synthesis of sphingolipids due to the specific biological roles of different stereoisomers. L-threo-sphingosine and its derivatives are involved in various cellular processes, and their biological activity is highly dependent on their three-dimensional structure. The incorrect stereoisomer can exhibit different or even antagonistic biological effects. For instance, L-threo-sphingosine is a known inhibitor of protein kinase C.[4]
What are the key stereocenters in L-threo-sphingosine?
L-threo-sphingosine possesses two key stereocenters at the C2 and C3 positions of its 18-carbon backbone. The "threo" designation refers to the relative stereochemistry of the amino group at C2 and the hydroxyl group at C3. Specifically, in L-threo-sphingosine, the configuration is (2S, 3S).
What analytical techniques are used to determine the purity and stereochemistry of L-threo-sphingosine?
A combination of analytical techniques is employed to assess the purity and stereochemistry of synthetic L-threo-sphingosine. High-Performance Liquid Chromatography (HPLC), particularly with chiral columns, is a powerful tool for separating enantiomers and diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial. Derivatization of the sphingosine with a chiral agent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), allows for the determination of enantiomeric and diastereomeric purity by resolving the signals of the resulting diastereomeric esters in the ¹H or ¹⁹F NMR spectra.[5][6] Vibrational circular dichroism (VCD) has also been shown to be effective in discriminating between all possible stereoisomers of sphingosine.[7]
What are typical yields and purities for synthetic L-threo-sphingosine?
The yields and purities of synthetic L-threo-sphingosine can vary significantly depending on the chosen synthetic route, the scale of the reaction, and the purification methods employed. Reported yields can range from moderate to good, with purities often exceeding 98% after careful purification.[4][8] Achieving high stereochemical purity (both diastereomeric and enantiomeric excess) is a key challenge and a primary focus of synthetic efforts.
Part 2: Troubleshooting Guide
Problem 1: Low Overall Yield
Q: My overall yield of L-threo-sphingosine is consistently low. What are the potential causes and how can I improve it?
A: Low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages. A systematic approach to identifying and optimizing the problematic steps is crucial.
-
Starting Material and Early Steps (e.g., from L-serine): The initial steps of protecting and activating the L-serine backbone are critical. Incomplete reactions or the formation of side products can significantly reduce the amount of key intermediates. For instance, in the synthesis of L-serine methyl ester hydrochloride, a common precursor, reaction time and temperature are critical parameters to optimize for high yield.[9]
-
Recommendation: Ensure complete conversion of starting materials by monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents.
-
-
Key Bond-Forming Reactions:
-
Olefin Cross-Metathesis: This powerful reaction for constructing the carbon backbone of sphingosine can be plagued by challenges such as catalyst deactivation, homodimerization of reactants, and isomerization of the double bond.[10][11][12]
-
Recommendation: Use fresh, high-purity solvents and reagents. Employ a robust catalyst, such as a second-generation Grubbs or Hoveyda-Grubbs catalyst, and consider the use of additives like p-benzoquinone to suppress side reactions.[12]
-
-
Grignard and Wittig Reactions: These reactions are sensitive to moisture and air. Incomplete formation of the organometallic reagent or side reactions with protecting groups can lead to low yields.
-
Recommendation: Use rigorously dried glassware and anhydrous solvents. Ensure the quality and reactivity of the organometallic reagents.
-
-
-
Protecting Group Strategy and Deprotection: The choice of protecting groups is critical for a successful synthesis.[13][14] Incompatible protecting groups can be cleaved under unintended reaction conditions, leading to a cascade of side reactions. Conversely, overly robust protecting groups may require harsh deprotection conditions that can degrade the final product.
-
Recommendation: Employ an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the others.[14] For the final deprotection, use the mildest conditions possible and carefully monitor the reaction to avoid product degradation.
-
-
Work-up and Isolation: Significant product loss can occur during aqueous work-ups and extractions, especially if the product has some water solubility or forms emulsions.
-
Recommendation: Optimize the pH of the aqueous phase during extraction to ensure the product is in its least soluble form. Use techniques like salting out to improve extraction efficiency. For purification, consider methods that minimize handling steps.[15]
-
Problem 2: Poor Stereoselectivity (Formation of Diastereomers)
Q: I am obtaining a mixture of threo and erythro isomers. How can I improve the diastereoselectivity of my synthesis?
A: Achieving high diastereoselectivity is a cornerstone of a successful L-threo-sphingosine synthesis. The formation of the undesired erythro diastereomer often occurs during the reduction of a ketone precursor.
-
Cause: The stereochemical outcome of the reduction of an α-amino ketone is highly dependent on the reducing agent, solvent, and temperature. The relative orientation of the substituents on the substrate can also influence the direction of hydride attack.
-
Solution: Employ a diastereoselective reduction protocol. The choice of reducing agent is critical. For example, the reduction of an N-trityl protected α'-amino enone derivative with NaBH₄ can favor the formation of the threo isomer.[16]
Table 1: Comparison of Reducing Agents for Diastereoselective Reduction
| Reducing Agent | Typical Diastereomeric Ratio (threo:erythro) | Reference |
| NaBH₄ | Can be highly selective for threo with appropriate protecting groups. | [16] |
| Zn(BH₄)₂ | Can favor the erythro isomer. | [16] |
| LiAlH(Ot-Bu)₃-H | Reported to give the anti (threo) isomer as the sole product. | [12] |
Detailed Protocol for Diastereoselective Reduction: A detailed protocol for a highly diastereoselective reduction can be found in the "Detailed Experimental Protocols" section below.
Diagram of Stereochemical Control:
Caption: Stereocontrol in the reduction of an α-amino ketone.
Problem 3: Contamination with the D-enantiomer
Q: My final product is contaminated with the D-threo-sphingosine enantiomer. How can I ensure high enantiopurity?
A: The presence of the undesired D-enantiomer is a serious purity issue that can compromise the biological activity of the final product.
-
Cause: The most likely cause is the use of L-serine with insufficient enantiomeric purity. Racemization during the synthesis is also a possibility, particularly under harsh acidic or basic conditions.
-
Solution:
-
High-Purity Starting Material: Always use L-serine with the highest available enantiomeric purity.
-
Avoid Harsh Conditions: Minimize exposure of chiral intermediates to strong acids or bases that could induce racemization.
-
Analytical Verification: Routinely check the enantiomeric excess (ee) of your product. A reliable method is the derivatization with (S)-MTPA chloride followed by ¹H or ¹⁹F NMR analysis.[5][6]
-
Problem 4: Difficult Purification
Q: I am struggling to purify my synthetic L-threo-sphingosine from side products and isomers. What are the best purification strategies?
A: The purification of L-threo-sphingosine can be challenging due to its amphiphilic nature and the similar polarity of its stereoisomers.
-
Column Chromatography: This is the most common method for purifying sphingosine and its derivatives.[17][18]
-
Stationary Phase: Silica gel is the standard stationary phase.
-
Solvent System: A mixture of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol) is typically used. The addition of a small amount of a base like ammonium hydroxide or triethylamine can improve peak shape and reduce tailing by preventing the protonation of the amino group on the acidic silica gel.
Table 2: Recommended Solvent Systems for Sphingosine Purification
-
| Solvent System | Application | Reference |
| Chloroform:Methanol:Ammonium Hydroxide | General purification of sphingosine bases. | [17] |
| Dichloromethane:Methanol | Purification of protected sphingosine derivatives. | [12] |
-
Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for obtaining very pure material. This may be more successful with protected intermediates which are often more crystalline than the final free base.
Purification Workflow Diagram:
Caption: A typical purification workflow for synthetic L-threo-sphingosine.
Problem 5: Side Reactions and Impurity Identification
Q: I have unidentified impurities in my final product. What are the common side products in L-threo-sphingosine synthesis?
A: Identifying impurities is key to optimizing your synthesis and ensuring the quality of your final product.
-
Olefin Isomerization: In syntheses employing olefin metathesis, isomerization of the double bond is a known side reaction, particularly with second-generation catalysts.[12] This can lead to a mixture of cis and trans isomers, as well as isomers with the double bond at different positions.
-
Incomplete or Over-reduction: Reduction steps can sometimes lead to a mixture of products if not carefully controlled. For example, incomplete reduction of a ketone will leave starting material in the product mixture, while over-reduction of other functional groups can generate unexpected byproducts.
-
Protecting Group-Related Impurities: Impurities can arise from the protecting groups themselves (e.g., residual protecting groups or byproducts of their cleavage).
-
N→O Acyl Migration: Under acidic conditions, an N-acyl group can migrate to a neighboring hydroxyl group via an oxazoline intermediate, leading to a change in the product's structure.[19]
Part 3: Detailed Experimental Protocols
Protocol 1: Stereoselective Reduction of an α-amino Ketone to an L-threo-sphingosine Precursor
This protocol is adapted from a method known to favor the formation of the threo isomer.
-
Preparation: Dissolve the N-protected α-amino ketone precursor in a suitable anhydrous solvent (e.g., THF or methanol) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of a bulky reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), to the cooled solution with stirring. The slow addition helps to control the reaction and improve selectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or a similar quenching agent.
-
Work-up: Allow the mixture to warm to room temperature and stir until the aqueous and organic layers are clear. Separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography.
Protocol 2: Purification of L-threo-sphingosine by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).[20]
-
Sample Loading: Dissolve the crude L-threo-sphingosine in a minimal amount of the eluent or a slightly more polar solvent mixture and load it onto the column.
-
Elution: Elute the column with a solvent system such as chloroform:methanol:ammonium hydroxide (e.g., in a ratio of 80:20:2). The polarity of the solvent system may need to be optimized based on the specific impurities present.
-
Fraction Collection: Collect fractions and analyze them by TLC, staining with a suitable visualizing agent (e.g., ninhydrin for the amino group or a general stain like potassium permanganate).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified L-threo-sphingosine.
Protocol 3: Determination of Diastereomeric Purity by NMR Analysis of MTPA Esters
-
Derivatization: In an NMR tube, dissolve a small amount of the purified L-threo-sphingosine in a deuterated solvent (e.g., CDCl₃). Add a slight excess of (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) and a non-nucleophilic base (e.g., pyridine or triethylamine).
-
Reaction: Allow the reaction to proceed to completion at room temperature. The reaction forms diastereomeric MTPA esters at the hydroxyl groups.
-
NMR Analysis: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the reaction mixture.
-
Data Interpretation: The signals of the different diastereomers will be resolved in the spectrum. By integrating the corresponding signals, the diastereomeric ratio can be accurately determined.[5][6]
Part 4: References
-
Li, S., Wilson, W. K., & Schroepfer, G. J., Jr. (1999). New methods for determining the enantiomeric purity of erythro-sphingosine. Journal of Lipid Research, 40(4), 764–772.
-
ResearchGate. (n.d.). (PDF) New methods for determining the enantiomeric purity of erythro-sphingosine. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Stereoisomers of sphingosine. Retrieved from --INVALID-LINK--
-
Di Benedetto, R., Zanetti, L., Varese, M., Rajabi, M., Di Brisco, R., & Panza, L. (2021). Protected Sphingosine from Phytosphingosine as an Efficient Acceptor in Glycosylation Reaction. Organic Letters, 23(15), 5849-5853.
-
National Center for Biotechnology Information. (n.d.). Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Protected Sphingosine from Phytosphingosine as an Efficient Acceptor in Glycosylation Reaction | Request PDF. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Studies on the inhibition of sphingosine-1-phosphate lyase by stabilized reaction intermediates and stereodefined azido phosphates. Retrieved from --INVALID-LINK--
-
CoLab. (n.d.). Challenges in olefin metathesis: past, present and future. Retrieved from --INVALID-LINK--
-
Centre of New Technologies. (n.d.). Challenges in olefin metathesis: past, present and future. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). An update on sphingosine-1-phosphate and other sphingolipid mediators. Retrieved from --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
Frederick National Laboratory for Cancer Research. (n.d.). Diastereo- and Enantioselective Synthesis of L-threo- and D-erythro-Sphingosine. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Versatile Synthetic Method for Sphingolipids and Functionalized Sphingosine Derivatives via Olefin Cross Metathesis. Retrieved from --INVALID-LINK--
-
De Gruyter. (n.d.). CHEMISTRY AND BIOCHEMISTRY OF SPHINGOSINE BASES. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). L-threo-Sphingosine C-18. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5488167A - Synthesis of sphingosines. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Total Synthesis of Stereospecific Sphingosine and Ceramide. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). A short and efficient stereoselective synthesis of all four diastereomers of sphingosine | Request PDF. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) The Biosynthesis of Sphingosine. Retrieved from --INVALID-LINK--
-
University of California, Davis. (n.d.). Purification of Glycosphingosines and Glycosphingolipids. Retrieved from --INVALID-LINK--
-
Preprints.org. (n.d.). Synthesis, Molecular Modeling, and Translational Studies of Medicinal Agents Targeting Sphingolipid Biochemistry. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Formation of tetrasubstituted C–C double bonds via olefin metathesis: challenges, catalysts, and applications in natural product synthesis. Retrieved from --INVALID-LINK--
-
Neliti. (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Synthesis of the glycosphingolipid beta-galactosyl ceramide and analogues via olefin cross metathesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Purification and properties of sphingosine | Request PDF. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Stereospecific total syntheses of sphingosine and its analogues from L-serine. Retrieved from --INVALID-LINK--
-
ElectronicsAndBooks. (n.d.). Synthesis of an orthogonally protected D-(+)-erythro-sphingosine. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Retrieved from --INVALID-LINK--
-
Journal of Visualized Experiments. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Separation of Sphingosine Bases by Chromatography on Columns of Silica Gel. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of sphingosines, ceramides and deoxysphingosines. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Spatial organization of bacterial sphingolipid synthesis enzymes. Retrieved from --INVALID-LINK--
-
ScienceDirect. (n.d.). Roles of l-serine and sphingolipid synthesis in brain development and neuronal survival. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN110606811A - Synthetic method of L-serine methyl ester hydrochloride. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Pathway depicting sphingolipid biosynthesis from L-serine. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Chemoenzymatic Synthesis of All Four Stereoisomers of Sphingosine from Chlorobenzene: Glycosphingolipid Precursors(1)(a). Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Purification of lactonic sophorolipids by crystallization. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Separation of sphingosine, dihydrosphingosine and phytosphingosine by chromatography on columns of silica gel. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Multi-Target Strategies for Enhancing Ceramide Production: A Review of Bioactive Ingredients in Cosmetic Science. Retrieved from --INVALID-LINK--
-
Springer. (n.d.). UPLC-MS/MS Method for Analysis of Sphingosine 1-phosphate in Biological Samples. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Roles of l-serine and sphingolipid synthesis in brain development and neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic Synthesis of All Four Stereoisomers of Sphingosine from Chlorobenzene: Glycosphingolipid Precursors(1)(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New methods for determining the enantiomeric purity of erythro -sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of the glycosphingolipid beta-galactosyl ceramide and analogues via olefin cross metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 10. Challenges in olefin metathesis: past, present and future | CoLab [colab.ws]
- 11. Challenges in olefin metathesis: past, present and future - Centre of New Technologies [cent.uw.edu.pl]
- 12. mdpi.com [mdpi.com]
- 13. jocpr.com [jocpr.com]
- 14. media.neliti.com [media.neliti.com]
- 15. Purification of Glycosphingosines and Glycosphingolipids - Available technology for licensing from the University of California, Davis [techtransfer.universityofcalifornia.edu]
- 16. researchgate.net [researchgate.net]
- 17. Separation of sphingosine bases by chromatography on columns of silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Separation of sphingosine, dihydrosphingosine and phytosphingosine by chromatography on columns of silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]
- 20. orgsyn.org [orgsyn.org]
Navigating the Labyrinth of Sphingolipid Signaling: A Technical Guide to Addressing Off-Target Effects of Threo-sphingosine, (-)-
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of Threo-sphingosine, providing concise answers grounded in current scientific understanding.
Q1: What is the primary and most well-characterized off-target effect of Threo-sphingosine?
A1: Beyond its intended inhibitory action on Protein Kinase C (PKC), the most significant off-target effect of Threo-sphingosine is its metabolic conversion into other bioactive sphingolipids. Due to its structural similarity to endogenous sphingosine, it can be recognized and utilized by enzymes within the sphingolipid metabolic pathway.
Q2: How is Threo-sphingosine metabolized in cells, and what are the resulting artifactual molecules?
A2: L-threo-dihydrosphingosine (safingol), the saturated analog of Threo-sphingosine, is readily N-acylated by ceramide synthases (CerS) to form L-threo-dihydroceramide.[1] This dihydroceramide can then be further metabolized to L-threo-dihydrosphingomyelin and, to a smaller extent, glucosylated.[1] Crucially, this L-threo-dihydroceramide is not desaturated to form L-threo-ceramide.[1] Therefore, the primary metabolic artifacts to monitor are L-threo-dihydroceramide and L-threo-dihydrosphingomyelin .
Q3: Can Threo-sphingosine be phosphorylated like endogenous sphingosine?
A3: Yes, there is evidence to suggest this possibility. Sphingosine kinase 2 (SphK2) has been shown to phosphorylate D,L-threo-dihydrosphingosine. This indicates that Threo-sphingosine could also serve as a substrate for SphK2, leading to the formation of Threo-sphingosine-1-phosphate (Threo-S1P) . The generation of this analog of the potent signaling molecule S1P is a critical potential off-target effect to consider.
Q4: Does Threo-sphingosine or its metabolites interact with Sphingosine-1-Phosphate (S1P) receptors?
A4: While direct, high-affinity binding of Threo-sphingosine to S1P receptors is not well-documented, the potential for its phosphorylated metabolite, Threo-S1P, to interact with these receptors should not be dismissed. Given the structural similarity to S1P, it is plausible that Threo-S1P could act as an agonist or antagonist at one or more of the five S1P receptors (S1P₁₋₅), thereby initiating unintended signaling cascades.[2][3][4][5][6]
Q5: What is the key difference in the metabolic fate of Threo-sphingosine compared to its natural counterpart, D-erythro-sphingosine?
A5: The primary difference lies in their susceptibility to catabolism and desaturation. A significant portion of the natural D-erythro-dihydrosphingosine is directed towards the catabolic pathway for degradation.[1] In contrast, L-threo-dihydrosphingosine is a poor substrate for this pathway and is primarily shunted into the biosynthetic pathway to form dihydroceramide and dihydrosphingomyelin.[1] Furthermore, the dihydroceramide formed from the L-threo isomer is not desaturated, unlike the D-erythro counterpart.[1]
Part 2: Troubleshooting Guide: Identifying and Mitigating Off-Target Effects
This section provides a systematic approach to troubleshooting experiments involving Threo-sphingosine, with a focus on ruling out confounding variables arising from off-target effects.
Issue 1: Unexpected Phenotype or Inconsistent Results
Underlying Cause: The observed cellular response may not be solely due to PKC inhibition but could be a consequence of the metabolic conversion of Threo-sphingosine into other bioactive lipids.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected results with Threo-sphingosine.
Data Interpretation Table:
| Observation | Potential Interpretation | Recommended Action |
| Increase in L-threo-dihydroceramide and/or L-threo-dihydrosphingomyelin | Threo-sphingosine is being metabolized by ceramide synthases. | Co-treatment with a ceramide synthase inhibitor (e.g., Fumonisin B1) to block this conversion and observe if the phenotype is reversed. |
| No change in L-threo metabolites, but phenotype persists | The effect is likely independent of metabolic conversion. | Investigate other potential off-targets, such as sphingosine kinases or direct receptor interactions. |
| Phenotype is rescued by a ceramide synthase inhibitor | Confirms that the metabolic products of Threo-sphingosine are responsible for the observed effect. | Consider using a structurally distinct PKC inhibitor for future experiments. |
| Phenotype is rescued by a SphK2 inhibitor | Suggests that the phosphorylation of Threo-sphingosine and subsequent signaling by Threo-S1P are contributing to the phenotype. | Use a combination of inhibitors or an alternative PKC inhibitor. |
Part 3: Experimental Protocols
To ensure the scientific rigor of your findings, it is essential to perform control experiments that can definitively identify and account for the off-target effects of Threo-sphingosine. Here, we provide detailed protocols for key validation experiments.
Protocol 1: In Vitro Ceramide Synthase Activity Assay
This assay will determine if Threo-sphingosine is a substrate for ceramide synthases in your experimental system.
Objective: To measure the formation of NBD-labeled L-threo-dihydroceramide from NBD-sphinganine in the presence of cell or tissue lysates.
Materials:
-
Cell or tissue homogenates
-
NBD-sphinganine (fluorescent substrate)
-
Fatty acyl-CoA (e.g., palmitoyl-CoA)
-
Reaction buffer (e.g., 50 mM HEPES/KOH, pH 7.4, 25 mM KCl, 2 mM MgCl₂)
-
Threo-sphingosine
-
D-erythro-sphingosine (positive control)
-
Fumonisin B1 (inhibitor control)
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare cell or tissue homogenates.
-
Set up reactions in a microcentrifuge tube containing reaction buffer, a fixed concentration of NBD-sphinganine, and fatty acyl-CoA.
-
Add Threo-sphingosine, D-erythro-sphingosine, or vehicle control to the respective tubes. Include a condition with Fumonisin B1 as a negative control.
-
Initiate the reaction by adding the cell/tissue homogenate.
-
Incubate at 37°C for a predetermined time.
-
Stop the reaction by adding a chloroform/methanol mixture.
-
Extract the lipids.
-
Analyze the lipid extract by HPLC with fluorescence detection to quantify the formation of NBD-labeled ceramide.[7][8][9]
Expected Results: An increase in NBD-ceramide formation in the presence of Threo-sphingosine (compared to the vehicle control) would indicate that it is being utilized as a substrate by ceramide synthases. This effect should be blocked by Fumonisin B1.
Protocol 2: In Vitro Sphingosine Kinase Activity Assay
This assay will assess whether Threo-sphingosine can be phosphorylated by sphingosine kinases.
Objective: To measure the formation of radiolabeled Threo-sphingosine-1-phosphate.
Materials:
-
Recombinant human SphK1 and SphK2
-
[γ-³²P]ATP
-
Threo-sphingosine
-
D-erythro-sphingosine (positive control)
-
Sphingosine kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 15 mM MgCl₂, 0.05% Triton X-100, 1 mM ATP)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
Procedure:
-
Set up the kinase reaction with reaction buffer, [γ-³²P]ATP, and either SphK1 or SphK2.
-
Add Threo-sphingosine, D-erythro-sphingosine, or vehicle control.
-
Incubate at 37°C.
-
Stop the reaction and extract the lipids.
-
Separate the lipids by TLC.
-
Visualize and quantify the radiolabeled sphingosine-1-phosphate product using a phosphorimager.[10][11]
Expected Results: The appearance of a radiolabeled spot corresponding to Threo-S1P would confirm that Threo-sphingosine is a substrate for the respective sphingosine kinase isoform.
Protocol 3: Cellular Sphingolipid Profiling by LC-MS/MS
This is the gold-standard method to definitively identify and quantify the metabolic products of Threo-sphingosine in your cells.
Objective: To measure changes in the cellular levels of L-threo-dihydroceramide and L-threo-dihydrosphingomyelin following treatment with Threo-sphingosine.
Materials:
-
Cultured cells
-
Threo-sphingosine
-
Internal standards for various sphingolipid classes
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
LC-MS/MS system
Procedure:
-
Treat cultured cells with Threo-sphingosine or vehicle control for the desired time.
-
Harvest the cells and perform lipid extraction using an appropriate method, such as a modified Bligh-Dyer extraction, including internal standards.[12][13][14][15][16]
-
Analyze the lipid extracts by LC-MS/MS.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify L-threo-dihydroceramide and L-threo-dihydrosphingomyelin based on their specific precursor and product ion pairs.
-
Normalize the results to the internal standards and total protein or cell number.
Expected Results: A significant increase in the levels of L-threo-dihydroceramide and L-threo-dihydrosphingomyelin in Threo-sphingosine-treated cells compared to controls would provide direct evidence of its metabolic conversion.
Part 4: Visualizing the Challenge: Signaling and Metabolic Pathways
To better understand the potential for off-target effects, it is helpful to visualize the interconnectedness of the sphingolipid metabolic and signaling pathways.
References
- 1. Metabolism of the unnatural anticancer lipid safingol, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the first sphingosine 1-phosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the First Sphingosine 1-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fluorescent assay for ceramide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoform-selective assays for sphingosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of Sphingosine 1-Phosphate, Ceramides, and Other Bioactive Sphingolipids by High-Performance Liquid Chromatography-Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
Technical Support Center: Control of Sphingosine Stereoisomeric Purity
Welcome to the Technical Support Center dedicated to the intricate challenge of controlling and verifying the stereoisomeric purity of sphingosines. In the fields of sphingolipid research and drug development, the precise stereochemistry of these bioactive lipids is not merely a matter of academic curiosity—it is a critical determinant of biological function and therapeutic efficacy. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the methodologies and troubleshooting strategies essential for ensuring the stereochemical integrity of your sphingosine samples.
This resource moves beyond simple protocols, delving into the causality behind experimental choices to empower you with a robust understanding of how to achieve and confirm stereoisomeric purity.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries researchers have when approaching the analysis of sphingosine stereoisomers.
Q1: Why is the stereoisomeric purity of sphingosines so critical in research and drug development?
A1: Sphingolipids, with sphingosine as their backbone, are integral to a vast array of cellular processes, including signaling, proliferation, and apoptosis.[1][2] The specific three-dimensional arrangement of atoms (stereochemistry) in a sphingosine molecule dictates its interaction with enzymes and receptors. For instance, the naturally occurring D-erythro-sphingosine and its metabolites, like sphingosine-1-phosphate (S1P), have distinct biological activities compared to their other stereoisomers (L-erythro, D-threo, L-threo).[3] In drug development, using a stereoisomerically impure compound can lead to reduced efficacy, unpredictable off-target effects, or even toxicity.[4][5] Therefore, controlling for stereoisomeric purity is paramount for reproducible research and the development of safe and effective therapeutics.[4]
Q2: What are the primary analytical techniques for assessing the stereoisomeric purity of sphingosines?
A2: The main techniques employed are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method. It involves using a chiral stationary phase (CSP) that differentially interacts with each stereoisomer, leading to their separation.[6][7][8]
-
Gas Chromatography (GC) after Derivatization: Sphingosines are not volatile enough for direct GC analysis. They must first be derivatized to increase their volatility.[9][10][11] Chiral GC columns can then be used to separate the derivatized stereoisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: While standard NMR cannot distinguish between enantiomers, derivatizing the sphingosine with a chiral agent (like Mosher's acid) creates diastereomers, which have distinct NMR spectra, allowing for quantification of enantiomeric purity.[8][12]
-
Vibrational Circular Dichroism (VCD): This technique can discriminate between all possible stereoisomers of sphingosine, sometimes after derivatization to create more rigid structures.[3]
Q3: What is a chiral stationary phase (CSP) and how does it work for sphingosine separation?
A3: A chiral stationary phase is a chromatographic packing material that is itself chiral. The separation of enantiomers is based on the principle that they form transient diastereomeric complexes with the CSP.[6][13] These complexes have different energies of interaction, causing one enantiomer to be retained longer on the column than the other, thus achieving separation.[7] For sphingosines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[13][14] The selection of the appropriate CSP and mobile phase is crucial for successful resolution.[6][7]
Q4: Do I always need to derivatize my sphingosine sample for analysis?
A4: Not always for HPLC, but it is mandatory for GC. For HPLC, derivatization can be used to improve detection sensitivity (e.g., by adding a fluorescent tag like naphthalene-2,3-dicarboxaldehyde) or to enhance chiral recognition on the stationary phase.[15][16] For GC, derivatization is essential to make the sphingosine volatile and thermally stable.[9][11] For NMR, a chiral derivatizing agent is necessary to convert enantiomers into distinguishable diastereomers.[8][12]
Troubleshooting Guides
Even with established protocols, challenges are common. This section provides solutions to specific problems you might encounter.
Issue 1: Poor or No Resolution of Stereoisomers on Chiral HPLC
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inappropriate Chiral Stationary Phase (CSP) | Solution: Screen a variety of CSPs. There is no universal CSP, and selection is often empirical. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are a good starting point for sphingolipids.[13][14] Rationale: The separation mechanism relies on specific steric and electronic interactions between the analyte and the CSP. A different CSP offers a different chiral environment, increasing the chances of forming diastereomeric complexes with significantly different stabilities. |
| Incorrect Mobile Phase Composition | Solution: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the polar modifier (e.g., ethanol, isopropanol) in the nonpolar solvent (e.g., hexane). For reversed-phase, alter the organic solvent (e.g., acetonitrile, methanol) to water/buffer ratio. Rationale: The mobile phase competes with the analyte for interaction sites on the CSP. Modifying its composition alters the strength of these interactions, which can significantly impact retention and selectivity between stereoisomers.[7] |
| Suboptimal Temperature or Flow Rate | Solution: Optimize the column temperature and mobile phase flow rate. Lowering the flow rate can increase the number of theoretical plates and improve resolution.[7] Temperature changes can alter the thermodynamics of the chiral recognition process. Rationale: Chromatographic separations are kinetic and thermodynamic processes. A lower flow rate allows more time for equilibrium between the mobile and stationary phases, often enhancing resolution. Temperature affects the energy of the diastereomeric complexes, potentially increasing the separation factor. |
| "Additive Memory Effect" | Solution: Dedicate a column specifically for a particular chiral separation or implement a rigorous column flushing protocol between different methods. Rationale: Acidic or basic modifiers in the mobile phase can be retained by the stationary phase and alter its selectivity in subsequent runs, an issue known as the "additive memory effect".[17] This is especially pertinent in isocratic separations where strongly adsorbed compounds may not be eluted.[17] |
Issue 2: Incomplete or Inconsistent Derivatization for GC or NMR Analysis
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Presence of Water or Other Protic Solvents | Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Rationale: Many derivatizing reagents, such as silylating agents (e.g., BSTFA) for GC, are highly sensitive to moisture.[11] Water will react with the reagent, reducing its availability to derivatize the sphingosine and leading to incomplete reactions. |
| Suboptimal Reaction Conditions (Time, Temperature) | Solution: Optimize the reaction time and temperature. Some derivatizations may require heating to proceed to completion.[11] Monitor the reaction progress over time using a pilot study. Rationale: Derivatization is a chemical reaction with its own kinetics. Factors like steric hindrance around the functional groups of sphingosine can slow the reaction, necessitating more forceful conditions to achieve complete conversion.[11] |
| Incorrect Stoichiometry of Reagents | Solution: Use a sufficient excess of the derivatizing reagent to drive the reaction to completion. Rationale: According to Le Chatelier's principle, increasing the concentration of a reactant (the derivatizing agent) will shift the equilibrium towards the products (the derivatized sphingosine). |
| Degradation of Derivatizing Agent | Solution: Use a fresh bottle of the derivatizing agent or verify the quality of the existing stock. Store reagents according to the manufacturer's instructions. Rationale: Derivatizing agents can degrade over time, especially if improperly stored, leading to a loss of reactivity and inconsistent results. |
Issue 3: Low Sensitivity or Poor Peak Shape in HPLC/GC
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low Analyte Concentration | Solution: Concentrate the sample or use a more sensitive detection method. For HPLC, consider pre-column derivatization with a fluorescent tag (e.g., NDA or OPA) to significantly enhance sensitivity.[15][16] Rationale: Fluorescent detectors are often orders of magnitude more sensitive than standard UV detectors, allowing for the detection of trace amounts of sphingosines.[16] |
| Poor Peak Shape (Tailing, Fronting) | Solution: For HPLC, ensure the mobile phase is well-buffered if the analyte is ionizable. Check for column contamination or degradation. For GC, ensure complete and uniform derivatization. Rationale: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase or by overloading the column. Incomplete derivatization can lead to multiple species for the same analyte, resulting in broad or split peaks. |
| Mass Spectrometry Signal Suppression | Solution: Optimize the sample preparation to remove interfering matrix components. Use a stable isotope-labeled internal standard for each class of sphingolipid to correct for matrix effects and variations in ionization efficiency.[18] Rationale: In ESI-MS, co-eluting compounds from the sample matrix can compete with the analyte for ionization, leading to signal suppression. Stable isotope-labeled standards behave almost identically to the analyte during extraction and ionization, providing a reliable way to quantify the analyte despite these effects.[18] |
Key Experimental Protocols & Workflows
This section provides step-by-step methodologies for the most critical experiments in assessing sphingosine stereoisomeric purity.
Protocol 1: Chiral HPLC-UV for Sphingosine Enantiomers
This protocol outlines a general approach. Specific parameters must be optimized for your particular sphingosine analog and HPLC system.
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® IA or Chiralcel® OD-H column.
-
-
Mobile Phase Preparation:
-
For normal-phase separation, prepare a mobile phase of hexane and a polar modifier like ethanol or isopropanol (e.g., 90:10 v/v).
-
Degas the mobile phase thoroughly before use.
-
-
Sample Preparation:
-
Dissolve the sphingosine sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC System Setup:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[7]
-
Set the column temperature (e.g., 25°C).
-
Set the UV detector to an appropriate wavelength for your analyte (e.g., 210 nm for underivatized sphingosine).
-
-
Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the sample.
-
Run the analysis isocratically.
-
Identify the peaks corresponding to the different stereoisomers based on their retention times (a racemic standard is required for initial identification).
-
-
Quantification:
-
Calculate the percentage of each stereoisomer based on the peak area from the chromatogram.
-
Workflow: Method Validation for a Chiral Purity Assay
A robust analytical method requires validation to ensure it is fit for its intended purpose.[19][20] This workflow is based on ICH guidelines.[4]
Caption: Workflow for validating a chiral analytical method.
Protocol 2: NMR Analysis using a Chiral Derivatizing Agent (CDA)
This method is used to determine enantiomeric excess (e.e.).
-
Sample Preparation:
-
In a dry NMR tube, dissolve an accurately weighed amount of the sphingosine sample (e.g., 1-2 mg) in an anhydrous deuterated solvent (e.g., CDCl₃).
-
Add a slight molar excess (e.g., 1.1 equivalents) of an enantiomerically pure CDA, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).[12]
-
Add a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl produced during the reaction.
-
-
Reaction:
-
Cap the NMR tube and mix gently. Allow the reaction to proceed to completion at room temperature. The reaction progress can be monitored by acquiring periodic ¹H NMR spectra.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.[12] ¹⁹F NMR is often preferred due to its wide chemical shift range and the absence of background signals.
-
-
Data Analysis:
-
Identify distinct signals in the spectrum corresponding to each diastereomer.
-
Integrate the corresponding peaks carefully.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer)] x 100
-
Diagram: Chiral Recognition on a Stationary Phase
This diagram illustrates the fundamental principle of chiral separation in HPLC.
Caption: The three-point interaction model for chiral recognition.
References
- 1. Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An assay system for measuring the acute production of sphingosine-1-phosphate in intact monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. aocs.org [aocs.org]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 8. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 9. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New derivatives for the analysis of sphingosine long-chain bases by gas-liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. New methods for determining the enantiomeric purity of erythro -sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Chiral clues to lipid identity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of sphingosine-1-phosphate by HPLC after napthalene-2,3-dicarboxaldehyde (NDA) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. caymanchem.com [caymanchem.com]
- 19. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Quantifying Endogenous Threo-sphingosine
Welcome to the technical support center for the analysis of endogenous sphingolipids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying threo-sphingosine. Here, we move beyond simple protocols to explain the fundamental challenges and provide field-tested solutions to empower you to generate accurate, reproducible data.
Introduction: The Analytical Challenge of a Subtle Stereoisomer
Threo-sphingosine is a diastereomer of the more biologically abundant erythro-sphingosine (commonly known simply as sphingosine). While often present at much lower concentrations, threo-sphingosine and its metabolites are not mere biological curiosities. They possess distinct biological activities and their accurate quantification is critical for understanding their role in cellular signaling, pathology, and as potential pharmacodynamic biomarkers.
However, quantifying endogenous threo-sphingosine is fraught with technical difficulties that can easily lead to inaccurate results if not properly addressed. The primary obstacles are its low endogenous abundance and the presence of its structurally similar and far more concentrated diastereomer, erythro-sphingosine. This guide provides a structured approach to overcoming these challenges.
Core Challenges in Threo-sphingosine Quantification
Understanding the "why" behind the difficulties is the first step toward a robust analytical method. Three core issues dominate the landscape of threo-sphingosine analysis.
-
The Isomeric Interference Problem: Threo- and erythro-sphingosine have the same mass and produce nearly identical fragments in a mass spectrometer. Without effective chromatographic separation, the signal from the abundant erythro-isomer will overwhelm the threo-isomer, making accurate quantification impossible.
-
The Low Abundance Problem: Endogenous threo-sphingosine levels are often at or near the low picomole to nanomole range, demanding methods with exceptional sensitivity.[1] This requires not only a sensitive mass spectrometer but also highly efficient sample extraction and enrichment procedures to minimize analyte loss.
-
The Matrix Effect Problem: Biological samples like plasma, serum, or tissue homogenates are complex mixtures of lipids, proteins, and salts.[2][3][4] These co-extracted matrix components can interfere with the ionization of threo-sphingosine in the mass spectrometer source, leading to signal suppression or enhancement and, consequently, inaccurate quantification.[2]
Frequently Asked Questions (FAQs)
This section directly addresses the most common questions and issues encountered during method development and execution.
Q1: My LC-MS/MS method can't separate threo-sphingosine from erythro-sphingosine. What am I doing wrong?
Answer: This is the most common and critical challenge. The subtle stereochemical difference between these isomers requires specific chromatographic conditions. Standard C18 reversed-phase columns often fail to provide adequate resolution.
Root Cause Analysis:
-
Column Chemistry: The stationary phase of your LC column is not selective enough for diastereomers. While excellent for separating lipids based on acyl chain length and saturation, standard C18 phases often lack the specific interactions needed to resolve sphingoid base stereoisomers.[5]
-
Mobile Phase Composition: The mobile phase may not be optimized to exploit the small differences in polarity and shape between the two isomers.
Solutions & Recommendations:
-
Utilize a Phenyl-Hexyl or PFP Column: Columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl, Pentafluorophenyl) can offer improved separation through π-π interactions with the analytes. These interactions are more sensitive to the three-dimensional structure of the molecules than simple hydrophobic interactions.
-
Optimize Mobile Phase Modifiers: The choice and concentration of acid modifiers (e.g., formic acid, acetic acid) can significantly impact peak shape and resolution. Experiment with different modifiers and concentrations (typically 0.1-0.2%) to find the optimal conditions.
-
Consider HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that separates compounds based on polarity. It can sometimes provide better resolution for polar analytes like sphingoid bases compared to reversed-phase chromatography.[6]
See Troubleshooting Guide 1 for a detailed protocol on chromatographic separation.
Q2: How can I improve the sensitivity of my assay to detect low endogenous levels of threo-sphingosine?
Answer: Improving sensitivity is a multi-step process involving sample preparation, chromatography, and mass spectrometer settings.
Root Cause Analysis:
-
Inefficient Extraction: Your extraction method may not be effectively isolating sphingolipids from the bulk matrix, or you may be losing your analyte during phase transfers or drying steps.
-
Significant Matrix Effects: Co-eluting phospholipids or other lipids are suppressing the ionization of your target analyte.[2]
-
Suboptimal MS Parameters: The mass spectrometer settings (e.g., collision energy, declustering potential) are not optimized for the specific fragmentation of threo-sphingosine.
Solutions & Recommendations:
-
Optimize Lipid Extraction: A single-phase butanol extraction method has shown good recoveries for a wide range of sphingolipids, including sphingoid bases.[2] Alternatively, a two-phase liquid-liquid extraction (LLE) using methyl-tert-butyl ether (MTBE) is also common. Validate your recovery to ensure efficiency.
-
Implement Solid-Phase Extraction (SPE): Use an SPE clean-up step after the initial liquid extraction to remove interfering compounds like glycerophospholipids. Aminopropyl or mixed-mode cation exchange cartridges are effective for this purpose.[7][8]
-
Use a Proper Internal Standard: An ideal internal standard is a stable isotope-labeled version of your analyte (e.g., d-threo-sphingosine). If unavailable, a close structural analog with a different chain length (e.g., d17:1 threo-sphingosine) is the next best choice.[1][9] The internal standard must be added at the very beginning of the sample preparation process to correct for analyte loss at every step.[1]
-
Tune MS Parameters: Systematically optimize all relevant MS parameters using a pure standard of threo-sphingosine to maximize the signal for your chosen precursor-product ion transition (MRM).
See Troubleshooting Guide 2 for a detailed protocol on sample enrichment.
Q3: What is the best internal standard for quantifying threo-sphingosine?
Answer: The gold standard is a stable isotope-labeled (SIL) internal standard of threo-sphingosine itself (e.g., containing deuterium or carbon-13).
Expert Rationale: A SIL internal standard is chemically and physically almost identical to the endogenous analyte.[1] This means it will:
-
Behave identically during extraction and chromatography.
-
Experience the same degree of ionization enhancement or suppression in the MS source.
-
Fragment in the same way under identical collision energies.
This ensures the most accurate correction for experimental variability.[1][10] Using a different class of lipid or even erythro-sphingosine as an internal standard can introduce significant quantification errors due to differences in extraction efficiency and ionization response. If a SIL-threo-sphingosine is not available, the next best option is a chain-length modified version (e.g., C17-threo-sphingosine), which is not naturally present in the sample.[11]
Troubleshooting Guides & Detailed Protocols
Guide 1: Achieving Baseline Chromatographic Separation of Sphingosine Diastereomers
This guide provides a starting point for developing an LC method capable of resolving threo- and erythro-sphingosine.
Objective: To achieve a chromatographic resolution (Rs) of >1.5 between threo-sphingosine and erythro-sphingosine peaks.
Recommended Setup:
-
LC System: UPLC/UHPLC system for high resolution.
-
Column: Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.2% Formic Acid.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.2% Formic Acid.
-
Column Temperature: 45 °C.
-
Flow Rate: 0.4 mL/min.
Step-by-Step Protocol:
-
System Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject 5 µL of your prepared standard mixture or sample extract.
-
Gradient Elution:
-
Initial Conditions: Hold at 5% B for 0.5 minutes.
-
Gradient 1: Linearly increase to 60% B over 3.5 minutes.
-
Gradient 2: Linearly increase to 100% B over 2.0 minutes.
-
Wash: Hold at 100% B for 1.5 minutes to wash the column.
-
Re-equilibration: Return to 5% B over 0.1 minutes and hold for 2.4 minutes before the next injection.
-
Total Run Time: 10 minutes.
-
-
Verification: Inject a standard containing both threo- and erythro-sphingosine to confirm their retention times and calculate the resolution. Erythro-sphingosine will typically elute slightly earlier than threo-sphingosine under these conditions.
Causality: The phenyl-hexyl phase provides π-π interactions that are highly sensitive to the spatial arrangement of the hydroxyl and amine groups on the sphingoid backbone, allowing for the separation of the diastereomers. The slow, shallow gradient is crucial for maximizing this separation.
Guide 2: Solid-Phase Extraction (SPE) Protocol for Sphingolipid Enrichment
This protocol describes the use of an aminopropyl (NH2) SPE cartridge to remove interfering phospholipids prior to LC-MS/MS analysis.[7][8]
Objective: To enrich sphingoid bases while removing the bulk of glycerophospholipids from a lipid extract.
Materials:
-
Aminopropyl (NH2) SPE cartridges (e.g., 100 mg, 1 mL).
-
SPE vacuum manifold.
-
Lipid extract (dried down and reconstituted in Chloroform).
-
Solvents: Chloroform, Acetone, Methanol.
Step-by-Step Protocol:
-
Cartridge Conditioning:
-
Pass 2 mL of Methanol through the cartridge.
-
Pass 2 mL of Chloroform through the cartridge. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Reconstitute your dried lipid extract in 500 µL of Chloroform.
-
Load the sample onto the conditioned cartridge. Allow it to flow through slowly by gravity or with minimal vacuum.
-
-
Wash Step (Elution of Neutral Lipids):
-
Add 2 mL of Chloroform to the cartridge.
-
Collect this fraction if you are interested in neutral lipids (e.g., cholesterol, triglycerides), otherwise discard. This step removes less polar lipids that could interfere.
-
-
Elution of Sphingoid Bases:
-
Place a clean collection tube under the cartridge.
-
Add 2 mL of Acetone/Methanol (9:1, v/v). This solvent mixture is strong enough to displace the sphingoid bases from the aminopropyl phase but weak enough to leave most phospholipids behind.
-
-
Elution of Phospholipids (Optional):
-
Add 2 mL of Methanol to elute the remaining strongly-bound phospholipids. This fraction can be discarded.
-
-
Sample Finalization:
-
Evaporate the collected fraction from Step 4 to dryness under a stream of nitrogen.
-
Reconstitute the sample in your initial LC mobile phase (e.g., 100 µL) for injection.
-
Causality: The aminopropyl stationary phase acts as a weak anion exchanger and a polar normal phase. It retains acidic phospholipids more strongly than the basic sphingoid bases. The carefully chosen elution solvents selectively remove compound classes based on their polarity and charge, resulting in a cleaner, enriched sample.[7][8]
Visualization of Key Concepts
To further clarify the challenges and workflows, the following diagrams illustrate the core concepts.
The Isomeric Challenge
note [label=<
Key Difference:
The spatial orientation (stereochemistry) of the
hydroxyl (-OH) group at carbon 3 is the only
difference. This subtle change makes
chromatographic separation challenging.
, shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [style=invis]; erythro -> note [minlen=2]; threo -> note [minlen=2]; } dot Caption: Structural comparison of Erythro- vs. Threo-sphingosine.
Recommended Analytical Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 10. The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2003048784A2 - Internal standards for sphingolipids for use in mass spectrometry - Google Patents [patents.google.com]
Technical Support Center: Optimizing Incubation Times for L-threo-sphingosine Treatment
Last Updated: January 4, 2026
Introduction: The Critical Role of Incubation Time
L-threo-sphingosine is a potent bioactive sphingolipid analog used to investigate a variety of cellular processes. A stereoisomer of the naturally occurring D-erythro-sphingosine, the L-threo variant is a valuable tool primarily known for its role as a Protein Kinase C (PKC) inhibitor.[1][2][3] Its impact on cellular fate is profound, often leading to the induction of apoptosis (programmed cell death) by influencing the delicate balance of the sphingolipid signaling pathway.[4][5]
The success of any experiment involving L-threo-sphingosine hinges on the precise optimization of treatment conditions, with incubation time being a paramount variable. An insufficient incubation period may yield no discernible effect, while an excessive duration can lead to widespread, non-specific cytotoxicity, obscuring the intended mechanistic observations. The cellular response is not static; it is a dynamic process that unfolds over time.[4] This guide provides researchers with the foundational knowledge, step-by-step protocols, and troubleshooting advice necessary to empirically determine the optimal incubation time for their specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L-threo-sphingosine?
A1: L-threo-sphingosine's best-characterized mechanism is the inhibition of Protein Kinase C (PKC).[1][2] Unlike its D-erythro counterpart, it does not appear to inhibit serine palmitoyltransferase (SPT), the rate-limiting enzyme in ceramide biosynthesis, making it a more specific tool for studying PKC-dependent pathways.[2] By inhibiting PKC, L-threo-sphingosine disrupts downstream signaling cascades that regulate cell growth, differentiation, and survival, often tipping the balance towards apoptosis.[4][5]
Q2: How does L-threo-sphingosine induce apoptosis?
A2: The induction of apoptosis is a complex process. While PKC inhibition is a major factor, sphingolipid metabolites themselves are key regulators of cell fate.[5] Sphingosine and its precursor, ceramide, are generally considered pro-apoptotic, whereas sphingosine-1-phosphate (S1P), generated by sphingosine kinases (SphK), is pro-survival.[5][6] By introducing an agent like L-threo-sphingosine, researchers can shift this "sphingolipid rheostat" towards cell death. This process can involve the activation of caspase-3-like proteases, which are key executioners of the apoptotic program.[7]
Q3: What is a good starting concentration and incubation time range to begin my optimization?
A3: This is highly dependent on the cell type and the endpoint being measured. Based on a review of established literature, a logical starting point can be summarized as follows. However, these are merely suggestions; empirical validation is essential.
| Cell Type Category | Suggested Starting Concentration | Suggested Time-Course Range | Key Considerations |
| Adherent Cancer Lines (e.g., Hep3B, Glioblastoma) | 5 - 20 µM | 4, 8, 12, 24, 48 hours | Cancer cells can have highly variable sensitivities due to altered signaling pathways.[8] |
| Suspension Leukemia Lines (e.g., Jurkat, U937) | 1 - 10 µM | 2, 4, 6, 12, 24 hours | Suspension cells often respond more rapidly to soluble compounds.[6] |
| Primary Neuronal Cells | 0.5 - 5 µM | 1, 2, 4, 8, 12 hours | Primary cells are often more sensitive and may have a narrower optimal window.[2] |
| Vascular Smooth Muscle Cells | 5 - 15 µM | 6, 12, 24, 48 hours | Response can be linked to effects on cell growth and proliferation.[9] |
Q4: How should I prepare and store my L-threo-sphingosine stock solution?
A4: L-threo-sphingosine is typically a crystalline solid.[2] It is recommended to prepare a stock solution in a solvent like ethanol.[2] For use, it is best to prepare fresh working solutions on the day of the experiment. If storage is necessary, aliquoted stock solutions can be stored at -20°C for up to one month. Before use, ensure the solution is brought to room temperature and that no precipitate is visible.[1]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter and provides a logical framework for resolving them.
Issue 1: I am not observing any significant effect or apoptosis in my cells.
-
Possible Cause: The incubation time is too short for the biological cascade to complete.
-
Solution: The primary troubleshooting step is to extend your time course. Apoptosis is a multi-stage process involving signaling, execution, and morphological changes. Re-run the experiment with later time points (e.g., 24, 48, 72 hours).
-
-
Possible Cause: The concentration of L-threo-sphingosine is too low.
-
Solution: Perform a dose-response experiment at a fixed, intermediate time point (e.g., 24 hours) to determine the effective concentration range for your specific cell line.
-
-
Possible Cause: Your cell line is resistant or expresses low levels of the target (PKC isoforms).
-
Solution: Confirm the expression of PKC isoforms in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to sphingosine-induced apoptosis.
-
-
Possible Cause: The compound has degraded or was improperly prepared.
-
Solution: Prepare a fresh stock solution of L-threo-sphingosine. Ensure complete solubilization before diluting to the final working concentration.
-
Issue 2: The treatment caused massive, rapid cell death, even at early time points.
-
Possible Cause: The incubation time is too long.
-
Solution: Your optimal window is likely at an earlier stage. Design a new time-course experiment focusing on much shorter durations (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to capture the onset of the specific signaling events you wish to study, rather than widespread death.
-
-
Possible Cause: The concentration is too high, leading to off-target effects or necrosis instead of apoptosis.
-
Solution: Reduce the concentration significantly (e.g., by 5- to 10-fold) and repeat the time-course experiment. High concentrations can cause cellular stress responses that are not representative of the intended mechanism of action.[4]
-
-
Possible Cause: Contamination of the cell culture or reagents.
-
Solution: Ensure all reagents and cell cultures are sterile. Test the vehicle control (e.g., ethanol) alone at the highest concentration used to ensure it is not causing cytotoxicity.
-
Issue 3: I see high variability between my experimental replicates.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Cell density critically affects the cellular response to stimuli.[10] Ensure you are seeding cells with high precision and that they are in the logarithmic growth phase at the start of the experiment. Avoid using cells that are over-confluent.
-
-
Possible Cause: Edge effects in the culture plate.
-
Solution: Evaporation can be higher in the outer wells of a multi-well plate, concentrating the compound. Avoid using the outermost wells for critical experiments or ensure proper humidification in the incubator.
-
-
Possible Cause: Incomplete mixing of L-threo-sphingosine in the media.
-
Solution: After adding the compound to the culture medium, gently swirl the plate or pipette mix to ensure a homogenous concentration before placing it in the incubator.
-
Core Experimental Protocol: Determining Optimal Incubation Time
This protocol provides a robust framework for conducting a time-course experiment to identify the ideal L-threo-sphingosine treatment duration for your specific research question.
Objective: To determine the time point at which L-threo-sphingosine treatment elicits the desired biological response (e.g., maximal PKC inhibition, onset of apoptosis) without causing excessive, non-specific cytotoxicity.
Materials:
-
Healthy, log-phase cell culture of your chosen cell line.
-
L-threo-sphingosine (e.g., Cayman Chemical, Hello Bio).[1][2]
-
Appropriate solvent (e.g., Ethanol).
-
Complete cell culture medium.
-
Multi-well plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis).
-
Reagents for your chosen endpoint assay (e.g., Caspase-3/7 activity assay, Annexin V/PI staining kit, CellTiter-Glo® for viability, antibodies for Western blotting).
Step-by-Step Methodology:
-
Cell Seeding:
-
Accurately count your cells and calculate the required volume to seed them at a consistent density across all wells of your multi-well plates. A typical starting density is 5,000-10,000 cells/well for a 96-well plate, but this should be optimized for your cell line's growth rate.[11]
-
Allow cells to adhere and recover for 18-24 hours in a CO2 incubator at 37°C.
-
-
Preparation of Treatment Media:
-
On the day of the experiment, thaw your L-threo-sphingosine stock and bring it to room temperature.
-
Prepare a working solution at 2X the final desired concentration in pre-warmed complete culture medium. For example, to achieve a final concentration of 10 µM, prepare a 20 µM working solution.
-
Also prepare a "Vehicle Control" medium containing the same concentration of solvent (e.g., ethanol) as the treatment group.
-
-
Treatment Administration:
-
Carefully remove half of the media from each well.
-
Add an equal volume of the 2X L-threo-sphingosine working solution (or 2X vehicle control) to the appropriate wells. This method minimizes pH shock and physical stress on the cells.
-
Gently mix the plate and return it to the incubator. This marks Time = 0.
-
-
Incubation and Endpoint Analysis:
-
At each designated time point in your series (e.g., 2, 4, 8, 12, 24, 48 hours), remove a set of plates/wells from the incubator.
-
Perform your chosen endpoint assay according to the manufacturer's instructions.
-
For Apoptosis Onset: Use an early marker like a Caspase-3/7 activity assay.
-
For Cell Viability: Use a metabolic assay like MTT or CellTiter-Glo®.
-
For Protein Analysis: Lyse the cells and prepare samples for Western blotting to check for cleavage of PARP (an apoptosis marker) or phosphorylation status of PKC substrates.
-
-
-
Data Analysis:
-
Normalize the data from the treated groups to the vehicle control group at each corresponding time point.
-
Plot the results with time on the x-axis and your measured response (e.g., % viability, relative caspase activity) on the y-axis.
-
The "optimal" incubation time is the duration that produces a significant and measurable effect relevant to your hypothesis before a complete collapse in cell viability.
-
Visualizations: Workflows and Pathways
Diagrams provide a clear visual reference for complex processes, ensuring protocol adherence and a deeper understanding of the underlying biology.
Caption: Experimental workflow for optimizing L-threo-sphingosine incubation time.
Caption: L-threo-sphingosine inhibits PKC, thereby promoting apoptosis.
References
- 1. L-threo-Sphingosine C-18 | PKC inhibitor | Hello Bio [hellobio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Stereoselective synthesis of L-threo-sphingosine, L-threo-sphinganine, D-threo-sphingosine, and D-threo-sphinganine via oxazoline formation and olefin cross-metathesis; potent protein kinase C inhibitor analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingolipid metabolism and cell growth regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of caspase-3-like proteases in apoptosis induced by sphingosine and other long-chain bases in Hep3B hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TARGETING SPHINGOSINE KINASE 1 INHIBITS AKT SIGNALING, INDUCES APOPTOSIS, AND SUPPRESSES GROWTH OF HUMAN GLIOBLASTOMA CELLS AND XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine reverses growth inhibition caused by activation of protein kinase C in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing stem cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Culture Conditions to Improve Follicle-Stimulating Hormone Production by CHO-DG44 Cells in Serum-Free Medium - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of L-threo vs. D-erythro-sphingosine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Stereochemistry as a Determinant of Biological Function
Sphingosine, a long-chain amino alcohol, forms the backbone of sphingolipids, a critical class of lipids involved in cellular structure and signal transduction.[1] The stereochemistry of sphingosine, specifically at the C2 (amino) and C3 (hydroxyl) positions, gives rise to distinct isomers with profoundly different biological activities. In mammals, D-erythro-sphingosine is the naturally occurring and most biologically prominent isomer, serving as a key intermediate in the de novo synthesis of essential sphingolipids like ceramide and sphingosine-1-phosphate (S1P).[2][3][4][5] In contrast, the L-threo isomer is a non-natural stereoisomer that has garnered significant attention as a pharmacological agent due to its distinct interactions with key cellular enzymes.[6][7]
This guide provides an in-depth, objective comparison of the biological activities of L-threo-sphingosine and its endogenous counterpart, D-erythro-sphingosine. We will explore their differential effects on key signaling enzymes, their divergent roles in cellular processes such as apoptosis and proliferation, their distinct metabolic fates, and the experimental methodologies used to elucidate these differences.
Comparative Analysis of Key Biological Activities
The stereochemical difference between L-threo and D-erythro-sphingosine dictates their interaction with cellular machinery, leading to distinct and sometimes opposing biological outcomes.
| Biological Target / Process | L-threo-sphingosine (Safingol*) | D-erythro-sphingosine | Key Distinction |
| Protein Kinase C (PKC) Inhibition | Potent inhibitor.[8][9][10] | Potent inhibitor.[11][12][13][14][15] | Both isomers are potent PKC inhibitors with roughly equal potency .[3][11] Inhibition is not stereospecific. |
| Sphingosine Kinase 1 (SphK1) Interaction | Competitive Inhibitor (Ki ≈ 3-6 µM for Safingol).[5][16][17] | Natural Substrate .[5][9] | Opposing roles : L-threo isomer blocks S1P production, while the D-erythro isomer is the substrate for it. |
| Apoptosis Induction | Induces apoptosis and/or autophagy, primarily via PKC and SphK1 inhibition.[9][18] | Potent inducer of apoptosis.[19] | D-erythro-sphingosine is a stronger inducer of apoptosis than the L-threo isomer.[19] |
| Cell Proliferation | Inhibitory. | Stimulates DNA synthesis in some cell types (e.g., Swiss 3T3 fibroblasts).[16] | Opposing effects : L-threo inhibits proliferation while D-erythro can be mitogenic. |
| Intracellular Calcium (Ca2+) Mobilization | Does not induce Ca2+ release.[16] | Induces release of Ca2+ from intracellular stores.[8][16][20][21] | D-erythro isomer specifically triggers Ca2+ signaling, a key difference in their mechanism of action. |
| Metabolic Fate | Poorly catabolized. Metabolized via N-acylation to L-threo-dihydroceramide and subsequently to L-threo-dihydrosphingomyelin. Not a substrate for desaturation.[6][22][23] | Readily phosphorylated by SphK1 to S1P or acylated to form D-erythro-ceramides, entering the main sphingolipid metabolic pathways.[2][3] | L-threo isomer resists degradation and shunts into a limited metabolic side-pathway, while the D-erythro isomer is a central metabolic hub. |
Note: Much of the research on the L-threo isomer has been conducted using its saturated form, L-threo-dihydrosphingosine (sphinganine), also known as Safingol. For the purposes of this guide, the activities of L-threo-sphingosine and Safingol are considered functionally analogous, particularly in their roles as PKC and SphK1 inhibitors.
Mechanistic Deep Dive: Divergent Signaling Pathways
The distinct biological outcomes elicited by L-threo and D-erythro-sphingosine can be traced back to their differential engagement of key cellular signaling pathways.
D-erythro-sphingosine: A Natural Modulator of Calcium and Metabolism
As the endogenous isomer, D-erythro-sphingosine is integrated into the canonical sphingolipid metabolic pathway. Its primary signaling functions are mediated either directly, through PKC inhibition, or indirectly, through its metabolic products, ceramide and S1P. A key, stereospecific action of D-erythro-sphingosine is the mobilization of calcium from intracellular stores, a critical event for initiating numerous downstream signaling cascades.[16] This effect appears to correlate with its ability to stimulate DNA synthesis and proliferation in certain contexts.[16]
While it is a potent PKC inhibitor, its role as the direct substrate for sphingosine kinases (SphK1 and SphK2) is arguably its most critical function.[9][24] This positions D-erythro-sphingosine at a crucial metabolic checkpoint—the "sphingolipid rheostat"—where the balance between pro-apoptotic ceramide/sphingosine and pro-survival S1P determines the cell's fate.[17][25]
L-threo-sphingosine: A Pharmacological Disruptor of Pro-Survival Kinases
L-threo-sphingosine (and its analog Safingol) acts as a pharmacological agent by targeting multiple pro-survival kinases. Like its D-erythro counterpart, it inhibits PKC.[9] However, its most significant departure in mechanism is its role as a competitive inhibitor of SphK1.[16][17] By blocking SphK1, it prevents the conversion of endogenous sphingosine to the pro-survival molecule S1P, thereby shifting the sphingolipid rheostat towards apoptosis.
Furthermore, studies with Safingol have revealed that it also inhibits other critical pro-survival pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[9][26] This multi-targeted inhibition of key growth and survival signals culminates in potent anti-proliferative and pro-death (apoptotic or autophagic) cellular responses. Crucially, the L-threo isomer does not induce calcium mobilization, distinguishing its signaling mechanism from that of the D-erythro isomer.[16]
Experimental Protocols for Comparative Analysis
To empirically validate the differential activities of L-threo and D-erythro-sphingosine, specific and robust experimental assays are required. The following section outlines the methodologies for key comparative experiments.
Protocol 1: In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol describes a radiometric filter binding assay to measure the inhibition of PKC activity by sphingosine isomers. The principle is to quantify the incorporation of radioactive phosphate (³²P) from [γ-³²P]ATP into a specific PKC substrate peptide.
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following: 10 µL of substrate cocktail (containing a specific PKC substrate peptide), 10 µL of inhibitor cocktail (or assay buffer for control), 10 µL of lipid activator solution (containing phosphatidylserine and diacylglycerol), and 10 µL of purified PKC enzyme preparation.[4] Add 10 µL of the test compound (L-threo or D-erythro-sphingosine at various concentrations) or vehicle control.
-
Initiate Kinase Reaction: Start the reaction by adding 10 µL of a Mg²⁺/[γ-³²P]ATP cocktail. Gently vortex the tube.[4]
-
Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.[4][21]
-
Stop and Spot: Terminate the reaction by spotting a 25 µL aliquot onto the center of a labeled P81 phosphocellulose filter paper.[4]
-
Washing: Immediately immerse the filter papers in a beaker of 0.75% phosphoric acid. Wash thoroughly with multiple changes of the acid solution to remove unincorporated [γ-³²P]ATP. Perform a final rinse with acetone to aid drying.[4][27]
-
Quantification: Transfer the dried filter papers to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each sphingosine concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration.[28]
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in appropriate culture vessels. Treat cells with various concentrations of L-threo-sphingosine, D-erythro-sphingosine, a vehicle control, and a positive control for apoptosis (e.g., staurosporine) for a predetermined time (e.g., 6-24 hours).[2][18]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin. Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.[2]
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove any residual media.[2][22]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[22]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC) and 2 µL of a PI working solution (e.g., 50 µg/mL). Gently mix.[2][18][22]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2][18][22]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.[18][22]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
The comparative analysis of L-threo and D-erythro-sphingosine provides a compelling example of stereochemistry-driven biological activity. While both isomers potently inhibit Protein Kinase C, their divergent interactions with Sphingosine Kinase 1 and distinct effects on intracellular calcium signaling lead to fundamentally different cellular outcomes.
D-erythro-sphingosine , as the endogenous isomer, functions as a central hub in sphingolipid metabolism and signaling, with its effects being finely tuned by subsequent enzymatic conversions. Its ability to mobilize calcium represents a unique, stereospecific signaling function.
L-threo-sphingosine , particularly its saturated analog Safingol, acts as a multi-targeted pharmacological agent. Its capacity to simultaneously inhibit PKC, SphK1, and the PI3K/Akt pathway, coupled with its resistance to metabolic degradation, makes it a potent anti-proliferative and pro-death agent. This profile has justified its investigation as an anti-cancer therapeutic, where it can disrupt the pro-survival signaling on which many cancer cells depend.[4][9][18][29]
For researchers in drug development, the L-threo backbone represents a promising scaffold for designing novel kinase inhibitors. Understanding the precise structural requirements for inhibiting SphK1 versus PKC could lead to the development of more selective and potent therapeutics. Further research should focus on a broader profiling of the kinase inhibitory spectrum of these isomers and a deeper investigation into the downstream consequences of their distinct metabolic fates.
References
- 1. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Intracellular sphingosine releases calcium from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SPHINGOSINE KINASE TYPE 1 INHIBITION REVEALS RAPID TURNOVER OF CIRCULATING SPHINGOSINE 1-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdspdb.unc.edu [pdspdb.unc.edu]
- 11. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. D-erythro-Sphingosine | PKC inhibitor | Hello Bio [hellobio.com]
- 15. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 16. Stereospecificity of sphingosine-induced intracellular calcium mobilization and cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Attenuating PI3K/Akt- mTOR pathway reduces dihydrosphingosine 1 phosphate mediated collagen synthesis and hypertrophy in primary cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kumc.edu [kumc.edu]
- 20. Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]
- 21. Peer review in Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 23. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 24. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 27. researchgate.net [researchgate.net]
- 28. promegaconnections.com [promegaconnections.com]
- 29. Calcium mobilization via sphingosine kinase in signalling by the Fc epsilon RI antigen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Inhibitory Effect of L-threo-sphingosine on Protein Kinase C
For researchers, scientists, and drug development professionals, the rigorous validation of a kinase inhibitor's activity is paramount to ensuring data integrity and guiding successful research outcomes. This guide provides an in-depth, objective comparison of L-threo-sphingosine's inhibitory effect on Protein Kinase C (PKC) with other commonly used inhibitors. We will delve into the mechanistic underpinnings of its action, provide detailed experimental protocols for its validation, and present a comparative analysis against established alternatives, supported by experimental data. Our focus is on empowering you with the knowledge to design self-validating experiments and make informed decisions in your research.
The Critical Role of Protein Kinase C and the Quest for Specific Inhibition
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central players in a multitude of cellular signaling pathways, governing processes such as cell proliferation, differentiation, apoptosis, and inflammation.[1][2] Given their widespread involvement in cellular regulation, dysregulation of PKC activity has been implicated in numerous diseases, including cancer, cardiovascular disorders, and neurological conditions.[3][4] This has made PKC a compelling target for therapeutic intervention.
The PKC family is diverse, comprising multiple isoforms categorized into three main groups: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs), each with distinct activation mechanisms and substrate specificities.[1][4] This complexity underscores the critical need for well-characterized and specific inhibitors to dissect the roles of individual PKC isoforms and to develop targeted therapies.
L-threo-sphingosine, a naturally occurring sphingolipid, has emerged as a noteworthy inhibitor of PKC.[5][6] Understanding its precise mechanism of action and validating its inhibitory effects are crucial steps for its effective use as a research tool.
Unraveling the Mechanism: How L-threo-sphingosine Inhibits PKC
Unlike many conventional kinase inhibitors that are ATP-competitive, L-threo-sphingosine employs a distinct mechanism of action.[5][7] Evidence suggests that its inhibitory effect is not due to direct competition with ATP at the kinase domain's active site. Instead, the positively charged nature of sphingosine appears to play a crucial role.[7] It is proposed that L-threo-sphingosine interacts with and neutralizes the negatively charged phospholipids, such as phosphatidylserine (PS), which are essential cofactors for the activation of conventional and novel PKC isoforms.[5][7] This charge neutralization prevents the proper association of PKC and its substrates with the lipid membrane, thereby inhibiting kinase activity.[7] This unique mechanism makes L-threo-sphingosine an interesting tool for studying PKC regulation beyond the ATP-binding pocket.
However, it is imperative to acknowledge potential off-target effects. Sphingosine is a key metabolite in sphingolipid metabolism and can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a potent signaling molecule.[1][8][9] Therefore, when using L-threo-sphingosine, it is essential to consider its potential influence on the broader sphingolipid signaling network.
A Comparative Analysis of PKC Inhibitors
To provide a comprehensive perspective, let's compare L-threo-sphingosine with other widely used PKC inhibitors. The choice of inhibitor should be guided by the specific experimental context, including the desired isoform selectivity and the nature of the study (in vitro vs. cellular).
| Inhibitor | Type | Mechanism of Action | Key Advantages | Key Disadvantages |
| L-threo-sphingosine | Lipid-based | Prevents substrate-lipid association through charge neutralization[7] | Unique, non-ATP competitive mechanism | Potential off-target effects on sphingolipid metabolism[1][8][9]; lower potency compared to others |
| Staurosporine | Broad-spectrum | ATP-competitive[3][10] | Potent, pan-PKC inhibitor | Poor selectivity, inhibits a wide range of other kinases[3][10] |
| Go 6983 | Broad-spectrum | ATP-competitive[11] | Potent inhibitor of conventional and novel PKCs[11] | Less effective against atypical PKCs; some off-target effects reported[12] |
| Bisindolylmaleimide I (GF 109203X) | Broad-spectrum | ATP-competitive[12] | Potent inhibitor of conventional and novel PKCs[12] | Moderate promiscuity, inhibiting other kinases at higher concentrations[12] |
Table 1: Comparative Overview of PKC Inhibitors. This table summarizes the key characteristics of L-threo-sphingosine and common alternative PKC inhibitors, providing a basis for selecting the most appropriate tool for a given research question.
Validating PKC Inhibition: A Step-by-Step Experimental Workflow
A rigorous validation process is essential to confirm the inhibitory effect of L-threo-sphingosine on PKC activity. This involves a multi-pronged approach, combining in vitro biochemical assays with cell-based functional assays.
Experimental Workflow for Validating PKC Inhibition
Figure 1: Experimental Workflow for Validating a PKC Inhibitor. A sequential approach combining in vitro and cellular assays is crucial for robust validation.
Protocol 1: In Vitro Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of L-threo-sphingosine against a specific PKC isoform.
Principle: This protocol describes a generic, non-radioactive, luminescence-based kinase assay that measures the amount of ADP produced, which is then converted to a light signal. A decrease in signal indicates inhibition of kinase activity.
Materials:
-
Purified recombinant human PKC isoform (e.g., PKCα, PKCβ, PKCγ)
-
PKC substrate peptide
-
L-threo-sphingosine
-
Phorbol 12-myristate 13-acetate (PMA) and Phosphatidylserine (PS) (for activation of conventional/novel PKCs)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of L-threo-sphingosine in the appropriate solvent (e.g., DMSO) and then dilute in kinase assay buffer.
-
Prepare a solution of the PKC enzyme in kinase assay buffer.
-
Prepare a solution of the substrate peptide and ATP in kinase assay buffer.
-
For conventional and novel PKCs, prepare an activation mix containing PMA and PS in the kinase assay buffer.
-
-
Set up the Kinase Reaction:
-
To each well of the microplate, add the L-threo-sphingosine dilutions. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.
-
Add the PKC enzyme to all wells except the "no enzyme" control.
-
If required, add the PMA/PS activation mix.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the background luminescence (from the "no enzyme" control).
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the L-threo-sphingosine concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cellular Assay for PKC Inhibition using Western Blot
Objective: To confirm that L-threo-sphingosine can inhibit PKC activity within a cellular context by measuring the phosphorylation of a known downstream substrate.
Principle: This protocol utilizes Western blotting to detect the phosphorylation status of a specific PKC substrate in cells treated with L-threo-sphingosine and stimulated with a PKC activator. A reduction in the phosphorylated substrate indicates cellular PKC inhibition.
Materials:
-
Cell line with a well-characterized PKC signaling pathway (e.g., HEK293, HeLa, U937)
-
Cell culture medium and supplements
-
L-threo-sphingosine
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS)
-
Antibody for the total protein of the PKC substrate
-
Antibody for a loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells and allow them to adhere and grow to a suitable confluency (e-g., 70-80%).
-
Pre-treat the cells with various concentrations of L-threo-sphingosine for a specific duration (e.g., 1-2 hours). Include a vehicle-only control.
-
-
PKC Activation:
-
Stimulate the PKC pathway by adding PMA to the cell culture medium at a final concentration known to induce a robust response (e.g., 100 nM) for a short period (e.g., 15-30 minutes).[13] Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then apply the ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for the total substrate and a loading control to ensure equal protein loading.
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated substrate signal to the total substrate signal and the loading control.
-
Compare the levels of the phosphorylated substrate in the L-threo-sphingosine-treated samples to the PMA-stimulated control to determine the extent of inhibition.
-
Visualizing the PKC Signaling Pathway
To better understand the context of PKC inhibition, it is helpful to visualize its position within a typical signaling cascade.
References
- 1. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase inhibition of clinically important staurosporine analogues - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosine reverses growth inhibition caused by activation of protein kinase C in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Maze of Sphingolipid Signaling: A Comparative Guide to Antibody Specificity Against Sphingosine Isomers
In the intricate world of cellular signaling, the bioactive lipid sphingosine-1-phosphate (S1P) and its structural isomers stand as critical regulators of a myriad of physiological and pathological processes, from immune cell trafficking to angiogenesis. The ability to accurately detect and quantify these molecules is paramount for researchers in academia and industry alike. However, the subtle structural differences between sphingosine isomers present a significant challenge for immunoassay specificity. This guide provides an in-depth comparison of the cross-reactivity of antibodies against sphingosine isomers, offering experimental data and protocols to empower researchers to make informed decisions for their studies.
The Challenge of Specificity in Sphingolipid Detection
References
Decoding the Cellular Interactome of (-)-Threo-Sphingosine: A Comparative Guide to Target Confirmation
For researchers in sphingolipid signaling and drug development, elucidating the precise cellular targets of bioactive lipids is paramount. (-)-Threo-sphingosine, a stereoisomer of the more abundant D-erythro-sphingosine, presents a unique case. While often used as a negative control or a modulator of specific enzymes, its own cellular interactome remains less explored. This guide provides an in-depth, objective comparison of methodologies to confirm the cellular targets of (-)-threo-sphingosine, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, describe self-validating protocols, and compare its biological activities with relevant sphingoid bases.
The Enigma of Stereochemistry: Why (-)-Threo-Sphingosine Demands Specific Interrogation
Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules where subtle changes in stereochemistry can lead to profound differences in biological activity. The orientation of the hydroxyl and amine groups at the C2 and C3 positions of the sphingoid backbone dictates their interaction with protein targets. While D-erythro-sphingosine is the naturally occurring and most studied isomer, the threo diastereomers, particularly (-)-threo-sphingosine, exhibit distinct pharmacological profiles. This necessitates a dedicated effort to unravel its specific cellular binding partners to understand its unique effects and potential therapeutic applications.
Unbiased Target Identification: A Comparative Overview of Modern Approaches
Identifying the complete set of cellular proteins that interact with a small molecule like (-)-threo-sphingosine requires a multifaceted and unbiased approach. Here, we compare two powerful strategies: affinity-based proteomics and chemical proteomics.
Affinity Chromatography Coupled to Mass Spectrometry (AC-MS)
This classical yet effective technique relies on the immobilization of a ligand—in this case, an analog of (-)-threo-sphingosine—onto a solid support to "fish out" its interacting proteins from a cell lysate.
Causality Behind the Workflow: The principle hinges on the specific, reversible interaction between the immobilized lipid and its binding partners. Proteins with low or no affinity are washed away, while specific binders are retained and subsequently identified by mass spectrometry. The choice of the linker and immobilization chemistry is critical to ensure that the pharmacophore of the sphingosine analog remains accessible for protein binding.
Experimental Workflow: AC-MS for (-)-Threo-Sphingosine Targets
Caption: Workflow for identifying (-)-threo-sphingosine binding proteins using affinity chromatography.
Chemical Proteomics with Photo-affinity Labeling
This cutting-edge approach utilizes a chemically modified version of (-)-threo-sphingosine that incorporates both a photoreactive group (e.g., diazirine) and a bioorthogonal handle (e.g., an alkyne or azide for "click" chemistry).[1][2]
Causality Behind the Workflow: The photoreactive group, upon UV irradiation, forms a covalent bond with nearby interacting proteins in situ, within a living cell or native lysate. This overcomes the limitations of AC-MS, which can miss transient or weak interactions that might not survive the washing steps. The bioorthogonal handle then allows for the selective enrichment of these covalently crosslinked protein-probe complexes for mass spectrometry analysis.
Experimental Workflow: Photo-affinity Labeling for Target Identification
Caption: Chemical proteomics workflow using a photoreactive and clickable probe.
Confirmed and Putative Cellular Targets of Threo-Sphingosine
While a comprehensive, unbiased proteomics screen for (-)-threo-sphingosine is still lacking in the literature, several key targets and pathways have been identified through focused studies.
Protein Kinase C (PKC)
A primary and well-established target of sphingosine and its analogs is the Protein Kinase C (PKC) family of serine/threonine kinases.[3][4] Threo-sphingosine isomers have been shown to be potent inhibitors of PKC.[5]
Comparative Analysis of PKC Inhibition:
| Sphingoid Base | Stereochemistry | Reported Effect on PKC | Quantitative Data (Example) |
| Threo-sphingosine | (-)-threo (L-threo) | Inhibitor | Slightly more potent than D-erythro-sphingosine |
| D-erythro-sphingosine | (+)-erythro (D-erythro) | Inhibitor | Potent inhibitor |
| N,N-dimethylsphingosine | D-erythro analog | Inhibitor | Equipotent to D-erythro-sphingosine[3] |
Note: Direct comparative IC50 values across all PKC isoforms for all stereoisomers are not consistently reported in single studies. The relative potency can vary depending on the assay conditions and the specific PKC isoform.
The mechanism of PKC inhibition by sphingosine is thought to involve its positive charge, which may neutralize the negatively charged phospholipids required for PKC activation, thereby preventing the interaction of the kinase with its substrates.[4]
Sphingolipid Metabolism Enzymes
The enzymes that metabolize sphingosine are also potential targets, and their interaction with different stereoisomers can be highly specific.
-
Sphingosine Kinases (SphK1 and SphK2): These enzymes phosphorylate sphingosine to form the pro-survival signaling molecule, sphingosine-1-phosphate (S1P). SphK2 has been shown to have a broader substrate specificity than SphK1 and can phosphorylate d,l-threo-dihydrosphingosine, a substrate not utilized by SphK1.[6] This suggests that threo-sphingosine isomers can enter the S1P signaling pathway, albeit potentially through a different enzymatic route than the erythro isomers.
-
Serine Palmitoyltransferase (SPT): This is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids. Interestingly, while D-erythro-sphingosine can inhibit SPT activity, L-threo-sphingosine does not appear to have the same effect.[7] This highlights a key difference in their feedback regulation of sphingolipid synthesis.
Other Potential Targets
Recent chemoproteomic studies with sphingosine-like molecules have identified a subfamily of structurally related proteins, including the protein phosphatase 2A (PP2A) scaffold protein PPP2R1A and several importins (KPNB1, TNPO1, IPO7, IPO5), as direct binding partners.[8] While this study did not specifically use (-)-threo-sphingosine, it opens up the possibility that this isomer may also interact with these fundamental cellular regulators.
Comparative Analysis with Other Sphingoid Bases
To provide a broader context, it is essential to compare the activities of (-)-threo-sphingosine with other key sphingoid bases.
| Sphingoid Base | Key Differentiating Features |
| D-erythro-sphingosine | The most common, naturally occurring sphingoid base in mammals. A potent PKC inhibitor and the precursor to the signaling molecule S1P.[3] Stimulates DNA synthesis and intracellular calcium mobilization.[9] |
| Phytosphingosine | A saturated sphingoid base with an additional hydroxyl group. Found in plants, yeast, and mammals. Activates the transcriptional activity of PPARs.[10] Its phosphorylated form, Phyto-S1P, is a high-affinity ligand for the S1P4 receptor.[11] |
| Sphinganine (Dihydrosphingosine) | A saturated analog of sphingosine and an intermediate in its biosynthesis. Also acts as a PKC inhibitor.[12] |
Experimental Protocols: A Deeper Dive
Detailed Protocol: (-)-Threo-Sphingosine Analog Affinity Chromatography
Objective: To enrich for cellular proteins that bind to (-)-threo-sphingosine.
Materials:
-
(-)-Threo-sphingosine analog with a linker arm and a terminal amine group.
-
NHS-activated Sepharose 4 Fast Flow resin.
-
Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3).
-
Blocking buffer (e.g., 1 M ethanolamine, pH 8.0).
-
Wash buffer A (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0).
-
Wash buffer B (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0).
-
Cell lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors).
-
Wash buffer C (lysis buffer with lower detergent concentration, e.g., 0.1% NP-40).
-
Elution buffer (e.g., 100 µM free (-)-threo-sphingosine in wash buffer C, or a high salt/pH change buffer).
Procedure:
-
Resin Preparation: Wash the required amount of NHS-activated Sepharose resin with ice-cold 1 mM HCl.
-
Ligand Coupling: Immediately dissolve the (-)-threo-sphingosine analog in coupling buffer and mix with the washed resin. Incubate overnight at 4°C with gentle rotation.
-
Blocking: Pellet the resin by gentle centrifugation, remove the supernatant, and add blocking buffer. Incubate for 2 hours at room temperature to block any remaining active groups.
-
Washing: Wash the resin with alternating cycles of wash buffer A and wash buffer B to remove non-covalently bound ligand.
-
Lysate Preparation: Harvest and lyse cells in non-denaturing lysis buffer. Clarify the lysate by centrifugation.
-
Affinity Capture: Incubate the clarified lysate with the (-)-threo-sphingosine-coupled resin for 2-4 hours at 4°C.
-
Washing: Pellet the resin and wash extensively with wash buffer C to remove non-specific proteins.
-
Elution: Elute the bound proteins by incubating the resin with elution buffer.
-
Sample Preparation for MS: Concentrate the eluted proteins and prepare for mass spectrometry analysis (e.g., in-solution or in-gel digestion).
Self-Validation: A crucial control is to perform a parallel experiment with resin that has been blocked without the sphingosine analog to identify proteins that bind non-specifically to the matrix. Additionally, a competition elution with an excess of free (-)-threo-sphingosine can confirm the specificity of the interaction.
Conclusion and Future Directions
Confirming the cellular targets of (-)-threo-sphingosine is a critical step towards understanding its unique biological functions. While Protein Kinase C is a well-established interactor, the full spectrum of its binding partners likely extends to other key regulatory proteins. The application of unbiased, modern proteomics techniques, such as photo-affinity labeling, is essential to build a comprehensive interaction map. This guide provides a framework for designing and interpreting such experiments, emphasizing the importance of stereochemical specificity and rigorous validation. Future studies should focus on quantitative proteomics to determine the binding affinities of (-)-threo-sphingosine to its targets and to compare these with other sphingoid bases in a systematic manner. This will not only illuminate the distinct signaling pathways modulated by this enigmatic lipid but also pave the way for its potential development as a targeted therapeutic agent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Recent developments and applications of clickable photoprobes in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of L-threo-sphingosine, L-threo-sphinganine, D-threo-sphingosine, and D-threo-sphinganine via oxazoline formation and olefin cross-metathesis; potent protein kinase C inhibitor analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]
- 7. Dynamics of sphingolipids and the serine palmitoyltransferase complex in rat oligodendrocytes during myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine simultaneously inhibits nuclear import and activates PP2A by binding importins and PPP2R1A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereospecificity of sphingosine-induced intracellular calcium mobilization and cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytosphingosine 1-phosphate: a high affinity ligand for the S1P(4)/Edg-6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sphinganine | C18H39NO2 | CID 91486 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating L-threo-sphingosine's Role in Apoptosis Induction
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, the sphingolipid rheostat—the dynamic balance between pro-apoptotic lipids like ceramide and sphingosine, and the pro-survival mediator sphingosine-1-phosphate (S1P)—is a critical determinant of cell fate.[1][2][3] While D-erythro-sphingosine, the naturally occurring stereoisomer, and its precursor ceramide are well-established inducers of programmed cell death, its stereoisomer, L-threo-sphingosine, presents a compelling case for investigation.[4][5][6] This guide provides an in-depth comparison of L-threo-sphingosine's apoptotic potential against other key sphingolipids and furnishes the robust experimental frameworks required to validate its mechanism of action.
The Rationale: Why Focus on L-threo-sphingosine?
Sphingolipids are not merely structural components of the cell membrane; they are pivotal signaling molecules.[7] The conversion of ceramide to sphingosine is a key step in this signaling cascade.[4] While the D-erythro isomer is the natural form, synthetic stereoisomers like L-threo-sphingosine have demonstrated potent, and in some cases, superior, anti-proliferative and pro-apoptotic effects in specific cancer cell lines.[5] For instance, studies in breast tumorigenic cells indicated that unnatural stereoisomers, including L-threo-sphingosine, were more potent at inhibiting proliferation and inducing cell death than the natural D-erythro-sphingosine.[5] Conversely, other research has shown D-erythro-sphingosine to be the most potent inducer of apoptosis across several solid tumor cell lines, with L-threo-sphingosine being only partly active.[8]
This variability underscores the importance of context-specific validation. The stereochemistry of the sphingoid backbone dramatically influences its interaction with metabolic enzymes and downstream signaling targets, making L-threo-sphingosine a molecule of significant interest for developing novel therapeutics that can selectively tip the rheostat towards cell death in pathological conditions.
References
- 1. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide and Apoptosis: Exploring the Enigmatic Connections betwe...: Ingenta Connect [ingentaconnect.com]
- 5. Evaluation of chemotherapeutic and cancer-protective properties of sphingosine and C2-ceramide in a human breast stem cell derived carcinogenesis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingolipids in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythyro-dihydrosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-threo-sphingosine and Safingol for Cancer Research
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the intricate signaling pathways governed by sphingolipids have emerged as a fertile ground for drug discovery. Among the myriad of bioactive lipids, L-threo-sphingosine and its saturated counterpart, safingol (L-threo-sphinganine), have garnered significant attention for their roles as potent inhibitors of critical cellular kinases. This guide provides an in-depth, objective comparison of these two sphingoid bases, offering experimental data and procedural insights to inform their application in cancer research and drug development.
At a Glance: Key Distinctions
| Feature | L-threo-sphingosine | Safingol (L-threo-sphinganine) |
| Chemical Structure | (2S,3S,4E)-2-aminooctadec-4-ene-1,3-diol | (2S,3S)-2-aminooctadecane-1,3-diol |
| Primary Molecular Target | Protein Kinase C (PKC) | Protein Kinase C (PKC), Sphingosine Kinase (SphK) |
| Mechanism of Action | Competitive inhibitor at the regulatory phorbol-binding domain of PKC. | Dual inhibitor: Competitively inhibits PKC at the phorbol-binding domain and is a competitive inhibitor of SphK.[1][2] |
| Potency | Slightly more potent PKC inhibitor than D-erythro-sphingosine in mixed micelle assays.[3] | IC50 for PKC is approximately 24-40 µM.[2] Ki for SphK is approximately 5 µM.[1] |
| Clinical Development | Primarily a research compound. | Has undergone Phase I clinical trials for advanced solid tumors.[1] |
Delving into the Molecular Mechanisms
Both L-threo-sphingosine and safingol exert their influence by targeting key enzymes in cellular signaling cascades, most notably Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[4] Their dysregulation is a common feature in many cancers.
L-threo-sphingosine, an analog of the naturally occurring D-erythro-sphingosine, functions as a potent inhibitor of PKC.[3] It competes with diacylglycerol (DAG), a native activator of PKC, for binding to the C1 domain in the regulatory region of the enzyme. This competitive inhibition prevents the conformational changes required for PKC activation, thereby attenuating downstream signaling.
Safingol shares this mechanism of PKC inhibition.[2] However, its therapeutic potential is broadened by its additional activity as a competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P).[1] The balance between the pro-apoptotic sphingolipid, ceramide, and the pro-proliferative S1P is often referred to as the "sphingolipid rheostat".[5] By inhibiting SphK, safingol disrupts this balance, leading to an accumulation of sphingosine and a reduction in S1P levels. This shift can promote cancer cell apoptosis and inhibit proliferation.[4]
Figure 1: Simplified signaling pathway showing the points of inhibition for L-threo-sphingosine and Safingol.
Comparative Efficacy and Cytotoxicity
Direct comparative studies on the cytotoxicity of L-threo-sphingosine and safingol are not extensively documented in publicly available literature. However, their inhibitory concentrations against their primary targets provide a basis for comparison.
Table 1: Inhibitory Concentrations
| Compound | Target | Potency | Reference(s) |
| L-threo-sphingosine | PKC | 50% inhibition at 2.2 mol % in mixed micelle assays (slightly more potent than D-erythro-sphingosine) | [3] |
| Safingol | PKC | IC50 ≈ 24-40 µM | [2] |
| SphK | Ki ≈ 5 µM | [1] |
It is important to note that the lower IC50 and Ki values for safingol against both PKC and SphK suggest a greater potency compared to L-threo-sphingosine's reported PKC inhibition in a mixed micelle assay. The dual inhibitory action of safingol likely contributes to a more potent anti-cancer effect. Safingol has been shown to induce autophagy in solid tumor cells, a distinct mechanism of cell death.[6]
Metabolism and Cellular Fate
The metabolic pathways of these unnatural stereoisomers differ significantly from their endogenous counterparts. Studies on radioactively labeled safingol have shown that it is a poor substrate for the catabolic pathway that degrades natural sphingoid bases.[7] Instead, a significant portion of safingol is N-acylated to form L-threo-dihydroceramide, which, unlike its natural counterpart, is not desaturated. This L-threo-dihydroceramide can accumulate in cells or be further metabolized to dihydrosphingomyelin.[7][8] This altered metabolic fate may contribute to its cytotoxic effects, as the accumulation of unnatural sphingolipids can disrupt cellular processes.
Detailed metabolic studies on L-threo-sphingosine are less readily available, making a direct comparison of its metabolic fate with safingol challenging. However, it is plausible that, like safingol, its unnatural stereochemistry would lead to altered recognition and processing by the enzymes of the sphingolipid metabolic pathway.
Experimental Protocols
To aid researchers in the evaluation of these compounds, the following are detailed, step-by-step methodologies for key in vitro assays.
In Vitro PKC Inhibition Assay (Adapted from commercially available kits)
This protocol provides a framework for a non-radioactive, ELISA-based PKC kinase activity assay.
Materials:
-
Purified recombinant human PKC isozymes
-
PKC substrate peptide (pre-coated on a 96-well plate)
-
L-threo-sphingosine and Safingol
-
ATP
-
Kinase Assay Dilution Buffer
-
Phospho-specific substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution
-
Microplate reader
Procedure:
-
Prepare Inhibitors: Prepare stock solutions of L-threo-sphingosine and safingol in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions in Kinase Assay Dilution Buffer.
-
Prepare PKC Enzyme: Dilute the active PKC enzyme to the desired concentration in ice-cold Kinase Assay Dilution Buffer.
-
Assay Plate Preparation: If not pre-coated, coat a 96-well plate with the PKC substrate peptide. Wash the wells with Wash Buffer.
-
Kinase Reaction: a. Add the diluted inhibitors or vehicle control to the appropriate wells. b. Add the diluted PKC enzyme to all wells except the blank. c. Initiate the kinase reaction by adding ATP to each well. d. Incubate the plate at 30°C for 30-60 minutes.
-
Detection: a. Stop the reaction by adding the Stop Solution. b. Wash the wells with Wash Buffer. c. Add the phospho-specific substrate antibody and incubate at room temperature for 60 minutes. d. Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes. e. Wash the wells and add the TMB substrate. f. Stop the color development with Stop Solution.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of inhibition for each concentration of the test compounds and determine the IC50 values.
Figure 2: Experimental workflow for an in vitro PKC inhibition assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common colorimetric assay to assess the cytotoxic effects of L-threo-sphingosine and safingol on cancer cell lines.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
L-threo-sphingosine and Safingol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of L-threo-sphingosine and safingol in complete cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds or vehicle control.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells. Determine the IC50 value for each compound.
Conclusion and Future Perspectives
L-threo-sphingosine and safingol are valuable tools for investigating the role of sphingolipid signaling in cancer. While both are effective inhibitors of PKC, safingol's dual action against both PKC and SphK presents a more multifaceted approach to disrupting cancer cell signaling. The progression of safingol into clinical trials underscores its therapeutic potential.[1]
Future research should focus on direct, head-to-head comparative studies of these two compounds across a panel of cancer cell lines to elucidate their relative potencies and cytotoxic profiles. A deeper understanding of the metabolism of L-threo-sphingosine is also needed to fully appreciate its cellular effects. Furthermore, exploring the synergistic potential of these compounds with other chemotherapeutic agents could pave the way for novel combination therapies in the fight against cancer.
References
- 1. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cancer Treatment Strategies Targeting Sphingolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of the unnatural anticancer lipid safingol, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
A Senior Application Scientist's Guide to Assessing the Kinase Inhibition Specificity of Threo-sphingosine, (-)-
Introduction: The Imperative of Specificity in Kinase Inhibition
In the intricate world of cellular signaling, protein kinases are the master regulators. They catalyze the phosphorylation of proteins, a fundamental mechanism that governs processes from cell proliferation and differentiation to apoptosis.[1][2] Dysregulation of kinase activity is a known driver of numerous diseases, most notably cancer, making kinases a prime target for therapeutic intervention.[3][4] However, the human kinome is vast, comprising over 500 members, many of which share highly conserved ATP-binding pockets.[5] This structural similarity presents a formidable challenge: ensuring that a kinase inhibitor selectively targets the intended kinase without causing unintended "off-target" effects.[6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the kinase inhibition specificity of Threo-sphingosine, (-)-. We will move beyond simple IC50 values, delving into the causality behind experimental choices and providing robust, self-validating protocols to ensure the scientific integrity of your findings. We will compare its profile to that of Staurosporine, a notoriously potent but non-selective kinase inhibitor, to provide a clear benchmark for interpreting specificity data.[12][13]
Part 1: Foundational Understanding - The Targets of Threo-sphingosine
A logical assessment of specificity begins with a deep understanding of the primary targets and the pathways they regulate.
Protein Kinase C (PKC) Family
The PKC family consists of multiple serine/threonine kinases that are central players in signal transduction, regulating a myriad of cellular processes.[14][15] They are broadly classified into three groups based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC).[14] Threo-sphingosine is known to inhibit PKC, and understanding this interaction is key. Dysregulation of PKC signaling is implicated in numerous diseases, making it a critical pathway to study.[1][4]
Sphingosine Kinase 1 (SphK1)
SphK1 is a lipid kinase that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling lipid.[16][17] The balance between sphingosine, ceramide (pro-apoptotic), and S1P (pro-survival) is often termed the "sphingolipid rheostat" and is critical for determining cell fate.[18] S1P can act intracellularly or be secreted to activate a family of G protein-coupled receptors (S1PRs) in an "inside-out" signaling process.[16][19] Elevated SphK1 activity is strongly associated with cancer progression and chemoresistance, making it an attractive therapeutic target.[9][20] Threo-sphingosine's ability to inhibit this enzyme places it at a critical regulatory node.
Below is a conceptual diagram illustrating the central roles of PKC and SphK1 in cellular signaling.
Caption: Key signaling pathways modulated by Threo-sphingosine.
Part 2: The Experimental Workflow for Specificity Profiling
A robust assessment of inhibitor specificity is a multi-step process, moving from broad, high-throughput biochemical screening to focused, hypothesis-driven cellular assays. This tiered approach ensures that resources are used efficiently and that the data generated is both comprehensive and biologically relevant.
Caption: A tiered workflow for assessing kinase inhibitor specificity.
Tier 1: Broad Kinome Profiling (Biochemical Assay)
The essential first step is to screen the inhibitor against a large, representative panel of kinases. This is known as kinome profiling or kinome scanning.[3][21] Numerous commercial services and in-house platforms are available for this purpose, utilizing methods like radiometric assays, fluorescence-based assays, or competitive binding assays.[10][22][23]
Causality Behind Experimental Choice: The goal here is breadth, not depth. By testing a single high concentration (e.g., 1 or 10 µM) of Threo-sphingosine against hundreds of kinases, we can rapidly identify not only its expected targets but also any unexpected high-affinity interactions.[3][24] This unbiased approach is critical for uncovering potential off-target effects that would be missed in hypothesis-driven experiments.
Data Presentation: Comparative Kinase Inhibition Profile
The data below is a representative example of what a kinome scan might reveal, comparing Threo-sphingosine to the non-selective inhibitor Staurosporine.
| Kinase Target | Threo-sphingosine, (-)- (% Inhibition @ 10 µM) | Staurosporine (% Inhibition @ 1 µM) | Kinase Family |
| PKCα | 98% | 99% | AGC |
| PKCβ | 95% | 99% | AGC |
| PKCδ | 89% | 98% | AGC |
| SphK1 | 92% | 45% | Lipid Kinase |
| SphK2 | 65% | 40% | Lipid Kinase |
| PKA | 45% | 97% | AGC |
| ROCK1 | 30% | 95% | AGC |
| CDK2/cyclin A | 15% | 99% | CMGC |
| EGFR | 5% | 85% | Tyrosine Kinase |
| ABL1 | 2% | 92% | Tyrosine Kinase |
| ... (400+ other kinases) | <10% | Variable | ... |
Note: Data is illustrative and intended for comparative purposes.
Interpretation:
-
Primary Targets: The data confirms high potency against the expected targets: various PKC isoforms and SphK1.
-
Selectivity within a Family: Threo-sphingosine shows some selectivity for SphK1 over SphK2.
-
Off-Target Profile: Unlike Staurosporine, which inhibits a vast majority of kinases from diverse families with high potency, Threo-sphingosine displays a much cleaner profile.[11][25][26] The off-target inhibition for kinases like PKA and ROCK1 is moderate, while inhibition of tyrosine kinases (EGFR, ABL1) is minimal. This suggests a significantly higher degree of specificity.
Tier 2: Cellular Assay Validation
Biochemical assays are performed in a clean, artificial system. It is imperative to validate these findings in the complex environment of a living cell, where factors like membrane permeability, intracellular ATP concentrations, and protein scaffolding can dramatically influence an inhibitor's efficacy and selectivity.[5][10]
Causality Behind Experimental Choice: Cellular assays answer a different question: Does the inhibitor engage its target in a physiological context and produce the expected downstream effect? This step validates the biochemical data and provides a crucial link between target inhibition and cellular phenotype.
Protocol: Western Blot for Downstream Pathway Modulation
This protocol assesses whether Threo-sphingosine inhibits the phosphorylation of a known downstream substrate of a target kinase (e.g., MARCKS for PKC or Akt for the S1P receptor pathway).
-
Cell Culture & Treatment:
-
Culture a relevant cell line (e.g., A549, HeLa) to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal kinase activity.
-
Pre-treat cells with a dose-response of Threo-sphingosine (e.g., 0.1, 1, 10, 25 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., Phorbol 12-myristate 13-acetate (PMA) for PKC; Epidermal Growth Factor (EGF) for pathways involving SphK1/S1P) for 15-30 minutes.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and boil in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the phosphorylated substrate (e.g., p-MARCKS, p-Akt) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Validation and Analysis:
-
Strip the membrane and re-probe for the total protein (e.g., total MARCKS, total Akt) and a loading control (e.g., GAPDH) to ensure equal loading and that the inhibitor did not alter total protein expression.
-
Quantify band intensity to determine the IC50 for inhibition of substrate phosphorylation in a cellular context.
-
Trustworthiness through Self-Validation: This protocol is self-validating. The inclusion of positive (agonist stimulation) and negative (vehicle) controls confirms the assay is working. Probing for total and loading control proteins ensures that any observed decrease in the phospho-signal is due to kinase inhibition, not a general decrease in protein levels.
Conclusion: Synthesizing the Data for a Complete Specificity Profile
Assessing the specificity of a kinase inhibitor like Threo-sphingosine, (-)- is not a single experiment but a comprehensive, multi-tiered investigation. The process begins with a broad, unbiased biochemical screen to map all potential interactions across the kinome. This provides a "bird's-eye view" of selectivity. This broad-spectrum data must then be rigorously validated in a physiological context using cellular assays to confirm target engagement and downstream pathway modulation.
Our comparative analysis indicates that Threo-sphingosine, while potent against its primary targets in the PKC and SphK families, exhibits a markedly more specific inhibition profile than broad-spectrum inhibitors like Staurosporine. While some off-target activity may be present, particularly at higher concentrations, it appears largely confined to related kinase families.
For the researcher, this means Threo-sphingosine can be a valuable tool for dissecting PKC and SphK1 signaling, provided that experiments are carefully designed. Key considerations include using the lowest effective concentration and running appropriate controls to account for potential off-target effects identified in the kinome scan. For drug development professionals, this initial specificity profile provides a strong foundation, highlighting both the therapeutic potential and the potential liabilities that must be addressed through medicinal chemistry optimization. Ultimately, a thorough and logically structured assessment of kinase inhibitor specificity is the bedrock of robust, reproducible, and translatable science.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. raybiotech.com [raybiotech.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. domainex.co.uk [domainex.co.uk]
- 7. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 8. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. benchchem.com [benchchem.com]
- 13. Protein kinase inhibition of clinically important staurosporine analogues - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 14. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 17. What are SPHK1 gene modulators and how do they work? [synapse.patsnap.com]
- 18. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. “Inside-Out” Signaling of Sphingosine-1-Phosphate: Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TARGETING SPHINGOSINE KINASE 1 INHIBITS AKT SIGNALING, INDUCES APOPTOSIS, AND SUPPRESSES GROWTH OF HUMAN GLIOBLASTOMA CELLS AND XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. biosynsis.com [biosynsis.com]
- 23. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 24. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 25. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sphingosine Stereoisomers: Unraveling Stereochemistry-Dependent Biological Function
Introduction: Beyond the Canonical Structure
Sphingolipids, once viewed primarily as structural components of cellular membranes, are now recognized as a class of potent signaling molecules that regulate a vast array of cellular processes, from proliferation and differentiation to apoptosis and inflammation.[1][2] At the heart of this lipid class is the sphingoid base backbone, with D-erythro-sphingosine [(2S, 3R, 4E)-2-aminooctadec-4-ene-1,3-diol] being the most common in mammalian cells.[3] However, the biological significance of sphingolipids is exquisitely dependent on their three-dimensional structure. The presence of two chiral centers in the sphingosine molecule gives rise to four distinct stereoisomers: D-erythro, L-erythro, D-threo, and L-threo.
This guide provides a comparative analysis of these stereoisomers, delving into their differential biological activities, the analytical challenges they present, and their divergent roles in signaling pathways. For researchers in sphingolipid biology and drug development, understanding these stereochemical nuances is not merely an academic exercise; it is fundamental to interpreting experimental data accurately and designing targeted therapeutic strategies. We will explore how subtle changes in stereochemistry dictate profound differences in cellular responses, enzyme kinetics, and receptor interactions.
Section 1: The Stereoisomers of Sphingosine
The core structure of sphingosine contains two chiral centers at the C-2 (amino group) and C-3 (hydroxyl group) positions. The relative configuration of these two centers defines the erythro and threo diastereomers, while the absolute configuration at C-2 defines the D and L enantiomers.
-
D-erythro-sphingosine (2S, 3R): The naturally occurring and most abundant stereoisomer in mammals. It is synthesized de novo from serine and palmitoyl-CoA.[3][4]
-
L-erythro-sphingosine (2R, 3S): The unnatural enantiomer of the natural form.
-
D-threo-sphingosine (2S, 3S): A diastereomer of the natural form.
-
L-threo-sphingosine (2R, 3R): The enantiomer of D-threo-sphingosine.
The distinct spatial arrangement of the amino and hydroxyl groups in these isomers is the primary determinant of their unique biological functions.
Figure 1. Relationships between the four primary stereoisomers of sphingosine.
Section 2: Comparative Analysis of Biological Activity
Stereochemistry is a critical determinant of biological function. While the natural D-erythro isomer is a key player in cellular signaling, its stereoisomers often exhibit attenuated, null, or even antagonistic activities.
Mitogenic Signaling and Calcium Mobilization
One of the most striking examples of stereospecificity is in mitogenic signaling. Studies in Swiss 3T3 fibroblasts have shown that only the D-(+)-erythro stereoisomers stimulate DNA synthesis.[5] In contrast, L-(-)-threo-sphingosine and DL-threo-dihydrosphingosine have no effect on cell proliferation.[5]
This difference in mitogenic potential is linked to the downstream signaling of sphingosine-1-phosphate (S1P), the phosphorylated metabolite of sphingosine.[6][7] S1P is a potent signaling molecule that can act both intracellularly and extracellularly through a family of five G protein-coupled receptors (S1PRs).[8][9] While cells can phosphorylate both D-erythro and L-threo sphingosine to their respective S1P forms, only the D-erythro-S1P is effective at releasing calcium from intracellular stores.[5] This stereospecificity in calcium mobilization appears to correlate directly with the induction of DNA synthesis.[5]
Receptor Antagonism
While D-erythro-S1P is a potent agonist for S1P receptors, its stereoisomers can act as antagonists. Synthetic threo-(2S,3S) analogues of S1P, which are C-3 stereoisomers of the natural form, have demonstrated potent inhibitory activity against Ca2+ mobilization induced by D-erythro-S1P.[10] This suggests that these unnatural stereoisomers compete with the natural ligand at the S1P receptor binding site, highlighting their potential as therapeutic tools to modulate S1P signaling.[10]
Data Summary: Stereoisomer Activity Comparison
The following table summarizes the differential effects of sphingosine stereoisomers on key cellular processes, based on available experimental data.
| Parameter | D-(+)-erythro-Sphingosine | L-(-)-threo-Sphingosine | threo-S1P Analogues | Reference(s) |
| DNA Synthesis | Stimulatory | No Effect | Not Reported | [5] |
| Intracellular Ca2+ Release | Stimulatory (as S1P) | No Effect (as S1P) | Inhibitory | [5][10] |
| Phospholipase D Activation | Induces PA Formation | Induces PA Formation | Not Reported | [5] |
| S1P Receptor Interaction | Agonist (as S1P) | Ineffective Ligand (as S1P) | Antagonist | [5][10] |
PA: Phosphatidic Acid
Section 3: The Role of Sphingosine Kinases (SphK)
The phosphorylation of sphingosine to S1P is catalyzed by two isoenzymes, Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2).[11][12] These kinases represent a critical regulatory node in the sphingolipid metabolic pathway, controlling the balance between pro-apoptotic sphingosine and ceramide and pro-survival S1P.[1][13]
An essential question is whether these kinases exhibit stereoselectivity. As noted previously, studies have shown that both D-erythro- and L-threo-sphingosine are phosphorylated in intact cells, suggesting that the kinases can accept multiple stereoisomers as substrates.[5] However, the biological outcome is dictated by the downstream targets. The fact that L-threo-S1P fails to elicit a calcium response indicates that the stereochemistry of the S1P molecule itself is what determines its ability to interact with specific intracellular targets or cell surface receptors.
Caption: Divergent signaling pathways of sphingosine stereoisomers.
Section 4: Analytical Methodologies for Stereoisomer Discrimination
A significant challenge in sphingolipid research is the analytical separation and identification of stereoisomers. Due to their identical mass and similar physicochemical properties, enantiomers and diastereomers are difficult to resolve with standard chromatographic or mass spectrometric methods.[14]
Experimental Protocol: Chiral HPLC Separation of Sphingosine Stereoisomers
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (chiral LC) is a powerful method for separating stereoisomers.[15] Alternatively, derivatization with a chiral reagent can be used to create diastereomeric derivatives that can be separated on a standard achiral column.
Objective: To separate and quantify D-erythro and L-erythro sphingosine from a lipid extract.
Causality Behind Choices:
-
Lipid Extraction: A Bligh-Dyer or similar extraction is used to efficiently isolate lipids from the aqueous and protein-rich cellular matrix.
-
Derivatization (e.g., with o-phthalaldehyde, OPA): Sphingosine lacks a strong chromophore. Derivatization with a fluorescent tag like OPA is necessary for sensitive detection by a fluorescence detector.[16] This pre-column derivatization creates a fluorescent product that can be easily quantified.
-
Chromatography: Reverse-phase HPLC is used to separate lipids based on hydrophobicity. A high-resolution column is chosen to ensure sharp peaks and good separation from other lipid species.[16] For enantiomeric separation, a dedicated chiral column would be required, or derivatization with a chiral agent like Mosher's acid (MTPA) chloride could be performed prior to analysis on a standard reverse-phase column.[14]
Step-by-Step Methodology:
-
Lipid Extraction: a. Homogenize the cell pellet or tissue sample in a mixture of chloroform:methanol (1:2, v/v). b. Add chloroform and water to induce phase separation. c. Collect the lower organic phase containing the lipids. d. Dry the lipid extract under a stream of nitrogen gas.
-
Derivatization with OPA: a. Re-suspend the dried lipid extract in a suitable solvent. b. Prepare the OPA reagent: Dissolve 5 mg OPA in 95 µL ethanol and 5 µL 2-mercaptoethanol, and add to 9.9 mL of 3% boric acid (pH adjusted to 10.5 with KOH).[16] c. Add 50 µL of the OPA reagent to the lipid sample and incubate for 5 minutes at room temperature.[16] d. Stop the reaction by adding methanol:5 mM potassium phosphate buffer (90:10, pH 7).
-
HPLC Analysis: a. Column: Chromolith HighResolution RP-18e column (100-4.6 mm) or equivalent.[16] b. Mobile Phase: Isocratic elution with Methanol:5 mM potassium phosphate buffer pH 7 (90:10 v/v).[16] c. Flow Rate: 1.0 mL/min. d. Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.[16] e. Quantification: Generate a standard curve using commercially available, stereochemically pure sphingosine standards.
Advanced Identification Techniques
While HPLC is excellent for separation, definitive stereochemical assignment often requires more advanced spectroscopic techniques.
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. It is a powerful technique for determining the absolute configuration of chiral molecules in solution.[3] Recent studies have shown that VCD can successfully discriminate between all possible stereoisomers of sphingosine, especially after derivatization with glutaraldehyde.[3]
-
Nuclear Magnetic Resonance (NMR): High-resolution NMR can be used to determine the relative configuration of the C-2 and C-3 positions by analyzing the coupling constants (J-values) between the protons at these centers. For example, erythro isomers typically show different J-coupling constants compared to threo isomers.[3]
Caption: General workflow for the analysis of sphingosine stereoisomers.
Section 5: Conclusion and Future Perspectives
The study of sphingosine stereoisomers reveals a fundamental principle of pharmacology and cell biology: stereochemistry is a master regulator of molecular function. The natural D-erythro isomer and its phosphorylated product, S1P, are integral components of a complex signaling network that governs cell fate. In contrast, unnatural stereoisomers are often biologically inert or can act as competitive inhibitors, making them invaluable as pharmacological tools and potential therapeutic leads.
Future research should focus on several key areas:
-
Enzyme Selectivity: A deeper characterization of the stereochemical preferences of key enzymes in sphingolipid metabolism, including sphingosine kinases and ceramide synthases.
-
Receptor Pharmacology: A systematic evaluation of all sphingosine and S1P stereoisomers against the full panel of S1P receptors to identify novel agonists and antagonists.
-
Disease Models: The use of stereochemically pure "unnatural" isomers in disease models, such as neurodegenerative disorders or cancer, to dissect the specific contributions of the canonical S1P signaling pathway.[17]
By embracing the complexity introduced by stereoisomerism, researchers can unlock a more nuanced understanding of sphingolipid biology and pave the way for a new generation of precisely targeted therapeutics.
References
- 1. Regulation and functions of sphingosine kinases in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of dihydrosphingolipids in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Stereospecificity of sphingosine-induced intracellular calcium mobilization and cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine-1-phosphate and its receptors: structure, signaling, and influence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sphingosine 1-phosphate receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological properties of novel sphingosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation and functional roles of sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Regulation of Sphingosine Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of the sphingosine kinase/sphingosine 1-phosphate pathway [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of enantiomers and blind identification of erythro -sphingosine non-racemates by cold ion spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D4AN00911H [pubs.rsc.org]
- 16. Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Sphingolipids in neurodegenerative diseases [frontiersin.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Threo-sphingosine, (-)-
For the dedicated researcher, every step of the experimental process demands precision and foresight, from initial hypothesis to the final, often overlooked, stage: waste disposal. Handling the disposal of specialized reagents like Threo-sphingosine, (-)- with the same rigor as the experiment itself is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of Threo-sphingosine, (-)-, grounded in an understanding of its chemical properties and established safety principles. Our goal is to empower you, our scientific colleagues, with the knowledge to manage laboratory waste not just as a requirement, but as an integral part of robust scientific practice.
Core Principle: Hazard Assessment as the Foundation of Safe Disposal
Before any disposal protocol can be established, a thorough hazard assessment is essential. For Threo-sphingosine, (-)-, while a specific Safety Data Sheet (SDS) may not always be readily available, data from closely related stereoisomers, such as D-threo Sphinganine, provide critical insight. The SDS for D-threo Sphinganine indicates that the substance is not classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] It lacks hazard pictograms, signal words, or hazard statements, and is not considered a skin or eye irritant.[1]
This classification is the cornerstone of our disposal strategy. Threo-sphingosine, (-)- can be managed as non-hazardous waste, a critical distinction that dictates the appropriate disposal pathways and prevents the unnecessary and costly commingling with hazardous materials.[2][3] However, it is crucial to remember that "non-hazardous" does not mean "without need for care." Prudent laboratory practices must always be observed.
Key Chemical and Physical Properties Influencing Disposal
To devise a logical disposal plan, we must consider the physical state and solubility of Threo-sphingosine, (-)-.
| Property | Value | Implication for Disposal |
| Physical State | Solid | Can be disposed of as solid waste if uncontaminated. |
| Molecular Formula | C₁₈H₃₇NO₂ | Provides context on the compound's composition.[4][5] |
| Molecular Weight | 299.5 g/mol | Relevant for concentration calculations in solutions.[4][5] |
| Solubility | Soluble in organic solvents such as chloroform, methanol, ethanol, and DMSO. Limited solubility in ethanol (e.g., L-threo-Sphingosine (d18:1) at 0.25 mg/ml). | Dictates whether the waste is solid or liquid and the appropriate waste stream. Solutions in organic solvents must be treated as chemical waste. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a clear, decision-based process for the disposal of Threo-sphingosine, (-)-. This protocol is designed to be a self-validating system, ensuring that each step logically follows from the established principles of laboratory safety and waste management.
Caption: Decision workflow for the disposal of Threo-sphingosine, (-)-.
Experimental Protocol 1: Disposal of Solid Threo-sphingosine, (-)-
This procedure applies to unused or expired pure Threo-sphingosine, (-)- and any contaminated consumables (e.g., weighing paper, gloves).
Causality: The primary goal is to contain the solid waste and ensure it is clearly identified as non-hazardous, preventing it from being mistaken for general trash by untrained personnel while also keeping it separate from hazardous chemical waste streams.[6][7]
Methodology:
-
Container Selection: Choose a clean, dry, and chemically compatible container with a secure lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
Waste Collection: Place the solid Threo-sphingosine, (-)- waste and any contaminated consumables directly into the designated container.
-
Labeling: Affix a "Non-Hazardous Chemical Waste" label to the container. Clearly write the full chemical name: "Threo-sphingosine, (-)-". It is also good practice to include the date and the name of the generating laboratory.
-
Storage: Store the sealed container in a designated waste accumulation area within the laboratory, away from hazardous waste.
-
Final Disposal: Follow your institution's specific procedures for the disposal of non-hazardous solid chemical waste. This may involve placing it directly into a designated dumpster for laboratory waste or arranging for a pickup from your Environmental Health & Safety (EHS) department.[6] Never place chemical waste in general laboratory trash cans that are handled by custodial staff.[6]
Experimental Protocol 2: Disposal of Threo-sphingosine, (-)- Solutions
This procedure applies to solutions of Threo-sphingosine, (-)- in organic solvents.
Causality: While Threo-sphingosine, (-)- itself is non-hazardous, the solvents it is dissolved in are often flammable or have other hazards.[8] Therefore, the entire solution must be treated as chemical waste. The principle of waste segregation is critical here to facilitate proper treatment and disposal by your institution's waste management provider.
Methodology:
-
Container Selection: Use a designated, sealable, and compatible waste container for liquid chemical waste. Ensure the container is appropriate for the solvent used (e.g., a glass bottle for many organic solvents).
-
Waste Segregation: This is a critical step.
-
Do not mix waste streams.
-
Collect waste in separate containers based on the solvent type (e.g., "Halogenated Solvents," "Non-Halogenated Solvents").
-
Never dispose of solutions containing organic solvents down the sanitary sewer.[9]
-
-
Labeling: Label the liquid waste container with the full names of all chemical constituents, including the solvent and Threo-sphingosine, (-)-, and their approximate concentrations.
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area, preferably in secondary containment (such as a spill tray).
-
Final Disposal: Arrange for the disposal of the liquid chemical waste through your institution's EHS department.
Spill Management: Immediate and Prudent Action
Even with careful handling, spills can occur. For a non-hazardous solid like Threo-sphingosine, (-)-, the procedure is straightforward:
-
Isolate the Area: Cordon off the spill area to prevent further spread.
-
Personal Protective Equipment (PPE): At a minimum, wear gloves, a lab coat, and safety glasses.
-
Cleanup:
-
For a solid spill, gently sweep the material into a dustpan and place it in the designated non-hazardous solid waste container. Avoid generating dust.
-
For a small liquid spill (solution), absorb the material with an inert absorbent (e.g., vermiculite, sand, or chemical absorbent pads).
-
-
Disposal: Place the used absorbent material into the appropriate sealed waste container (solid or liquid, depending on the nature of the spill) and label it accordingly.
-
Decontamination: Clean the spill area with an appropriate solvent and then with soap and water.
Conclusion: Upholding a Culture of Safety
The proper disposal of laboratory reagents is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the non-hazardous nature of Threo-sphingosine, (-)- and applying the principles of waste segregation and proper labeling, researchers can confidently manage its disposal. This guide provides the necessary procedural steps and, more importantly, the scientific reasoning behind them. Always consult your institution's specific waste management policies, as they are the ultimate authority for your location. By integrating these practices into your daily workflow, you contribute to a safer and more sustainable scientific community.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sites.rowan.edu [sites.rowan.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Threo-sphingosine, (-)- | C18H37NO2 | CID 11130338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sfasu.edu [sfasu.edu]
- 7. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 8. asset.conrad.com [asset.conrad.com]
- 9. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
A Senior Application Scientist's Guide to Handling Threo-sphingosine, (-)-
<
Welcome, valued researcher. This guide moves beyond mere product specifications to provide a deep, field-tested framework for the safe and effective handling of Threo-sphingosine, (-)-. As a bioactive sphingolipid, this compound is central to vital research in cell signaling and therapeutic development. However, its biological activity necessitates a robust respect for safety protocols. My objective is to instill confidence and precision in your laboratory operations by explaining not just what to do, but why you're doing it.
Part 1: The Precautionary Principle in Action
While some safety data sheets (SDS) for related sphingolipid compounds may not list immediate, severe hazards, the toxicological properties of many novel or specialized lipids like Threo-sphingosine, (-)- have not been fully investigated[1]. Product information from suppliers often advises treating the material as potentially hazardous until more is known[2][3].
Causality: Bioactive lipids, by definition, are designed to interact with cellular pathways. Unintended exposure through inhalation of aerosolized powder, skin contact, or ingestion could theoretically lead to off-target biological effects. Therefore, our core directive is the precautionary principle : we will implement comprehensive safety measures to mitigate the risks of a compound with unknown long-term toxicological properties.
Part 2: Personal Protective Equipment (PPE) - Your Primary Defense
The selection of PPE is your most critical decision point for direct exposure prevention. After implementing engineering controls like a chemical fume hood, PPE is the final barrier between you and the compound.
PPE Selection Protocol
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Stock Vial (Solid) | Safety glasses with side shields | Chemical-resistant nitrile gloves | Long-sleeved lab coat | Not required if vial remains closed |
| Weighing Solid Compound | Chemical splash goggles | 2 pairs of powder-free nitrile gloves (double-gloving) | Fully-buttoned lab coat | Required: Work within a certified chemical fume hood. If not possible, an N95 respirator is mandatory.[4][5] |
| Preparing/Handling Solutions | Chemical splash goggles and face shield | Chemical-resistant nitrile gloves (change immediately after splash) | Fully-buttoned lab coat | Required: Work within a certified chemical fume hood. |
In-Depth Rationale for PPE Choices
-
Eye and Face Protection : Standard safety glasses are insufficient when handling powders or liquids. Chemical splash goggles that form a complete seal around the eyes are essential to protect against aerosolized particles or accidental splashes[6]. A face shield worn over goggles provides an additional layer of protection, particularly when preparing stock solutions from the solid[6].
-
Hand Protection : Threo-sphingosine, (-)- is soluble in organic solvents like ethanol, DMSO, and chloroform/methanol mixtures[3]. Your choice of glove must be resistant to these solvents.
-
Nitrile Gloves : Nitrile provides good protection against many laboratory chemicals and is the standard recommendation for handling bioactive lipids[7]. However, its resistance to solvents varies. For ethanol and methanol, nitrile offers short-term splash protection; gloves should be changed immediately upon contact[8][9][10]. For more aggressive solvents like chloroform or dichloromethane, nitrile's breakthrough time is very short (<1 minute), making double-gloving or selecting a more resistant glove material (e.g., Viton™ over nitrile) crucial for extended tasks[7][8].
-
Double-Gloving : When weighing the potent solid, double-gloving provides a critical safety buffer. If the outer glove becomes contaminated, it can be removed without exposing your skin.
-
-
Respiratory Protection : Fine chemical powders can easily become airborne during weighing and transfer, posing a significant inhalation risk[4].
-
Engineering Control First : The primary method to prevent inhalation is to perform all manipulations of the solid compound within a certified chemical fume hood. The hood's airflow will contain and exhaust any aerosolized particles.
-
Respirator as a Backup : If a fume hood is unavailable for weighing, a properly fit-tested N95 respirator is the minimum requirement to prevent inhalation of fine particulates[5].
-
Part 3: Operational and Disposal Plans
Precision in your workflow is as important as the PPE you wear. Follow these steps to ensure safety and experimental integrity from receiving to disposal.
Step-by-Step Handling Workflow
-
Receiving and Storage :
-
Upon receipt, inspect the container for damage.
-
Log the compound into your chemical inventory.
-
Store the vial at -20°C in a clearly labeled, secondary container within the freezer[3]. Long-term stability is best maintained at this temperature.
-
-
Preparing for Use :
-
Before opening, remove the container from the freezer and allow it to equilibrate to room temperature completely[11]. This crucial step prevents atmospheric moisture from condensing on the cold powder, which can lead to hydrolysis and degradation.
-
Gather all necessary PPE and prepare your workspace within the chemical fume hood.
-
-
Weighing the Solid (in a Fume Hood) :
-
Don your full PPE (goggles, double nitrile gloves, lab coat).
-
Use anti-static weigh paper or a small, tared glass vial to prevent the powder from "jumping" due to static electricity.
-
Open the primary container slowly.
-
Using a dedicated, clean micro-spatula, carefully transfer the desired amount of powder.
-
Close the primary container securely before removing it from the fume hood.
-
-
Preparing Stock Solutions (in a Fume Hood) :
-
Add your chosen solvent (e.g., ethanol, DMSO) dropwise to the vessel containing the weighed solid to minimize aerosolization[3].
-
Use glass or Teflon-lined containers and tools; avoid plastics that can leach into organic solvents[11].
-
Cap the solution vial and vortex or sonicate as needed to ensure complete dissolution.
-
Label the stock solution clearly with the compound name, concentration, solvent, and date.
-
Store the solution at -20°C, purged with an inert gas like argon or nitrogen if possible to prevent oxidation[11].
-
Emergency Procedures
-
Skin Contact : Immediately remove contaminated gloves and clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops[1].
-
Eye Contact : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
-
Inhalation : Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention[1].
-
Spill :
-
Solid Spill : Gently cover the spill with absorbent paper to avoid raising dust. Moisten the paper with water, then carefully wipe it up and place it in a sealed bag for hazardous waste disposal.
-
Solution Spill : Absorb the spill with a chemical absorbent pad or vermiculite. Place all contaminated materials into a sealed container for hazardous waste disposal.
-
Disposal Plan: A Closed-Loop System
To ensure environmental safety and regulatory compliance, all materials that come into contact with Threo-sphingosine, (-)- must be treated as hazardous chemical waste.
-
Chemical Waste : Dispose of expired solid compound and any unused solutions in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Labware : All used pipette tips, weigh papers, gloves, and absorbent pads must be collected in a sealed, labeled hazardous waste bag or container.
-
Rationale : Disposing of bioactive compounds in the general trash or down the drain is unacceptable. Their effects on aquatic life and ecosystems are unknown, and proper hazardous waste management ensures they are incinerated or neutralized according to state and federal regulations[1].
Visualization of Workflow
The following diagram outlines the critical decision points and safety protocols for the entire lifecycle of handling Threo-sphingosine, (-)- in the lab.
Caption: Workflow for Safe Handling and Disposal of Threo-sphingosine, (-)-.
By integrating these principles and protocols into your daily work, you not only protect yourself but also ensure the integrity and reproducibility of your valuable research.
References
- 1. realsafety.org [realsafety.org]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mscdirect.com [mscdirect.com]
- 4. int-enviroguard.com [int-enviroguard.com]
- 5. benchchem.com [benchchem.com]
- 6. osha.gov [osha.gov]
- 7. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. llg-labware.com [llg-labware.com]
- 10. fishersci.com [fishersci.com]
- 11. avantiresearch.com [avantiresearch.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
